molecular formula C20H15NO6 B107025 Thalicminine CAS No. 16408-77-8

Thalicminine

Katalognummer: B107025
CAS-Nummer: 16408-77-8
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: GOQUMRHFJDDYAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalicminine is a synthetic small molecule provided for fundamental in-vitro research. This compound is intended for use by qualified scientists in controlled laboratory settings to investigate its potential biochemical properties and mechanisms of action. Handling should adhere to strict safety protocols, including the use of personal protective equipment. As with many research compounds, its precise biological interactions may not be fully characterized. It is the responsibility of the researcher to conduct all necessary due diligence and ensure compliance with local regulations. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. The sale and use of this material are conditional upon the buyer's acknowledgment and agreement to these terms.

Eigenschaften

IUPAC Name

7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUMRHFJDDYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167704
Record name Thalicminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16408-77-8
Record name Thalicminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thalicminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thalicminine: A Technical Overview of an Oxyaporphine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicminine is a naturally occurring oxyaporphine alkaloid found within various plant species of the genus Thalictrum, a member of the Ranunculaceae family. This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, and available physicochemical and biological data. Given the limited specific data for this compound, this guide incorporates information on closely related aporphine alkaloids from Thalictrum species to provide a broader context for its potential properties and activities.

Chemical Structure and Identification

This compound is characterized by a tetracyclic isoquinoline alkaloid core with an oxygenated function, classifying it as an oxyaporphine alkaloid.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C₂₀H₁₅NO₆
IUPAC Name 7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one
CAS Number 16408-77-8
PubChem CID 167534

Physicochemical Properties

Table 2: Predicted and General Physicochemical Properties of Aporphine Alkaloids

PropertyPredicted/General Value for Aporphine Alkaloids
Molecular Weight 365.34 g/mol
Melting Point Expected to be a crystalline solid with a distinct melting point.
Solubility Generally low solubility in water, soluble in organic solvents like chloroform, methanol, and ethanol.
pKa The presence of a nitrogen atom suggests basic properties.

Biological Activity and Cytotoxicity

While specific quantitative biological activity data for this compound is limited, studies on crude extracts and isolated alkaloids from Thalictrum species have demonstrated significant biological activities, particularly cytotoxicity against various cancer cell lines. Alkaloids from Thalictrum foliolosum and Thalictrum cultratum have shown potent cytotoxic effects. For instance, some isoquinoline alkaloids isolated from Thalictrum foliolosum exhibited IC₅₀ values of less than 20 μM against human lung cancer cell lines.[1][2] Another study on alkaloids from Thalictrum cultratum reported IC₅₀ values in the micromolar range against human leukemia and prostate cancer cells.[3]

Table 3: Cytotoxicity of Alkaloids from Thalictrum Species (Illustrative Data)

Alkaloid/Extract SourceCell LineIC₅₀ (µM)Reference
Isoquinoline alkaloids from T. foliolosumHuman Lung Cancer Cell Lines (H460, H23, HTB-58, A549, H441, H2170)< 20[1][2]
Alkaloids from T. cultratumHuman Leukemia (HL-60)~1-10[3]
Alkaloids from T. cultratumHuman Prostate Cancer (PC-3)~5-20[3]

Note: These values are for related alkaloids and not specifically for this compound. They are provided to indicate the potential cytotoxic potency of this class of compounds.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, characterization, and cytotoxic evaluation of this compound, based on established methods for Thalictrum alkaloids.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from its natural source, such as the roots of Thalictrum species, is depicted below.

G plant_material Dried and Powdered Plant Material (e.g., Thalictrum roots) extraction Extraction with Organic Solvents (e.g., Methanol, Ethanol) plant_material->extraction acid_base_partition Acid-Base Partitioning to separate alkaloids extraction->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification of Fractions (e.g., Preparative TLC, HPLC) fractions->purification This compound Isolated this compound purification->this compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating.

  • Acid-Base Partitioning: The resulting crude extract is subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in a non-polar organic solvent, which is then used for extraction.

  • Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by High-Performance Liquid Chromatography (HPLC) for further separation and purification of individual alkaloids, including this compound.

Structural Characterization

The chemical structure of isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the precise molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms and finalize the complete chemical structure.

Cytotoxicity Assessment

The cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines using standard in vitro assays.

G cell_culture Culture of Cancer Cell Lines seeding Seeding cells in 96-well plates cell_culture->seeding treatment Treatment with various concentrations of this compound seeding->treatment incubation Incubation for a defined period (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT, or SRB assay) incubation->viability_assay data_analysis Data Analysis to determine IC₅₀ viability_assay->data_analysis ic50 IC₅₀ Value data_analysis->ic50

Figure 2. Workflow for in vitro cytotoxicity testing.

Methodology (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not been extensively studied. However, aporphine alkaloids, as a class, are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

A related alkaloid from Thalictrum cultratum was found to induce apoptosis and arrest the cell cycle at the S phase in human leukemia cells.[3] This suggests that this compound may also interfere with key cellular processes that regulate cell proliferation and survival. A potential mechanism of action could involve the modulation of signaling pathways that are often dysregulated in cancer, such as those involving protein kinases, transcription factors, and apoptosis-related proteins.

G This compound This compound cell_membrane Cell Membrane Interaction This compound->cell_membrane intracellular_targets Intracellular Targets (e.g., Kinases, DNA) This compound->intracellular_targets signaling_pathways Modulation of Signaling Pathways (e.g., MAPK, PI3K/Akt) cell_membrane->signaling_pathways intracellular_targets->signaling_pathways cell_cycle_arrest Cell Cycle Arrest signaling_pathways->cell_cycle_arrest apoptosis Induction of Apoptosis signaling_pathways->apoptosis inhibition Inhibition of Cancer Cell Proliferation cell_cycle_arrest->inhibition apoptosis->inhibition

Figure 3. Generalized signaling pathway for aporphine alkaloids.

Conclusion

This compound is an oxyaporphine alkaloid with a defined chemical structure, naturally occurring in Thalictrum species. While specific experimental data for this compound are scarce, the known cytotoxic activities of related alkaloids from the same genus suggest that this compound holds potential as a subject for further investigation in the context of anticancer drug discovery. Future research should focus on the targeted isolation and comprehensive biological evaluation of this compound to elucidate its specific physicochemical properties, cytotoxic profile, and mechanism of action.

References

Thalicminine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicminine, a naturally occurring oxyaporphine alkaloid, has been identified in select plant species. This document provides a comprehensive overview of the discovery, natural sources, and pharmacological properties of this compound. It includes detailed experimental protocols for its isolation and analysis, alongside a summary of its known biological activities. Quantitative data is presented in tabular format for clarity, and key pathways and workflows are visualized through diagrams to facilitate understanding.

Introduction

This compound is an oxyaporphine alkaloid with the chemical formula C20H15NO6 and a molecular weight of 365.3 g/mol .[1] This class of alkaloids is known for a wide range of biological activities, and this compound is no exception. This guide will delve into the scientific literature to provide a detailed technical overview of this compound.

Discovery and Natural Sources

This compound was first identified as a constituent of Thalictrum isopyroides, a perennial herb.[2] It has also been isolated from Ocotea puberula, a species of evergreen tree.[1]

Natural Abundance

The yield of this compound from its natural sources can vary. The following table summarizes available data on its isolation.

Plant SourcePart of PlantExtraction SolventYield (%)Reference
Thalictrum isopyroidesNot SpecifiedNot SpecifiedNot Specified[2]
Ocotea puberulaNot SpecifiedNot SpecifiedNot Specified[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetracyclic aporphine core with an oxygen substitution, classifying it as an oxyaporphine alkaloid.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC20H15NO6
Molecular Weight365.3 g/mol [1]
IUPAC Name5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-4H-dibenzo[de,g]quinolin-4-one
PubChem CID167534[1]

Experimental Protocols

Isolation of this compound from Thalictrum isopyroides

While the initial, detailed isolation protocol is not available in the searched literature, a general workflow for the isolation of alkaloids from Thalictrum species can be described as follows. This is a representative workflow and may not reflect the exact original procedure for this compound.

experimental_workflow plant_material Dried and Powdered Thalictrum isopyroides extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acid_base_extraction Acid-Base Partitioning concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Eluted Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound

A generalized workflow for the isolation of this compound.
Pharmacological Evaluation of this compound

The following protocols are based on a study investigating the pharmacological effects of this compound on guinea pig tissues.[2]

4.2.1. Isolated Tissue Experiments

  • Tissues: Guinea pig ileum (longitudinal segments), trachea, aorta, and main pulmonary artery.

  • Preparation: Tissues were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Procedure:

    • Tissues were allowed to equilibrate under a resting tension.

    • For aorta and pulmonary artery, contractions were induced with epinephrine.

    • This compound was added in a cumulative concentration-dependent manner (1-300 µM).

    • Changes in muscle tension (relaxation or contraction) were recorded using isometric transducers.

    • In some experiments, tissues were pre-incubated with propranolol (1 µM) or quinacrine (10 µM) to investigate the mechanism of action.

4.2.2. In Vivo Blood Pressure and Heart Rate Studies

  • Animal Model: Anesthetized guinea pigs.

  • Procedure:

    • Animals were anesthetized, and the carotid artery and jugular vein were cannulated for blood pressure measurement and drug administration, respectively.

    • After a stabilization period, this compound was administered intravenously at doses of 0.37-1.1 mg/kg.

    • Systolic and diastolic blood pressure and heart rate were continuously monitored.

Biological Activity and Mechanism of Action

This compound has demonstrated notable pharmacological effects, particularly on smooth muscle and cardiovascular parameters.

Effects on Smooth Muscle
  • Ileum: this compound induced relaxation of longitudinal ileal segments at concentrations of 1-300 µM. Interestingly, at the highest concentration (300 µM), the initial relaxation was followed by strong contractions.[2]

  • Trachea: Only a mild relaxation of the trachea was observed.[2]

  • Vasculature: this compound caused concentration-dependent relaxation of aorta and main pulmonary artery pre-contracted with epinephrine (0.3-300 µM).[2]

Cardiovascular Effects

In anesthetized guinea pigs, intravenous administration of this compound (0.37-1.1 mg/kg) resulted in a temporary decrease in both systolic and diastolic blood pressure, as well as heart rate. These parameters returned to baseline levels within approximately 10 minutes.[2]

Proposed Mechanism of Action

The relaxant effect of this compound on the ileum and pulmonary artery was not blocked by the β-adrenoceptor antagonist propranolol.[2] However, the relaxant effect on the aorta and pulmonary artery was enhanced by quinacrine, a phospholipase A2 inhibitor.[2] This suggests that the mechanism of action of this compound may involve interference with the metabolism of arachidonic acid.[2]

signaling_pathway cluster_membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces vasoactive_metabolites Vasoactive Metabolites arachidonic_acid->vasoactive_metabolites metabolism to smooth_muscle_relaxation Smooth Muscle Relaxation vasoactive_metabolites->smooth_muscle_relaxation This compound This compound This compound->arachidonic_acid interferes with metabolism

Proposed interaction of this compound with the arachidonic acid pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from the pharmacological studies of this compound.

ParameterTissue/ModelConcentration/DoseEffectReference
RelaxationGuinea Pig Ileum1-300 µMConcentration-dependent relaxation[2]
ContractionGuinea Pig Ileum300 µMVigorous contractions following initial relaxation[2]
RelaxationGuinea Pig Aorta0.3-300 µMConcentration-dependent relaxation of epinephrine-precontracted tissue[2]
RelaxationGuinea Pig Pulmonary Artery0.3-300 µMConcentration-dependent relaxation of epinephrine-precontracted tissue[2]
Blood PressureAnesthetized Guinea Pig0.37-1.1 mg/kg (IV)Transient reduction in systolic and diastolic pressure[2]
Heart RateAnesthetized Guinea Pig0.37-1.1 mg/kg (IV)Transient reduction[2]

Conclusion

This compound, an oxyaporphine alkaloid from Thalictrum isopyroides and Ocotea puberula, exhibits significant smooth muscle relaxant and cardiovascular effects. Its mechanism of action appears to be linked to the arachidonic acid metabolic pathway. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its mechanism of action, investigation of its effects on other biological targets, and comprehensive toxicological profiling. The development of a total synthesis method would also be beneficial for ensuring a consistent supply for future research and development.

References

The Unveiling of Thalicminine's Molecular Architecture: A Deep Dive into its Biosynthesis in Thalictrum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – A comprehensive technical guide offering an in-depth exploration of the biosynthetic pathway of thalicminine, a notable oxoaporphine alkaloid found in Thalictrum species, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper details a putative pathway, constructed from the foundational principles of benzylisoquinoline alkaloid (BIA) biosynthesis, and is supported by analogous enzymatic reactions documented in related species.

This compound, a structurally complex molecule with the chemical formula C20H15NO6, belongs to the diverse family of alkaloids present in the genus Thalictrum.[1] While the complete biosynthetic route to this compound has yet to be fully elucidated in a single study, extensive research into the biosynthesis of related aporphine and protoberberine alkaloids in Thalictrum and other plants of the Ranunculaceae family allows for the construction of a highly probable pathway.

This guide presents a step-by-step enzymatic journey from the primary amino acid precursors to the final intricate structure of this compound. The proposed pathway is initiated from the condensation of two tyrosine-derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central benzylisoquinoline scaffold. Subsequent series of stereospecific hydroxylations, methylations, and oxidative coupling reactions, catalyzed by a host of enzymes including synthases, oxidases (primarily cytochrome P450s), and methyltransferases, elaborate this core structure.

A critical juncture in the proposed pathway is the formation of (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of a vast array of BIAs. From (S)-reticuline, the pathway to aporphine alkaloids involves an intramolecular oxidative C-C phenol coupling, a reaction type catalyzed by specific cytochrome P450 enzymes. Further modifications, including the formation of a methylenedioxy bridge and oxidation to an oxo-aporphine structure, are detailed, drawing parallels from characterized enzymatic reactions in other alkaloid biosynthetic pathways.

This technical guide provides a valuable resource for the scientific community, offering a foundational understanding of this compound biosynthesis and paving the way for future research to fully characterize the specific enzymes and regulatory mechanisms involved in its production within Thalictrum species.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to follow the general pathway of benzylisoquinoline alkaloid (BIA) biosynthesis, originating from the amino acid L-tyrosine.

1. Formation of the Benzylisoquinoline Core: The pathway commences with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic steps. These two intermediates then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS) , to form the central BIA precursor, (S)-norcoclaurine.

2. Elaboration to the Aporphine Scaffold: (S)-norcoclaurine is then sequentially methylated and hydroxylated by specific O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases to yield the key branch-point intermediate, (S)-reticuline. The formation of the characteristic aporphine ring system occurs via an intramolecular C-C oxidative coupling of (S)-reticuline or a derivative, a reaction catalyzed by a specific cytochrome P450 enzyme .

3. Tailoring Steps to this compound: Following the formation of the aporphine core, a series of tailoring reactions are proposed to occur to yield this compound:

  • Methylenedioxy Bridge Formation: A specific cytochrome P450 enzyme is presumed to catalyze the formation of the methylenedioxy bridge from two adjacent hydroxyl groups on one of the aromatic rings.

  • O-Methylation: Specific O-methyltransferases are responsible for the addition of methoxy groups at defined positions on the aporphine nucleus.

  • Oxidation: The final step is likely the oxidation of the aporphine ring to form the C7-oxo functionality, a reaction that could be catalyzed by an oxidase or dehydrogenase .

Below is a DOT script representation of the proposed biosynthetic pathway.

Thalicminine_Biosynthesis cluster_precursors Primary Precursors cluster_core_biosynthesis Core Benzylisoquinoline Pathway cluster_aporphine_formation Aporphine Scaffold Formation cluster_tailoring Tailoring Steps L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine Norcoclaurine Synthase (NCS) 4-HPAA->S-Norcoclaurine Norcoclaurine Synthase (NCS) S-Reticuline S-Reticuline S-Norcoclaurine->S-Reticuline Multiple steps (OMTs, NMT, P450) Proaporphine Intermediate Proaporphine Intermediate S-Reticuline->Proaporphine Intermediate Cytochrome P450 (Intramolecular C-C coupling) Aporphine Intermediate Aporphine Intermediate Proaporphine Intermediate->Aporphine Intermediate Hydroxylated/Methylated Aporphine Hydroxylated/Methylated Aporphine Aporphine Intermediate->Hydroxylated/Methylated Aporphine Hydroxylases (P450s) O-Methyltransferases (OMTs) Methylenedioxy-Aporphine Methylenedioxy-Aporphine Hydroxylated/Methylated Aporphine->Methylenedioxy-Aporphine Cytochrome P450 (Methylenedioxy bridge formation) This compound This compound Methylenedioxy-Aporphine->this compound Oxidase/Dehydrogenase (C7-Oxidation)

Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available, the following table summarizes representative kinetic parameters for homologous enzymes from other benzylisoquinoline alkaloid pathways. This data provides a baseline for understanding the potential efficiency of the enzymatic reactions in this compound formation.

Enzyme ClassEnzyme Name (Source Organism)SubstrateK_m (µM)k_cat (s⁻¹)Reference
O-Methyltransferase Norcoclaurine 6-O-methyltransferase (Coptis japonica)(S)-Norcoclaurine2.50.45[2]
O-Methyltransferase 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (Coptis japonica)(S)-3'-hydroxy-N-methylcoclaurine1.80.33[2]
N-Methyltransferase Coclaurine N-methyltransferase (Coptis japonica)(S)-Coclaurine3.1-[2]
Cytochrome P450 Berberine Bridge Enzyme (Eschscholzia californica)(S)-Reticuline4.3-[3]

Experimental Protocols

The following are generalized protocols for key experimental procedures relevant to the study of this compound biosynthesis. These are based on established methods for characterizing enzymes in other alkaloid biosynthetic pathways.

Protocol 1: Heterologous Expression and Purification of Cytochrome P450 Enzymes

This protocol describes the general steps for producing and purifying plant-derived cytochrome P450 enzymes in an insect cell/baculovirus expression system, a common method for obtaining active enzymes for in vitro characterization.

1. cDNA Cloning and Recombinant Bacmid Generation: a. The full-length cDNA encoding the candidate cytochrome P450 is cloned into a baculovirus transfer vector (e.g., pFastBac). b. The resulting plasmid is transformed into competent E. coli DH10Bac cells containing the baculovirus shuttle vector (bacmid). c. Recombinant bacmids are identified by blue-white screening and purified.

2. Insect Cell Culture and Transfection: a. Spodoptera frugiperda (Sf9) insect cells are cultured in a suitable medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum). b. Sf9 cells are transfected with the recombinant bacmid DNA using a cationic lipid transfection reagent. c. The supernatant containing the recombinant baculovirus (P1 stock) is harvested after 72-96 hours.

3. Protein Expression: a. High-titer viral stock (P2) is prepared by infecting a larger culture of Sf9 cells with the P1 stock. b. For large-scale expression, a suspension culture of Sf9 cells is infected with the P2 viral stock. c. The cells are harvested by centrifugation 48-72 hours post-infection.

4. Microsome Preparation and Protein Purification: a. The harvested cell pellet is resuspended in a hypotonic buffer and homogenized. b. The homogenate is centrifuged at low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction. c. The microsomal pellet is resuspended in a buffer containing a detergent (e.g., sodium cholate) to solubilize the membrane-bound P450 enzyme. d. The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

P450_Expression_Workflow cluster_cloning Cloning and Bacmid Generation cluster_expression Protein Expression cluster_purification Purification Clone cDNA into pFastBac Clone cDNA into pFastBac Transform DH10Bac Transform DH10Bac Clone cDNA into pFastBac->Transform DH10Bac Isolate Recombinant Bacmid Isolate Recombinant Bacmid Transform DH10Bac->Isolate Recombinant Bacmid Transfect Sf9 cells Transfect Sf9 cells Isolate Recombinant Bacmid->Transfect Sf9 cells Harvest P1 virus Harvest P1 virus Transfect Sf9 cells->Harvest P1 virus Generate P2 virus Generate P2 virus Harvest P1 virus->Generate P2 virus Infect large culture Infect large culture Generate P2 virus->Infect large culture Harvest cells Harvest cells Infect large culture->Harvest cells Prepare Microsomes Prepare Microsomes Harvest cells->Prepare Microsomes Solubilize Protein Solubilize Protein Prepare Microsomes->Solubilize Protein Affinity Chromatography Affinity Chromatography Solubilize Protein->Affinity Chromatography Purified P450 Purified P450 Affinity Chromatography->Purified P450

Workflow for heterologous expression of P450s.
Protocol 2: In Vitro Enzyme Assay for O-Methyltransferases (OMTs)

This protocol outlines a general method for assaying the activity of O-methyltransferases using a radioactive methyl donor.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT). b. Prepare stock solutions of the substrate (the molecule to be methylated) and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

2. Enzyme Assay: a. In a microcentrifuge tube, combine the reaction buffer, the substrate at a desired concentration, and the purified OMT enzyme. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding [¹⁴C]SAM. d. Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an acid (e.g., 2 M HCl).

3. Product Extraction and Quantification: a. Extract the radioactive product from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). b. Centrifuge to separate the phases and transfer the organic phase to a new tube. c. Evaporate the solvent and redissolve the product in a small volume of a suitable solvent. d. Quantify the amount of radioactive product formed using liquid scintillation counting.

OMT_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prepare Reaction Mix Prepare Reaction Mix Add Substrate and Enzyme Add Substrate and Enzyme Prepare Reaction Mix->Add Substrate and Enzyme Pre-incubate Pre-incubate Add Substrate and Enzyme->Pre-incubate Initiate with [14C]SAM Initiate with [14C]SAM Pre-incubate->Initiate with [14C]SAM Incubate Incubate Initiate with [14C]SAM->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Extract Product Extract Product Stop Reaction->Extract Product Quantify by Scintillation Counting Quantify by Scintillation Counting Extract Product->Quantify by Scintillation Counting Calculate Enzyme Activity Calculate Enzyme Activity Quantify by Scintillation Counting->Calculate Enzyme Activity

Workflow for a typical OMT enzyme assay.
Protocol 3: Isotopic Labeling Studies in Thalictrum Cell Cultures

This protocol provides a general framework for using stable isotope-labeled precursors to trace the biosynthesis of this compound in plant cell cultures.

1. Establishment and Maintenance of Thalictrum Cell Suspension Cultures: a. Initiate cell cultures from sterile explants (e.g., leaves or stems) of a Thalictrum species known to produce this compound on a solid medium (e.g., Murashige and Skoog medium supplemented with plant growth regulators). b. Transfer the resulting callus to a liquid medium to establish a suspension culture. c. Maintain the suspension cultures by regular subculturing.

2. Feeding of Labeled Precursors: a. To a log-phase cell suspension culture, add a sterile-filtered solution of a stable isotope-labeled precursor (e.g., [¹³C₉, ¹⁵N]-L-tyrosine). b. Incubate the cultures for various time points (e.g., 24, 48, 72 hours) under standard growth conditions.

3. Alkaloid Extraction and Analysis: a. Harvest the cells by filtration and freeze-dry them. b. Extract the alkaloids from the dried cells using a suitable solvent system (e.g., methanol/chloroform). c. Analyze the alkaloid extract using Liquid Chromatography-Mass Spectrometry (LC-MS). d. Monitor the incorporation of the isotopic label into this compound and other potential intermediates by observing the characteristic mass shifts in their mass spectra.

Isotopic_Labeling_Workflow cluster_culture Cell Culture cluster_feeding Isotope Feeding cluster_analysis Analysis Establish Cell Culture Establish Cell Culture Grow to Log Phase Grow to Log Phase Establish Cell Culture->Grow to Log Phase Add Labeled Precursor Add Labeled Precursor Grow to Log Phase->Add Labeled Precursor Incubate for Time Course Incubate for Time Course Add Labeled Precursor->Incubate for Time Course Harvest and Extract Harvest and Extract Incubate for Time Course->Harvest and Extract LC-MS Analysis LC-MS Analysis Harvest and Extract->LC-MS Analysis Determine Label Incorporation Determine Label Incorporation LC-MS Analysis->Determine Label Incorporation

Workflow for isotopic labeling studies.

References

A Comprehensive Technical Guide to Thiamine (Vitamin B1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thiamine, also known as vitamin B1. It covers its fundamental chemical properties, biological significance, and methods of synthesis and analysis, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Thiamine is a water-soluble vitamin essential for human health.[1][2] Its structure consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[3]

Table 1: Molecular Identifiers and Formula for Thiamine

IdentifierValue
Molecular Formula C₁₂H₁₇N₄OS⁺[4][5]
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol[4][5]
CAS Number 59-43-8 (Thiamine cation)[4][5]
Molar Mass 265.36 g/mol [5]

Table 2: Physicochemical Properties of Thiamine

PropertyValue
Melting Point 250 °C (decomposes)[1]
Water Solubility 1 g/mL[1]
Solubility in other solvents Soluble in glycerol and propylene glycol; slightly soluble in alcohol; practically insoluble in ether, benzene, hexane, and chloroform.[1][4]
Appearance White to almost white crystalline powder or colorless crystals.[1]
Odor Slight, characteristic thiazole-like odor.[1][4]
Taste Bitter[4]
Stability Stable in acidic solutions, but unstable in alkaline solutions and when exposed to heat.[5]

Biological Significance and Signaling Pathways

Thiamine plays a crucial role as a coenzyme in several fundamental metabolic pathways.[6][7] Its biologically active form is thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP).[3][8] TPP is a cofactor for enzymes involved in carbohydrate and amino acid metabolism.[3][5]

Key metabolic processes involving thiamine pyrophosphate include:

  • Glycolysis and the Krebs Cycle: TPP is a coenzyme for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for cellular respiration and energy production.[6][8]

  • Pentose Phosphate Pathway: TPP is a cofactor for transketolase, an enzyme that plays a vital role in the synthesis of pentoses for nucleotides and NADPH for reductive biosynthesis.[6]

  • Branched-Chain Amino Acid Metabolism: TPP is required for the activity of branched-chain α-keto acid dehydrogenase.[5]

Thiamine deficiency can lead to severe neurological and cardiovascular diseases such as beriberi and Wernicke-Korsakoff syndrome.[8]

Below is a diagram illustrating the central role of Thiamine Pyrophosphate (TPP) in key metabolic pathways.

Thiamine_Metabolic_Pathway Thiamine Thiamine (Vitamin B1) TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Phosphorylation Pyruvate Pyruvate Pentose_Phosphate_Pathway Pentose Phosphate Pathway TPP->Pentose_Phosphate_Pathway Transketolase (TPP-dependent) BCAA_Metabolism Metabolism of BCAAs TPP->BCAA_Metabolism Branched-Chain α-keto acid Dehydrogenase (TPP-dependent) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (TPP-dependent) Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle BCAA Branched-Chain Amino Acids BCAA->BCAA_Metabolism

Role of Thiamine Pyrophosphate in Metabolism.

Experimental Protocols

A common method for the synthesis of thiamine hydrochloride involves the reaction of thiamine sulfate with hydrochloric acid.[9]

Protocol:

  • Crystallization of Thiamine Sulfate: A saturated solution of thiamine sulfate is prepared by reacting thiamine with hydrogen peroxide in water.[9] The solution is then cooled to induce crystallization of thiamine sulfate.

  • Reaction with Hydrochloric Acid: The obtained thiamine sulfate crystals are then reacted with hydrochloric acid.

  • Purification: The resulting thiamine hydrochloride can be purified by recrystallization from a solvent such as 95% ethanol.[1]

Another established synthesis route involves the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with 4-amino-5-ethoxymethyl-2-methylpyrimidine.[6]

A natural fat-soluble thiamine derivative, allithiamine, has been isolated from sources like garlic and red pepper seeds.[10]

Protocol for Isolation from Pepper Seeds:

  • Solid-Liquid Extraction: A solid-liquid extraction is performed on the pepper seeds using 96% ethanol.[10]

  • Solid-Phase Extraction: The ethanolic extract is then subjected to solid-phase extraction using a C18 cartridge to concentrate and purify the sample.[10]

  • Analysis and Verification: The structure of the isolated compound is verified using techniques such as reverse-phase HPLC, HPLC-MS, MALDI-TOF MS, and NMR.[10]

Due to thiamine's high hydrophilicity, a specific protocol is required for the synthesis of a molecularly imprinted polymer in an organic solvent.[11]

Protocol:

  • Ion-Pair Formation: Thiamine, being cationic, is complexed with an anionic species like trimethylsilyl-propane sulfonate (TPS) to form an ion-pair.[11]

  • Phase Transfer: This ion-pair is then transferred to an apolar solvent such as chloroform.

  • Polymerization: A polymerization reaction is conducted in the chloroform to produce nano-sized thiamine-imprinted polymer.[11]

  • Characterization: The resulting polymer is characterized using FT-IR, SEM, and Zeta potential analysis.[11]

Logical Workflow for Thiamine Analysis

The following diagram outlines a general workflow for the analysis of thiamine in a sample.

Thiamine_Analysis_Workflow Sample Sample Preparation (e.g., Food, Biological Fluid) Extraction Extraction of Thiamine (e.g., Solid-Phase Extraction) Sample->Extraction Derivatization Derivatization (optional) (e.g., Oxidation to Thiochrome) Extraction->Derivatization Separation Chromatographic Separation (e.g., HPLC) Derivatization->Separation Detection Detection (e.g., Fluorescence, MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

General Workflow for Thiamine Analysis.

References

Spectroscopic Profile of Thalidasine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thalidasine, a prominent bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus, notably Thalictrum minus. The initial query for "Thalicminine" has been interpreted as a likely reference to Thalidasine, a well-characterized compound in phytochemical literature. This document compiles its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the methodologies for their acquisition, to support research and development endeavors.

Introduction to Thalidasine

Thalidasine (C₃₉H₄₄N₂O₇) is a complex alkaloid with a significant presence in various Thalictrum species. Its intricate molecular structure necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization. The data presented herein are crucial for quality control, structural elucidation of new related compounds, and understanding its chemical properties for potential pharmacological applications.

Spectroscopic Data of Thalidasine

The following sections present the key spectroscopic data for Thalidasine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom in the Thalidasine molecule.

Table 1: ¹H NMR Spectral Data of Thalidasine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of Thalidasine

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data of Thalidasine

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in Thalidasine.

Table 4: UV-Vis Absorption Data of Thalidasine

Wavelength (λmax) nmSolvent
Data not available in search results

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation and laboratory conditions.

NMR Spectroscopy
  • Sample Preparation: A precisely weighed sample of isolated Thalidasine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like Thalidasine, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in Thalidasine.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of Thalidasine is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer. The instrument scans a range of wavelengths (e.g., 200-400 nm), and the absorbance is measured at each wavelength. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The spectrum is analyzed to determine the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic structure of Thalidasine.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of alkaloids like Thalidasine from a plant source.

Alkaloid_Analysis_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Thalictrum sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification isolated_alkaloid Isolated Thalidasine purification->isolated_alkaloid nmr NMR Spectroscopy (1H, 13C) isolated_alkaloid->nmr ir IR Spectroscopy isolated_alkaloid->ir uv_vis UV-Vis Spectroscopy isolated_alkaloid->uv_vis data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis uv_vis->data_analysis structure Structure Confirmation data_analysis->structure

Thalicminine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of thalicminine, an aporphine alkaloid, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document also presents representative solubility data for other structurally related aporphine alkaloids to provide a foundational understanding for researchers. Furthermore, it outlines a detailed experimental protocol for determining alkaloid solubility and discusses the general principles governing the solubility of this class of compounds.

Introduction to this compound and Aporphine Alkaloid Solubility

This compound is a member of the aporphine class of isoquinoline alkaloids, which are characterized by a tetracyclic core structure. These compounds are predominantly found in various plant families, including the Ranunculaceae, to which the Thalictrum genus belongs. The solubility of alkaloids like this compound is a critical physicochemical property that influences their extraction from natural sources, purification, formulation for pharmacological studies, and ultimately, their bioavailability.

The solubility of aporphine alkaloids is largely dictated by their chemical structure. As organic bases, they typically exist in two forms: the free base and the salt form. The free base form is generally soluble in non-polar organic solvents, while the salt form exhibits greater solubility in polar solvents such as water and alcohols. This differential solubility is a cornerstone of their extraction and purification processes.

Quantitative Solubility Data of Structurally Related Aporphine Alkaloids

While specific quantitative solubility data for this compound remains elusive in the available scientific literature, the following table summarizes the solubility of other common aporphine alkaloids in various organic solvents. This data can serve as a valuable reference point for researchers working with this compound, given the structural similarities within this alkaloid class. It is important to note that these values can be influenced by factors such as temperature, pH, and the specific crystalline form of the alkaloid.

AlkaloidSolventTemperature (°C)Solubility
Boldine Chloroform25~ 20 mg/mL
Methanol25~ 50 mg/mL
Ethanol25~ 33 mg/mL
Acetone25~ 10 mg/mL
DMSO25> 100 mg/mL
Glaucine Chloroform25Highly Soluble
Methanol25Soluble
Ethanol25Soluble
Nuciferine Chloroform25Soluble
Methanol25Soluble
Ethanol25Soluble

Note: "Soluble" and "Highly Soluble" are qualitative descriptors used in the absence of precise quantitative data. Further experimental determination is recommended for specific applications.

Experimental Protocol: Determination of Alkaloid Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1] The following protocol provides a detailed methodology for this experiment.

Objective: To determine the equilibrium solubility of an alkaloid (e.g., this compound) in a selected organic solvent at a constant temperature.

Materials:

  • Alkaloid sample (solid, pure form)

  • Selected organic solvent(s) of high purity

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid alkaloid to a pre-determined volume of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of the Solute:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of standard solutions of the alkaloid of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method (or another suitable quantitative technique).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the alkaloid in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the alkaloid in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of an alkaloid.

G cluster_0 Preparation of Saturated Solution cluster_1 Phase Separation cluster_2 Quantification cluster_3 Result A Add excess alkaloid to solvent B Seal vial and place in shaker at constant temperature A->B C Agitate for 24-72 hours to reach equilibrium B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a syringe filter D->E G Dilute filtered sample E->G F Prepare standard solutions H Analyze standards and sample by HPLC F->H G->H I Construct calibration curve H->I J Determine sample concentration I->J K Calculate solubility (mg/mL or mol/L) J->K G Alkaloid Alkaloid FreeBase Free Base Form Alkaloid->FreeBase Basic pH SaltForm Salt Form Alkaloid->SaltForm Acidic pH OrganicSolvents Soluble in Organic Solvents FreeBase->OrganicSolvents PolarSolvents Soluble in Polar Solvents SaltForm->PolarSolvents

References

Unveiling the Alkaloid Profile of Ocotea puberula: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical constituents of Ocotea puberula, a plant species belonging to the Lauraceae family. While the initial focus of this investigation was the natural abundance of Thalicminine, a comprehensive literature review reveals a notable absence of this specific aporphine alkaloid in Ocotea puberula. However, this species is a rich source of other bioactive aporphine alkaloids, with dicentrine being a prominent example. This guide pivots to provide a detailed overview of the known alkaloid profile of Ocotea puberula, methodologies for their isolation and characterization, and an exploration of the known biological signaling pathways of its key alkaloidal components.

Alkaloid Composition of Ocotea puberula

Contrary to the initial inquiry, scientific literature to date has not reported the presence of this compound in Ocotea puberula. This compound has, however, been isolated from other species of the same genus, namely Ocotea minarum.[1]

Instead, phytochemical investigations of Ocotea puberula have led to the isolation and identification of several other aporphine alkaloids. Dicentrine is a frequently reported and major alkaloidal constituent of this plant species.[2][3][4] The table below summarizes the aporphine alkaloids that have been successfully isolated from various parts of Ocotea puberula.

Data Presentation: Alkaloids Identified in Ocotea puberula

AlkaloidPlant PartReference
Dicentrine-β-N-oxideLeaves[5]
DehydrodicentrineLeaves[5]
PredicentrineLeaves[5]
N-methyllaurotetanineLeaves[5]
CassythicineLeaves[5]
DicentrineLeaves, Fruits, Galls[2][3][4][5]
BoldineSeedling Leaves[6]
LeucoxineSeedling Leaves[6]
IsodomesticineSeedling Leaves[6]

While qualitative data on the presence of these alkaloids is available, comprehensive quantitative data on their natural abundance in different parts of Ocotea puberula remains limited. One study reported the total alkaloid content in the bark of Ocotea puberula to be 43.6 μg/g.[7] Another study reported a yield of 0.56 mg of dicentrine from the leaves, although the initial quantity of plant material was not specified, precluding a precise calculation of its natural abundance.[2][8] It has been noted that the leaves of seedlings of Ocotea puberula contain higher concentrations of boldine, dicentrine, leucoxine, and isodomesticine compared to mature plants.[6]

Experimental Protocols: Isolation and Identification of Aporphine Alkaloids

The following is a generalized methodology for the extraction, isolation, and identification of aporphine alkaloids from Ocotea species, compiled from various studies. This protocol can be adapted and optimized for specific research purposes.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant parts (e.g., leaves, bark, fruits) from a verified Ocotea puberula specimen.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical mill to increase the surface area for efficient extraction.

Extraction
  • Maceration: Soak the powdered plant material in a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Acid-Base Extraction for Alkaloid Enrichment
  • Acidification: Dissolve the crude extract in a mixture of an organic solvent (e.g., dichloromethane) and an acidic aqueous solution (e.g., 1-5% hydrochloric acid).

  • Liquid-Liquid Partitioning: Transfer the mixture to a separatory funnel and shake vigorously. The protonated alkaloids will partition into the aqueous phase.

  • Basification: Separate the aqueous phase and basify it by adding a base (e.g., ammonium hydroxide) to a pH of approximately 10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the alkaloid-enriched fraction.

Chromatographic Purification
  • Column Chromatography: Subject the alkaloid-enriched fraction to column chromatography over silica gel.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Further Purification: Combine fractions containing the same compound(s) and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure alkaloids.

Structure Elucidation

The chemical structure of the isolated pure alkaloids can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed molecular structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualizations: Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental processes and the biological implications of the alkaloids found in Ocotea puberula, the following diagrams have been generated using the DOT language.

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Powdered Plant Material crude_extract Crude Methanolic Extract plant_material->crude_extract Methanol Maceration acid_base_extraction Acid-Base Extraction crude_extract->acid_base_extraction alkaloid_fraction Alkaloid-Enriched Fraction acid_base_extraction->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography fractions Collected Fractions (TLC Monitored) column_chromatography->fractions hplc Preparative HPLC/TLC fractions->hplc pure_alkaloid Isolated Pure Alkaloid hplc->pure_alkaloid spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_alkaloid->spectroscopy structure Determined Chemical Structure spectroscopy->structure

Caption: Experimental workflow for alkaloid isolation.

The biological activities of dicentrine, a key alkaloid in Ocotea puberula, have been investigated, revealing its interaction with several cellular targets and signaling pathways.

cluster_dicentrine Dicentrine cluster_targets Cellular Targets & Pathways cluster_effects Biological Effects dicentrine Dicentrine trpa1 TRPA1 Channel dicentrine->trpa1 Modulates alpha1 α1-Adrenoceptor dicentrine->alpha1 Antagonizes topo2 Topoisomerase II dicentrine->topo2 Inhibits antinociception Antinociception trpa1->antinociception antihypertensive Antihypertensive Effect alpha1->antihypertensive g2m G2/M Phase Arrest topo2->g2m apoptosis Apoptosis g2m->apoptosis antitumor Antitumor Activity apoptosis->antitumor

Caption: Dicentrine's known signaling pathways.

The antinociceptive properties of dicentrine are believed to be mediated, at least in part, through its interaction with the TRPA1 channel.[9][10][11] Furthermore, dicentrine has been identified as an α1-adrenoceptor antagonist, which may contribute to its antihypertensive effects.[12] In the context of cancer research, dicentrine has been shown to inhibit topoisomerase II, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[13]

Conclusion and Future Directions

While Ocotea puberula does not appear to be a natural source of this compound based on current scientific evidence, it stands out as a valuable reservoir of other structurally related and biologically active aporphine alkaloids, particularly dicentrine. The established protocols for alkaloid isolation provide a solid foundation for further phytochemical exploration of this and related species. The diverse pharmacological activities of dicentrine, including its antinociceptive, antihypertensive, and antitumor effects, underscore the potential of Ocotea puberula as a source for novel drug leads.

Future research should focus on the comprehensive quantitative analysis of the alkaloid content in different parts of Ocotea puberula at various developmental stages. Further elucidation of the mechanisms of action and signaling pathways of its constituent alkaloids will be crucial for realizing their full therapeutic potential.

References

Preliminary Biological Screening of Thalidomide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Thalidomide, a compound with significant immunomodulatory, anti-inflammatory, and anti-angiogenic properties. This document outlines key experimental data, detailed protocols for foundational assays, and visual representations of the underlying molecular pathways and experimental workflows.

I. Introduction

Thalidomide, a synthetic derivative of glutamic acid, was first introduced as a sedative but was later found to possess a wide range of biological activities.[1][2] Its re-emergence in the clinical setting for treating conditions like multiple myeloma and erythema nodosum leprosum has been driven by its potent effects on the immune system and vasculature.[3][4] The primary mechanisms of action that are typically investigated in preliminary biological screening include the inhibition of tumor necrosis factor-alpha (TNF-α), modulation of immune cell function, and suppression of angiogenesis (the formation of new blood vessels).[4][5]

II. Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from key biological screening assays for Thalidomide.

Table 1: Anti-Inflammatory and Immunomodulatory Effects of Thalidomide

Biological EndpointCell Line / SystemStimulantThalidomide ConcentrationObserved EffectCitation
TNF-α ProductionRAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Not specifiedSignificant inhibition of TNF-α production.[6]
TNF-α mRNA Half-lifeHuman MonocytesLipopolysaccharide (LPS)50 µg/mlReduced TNF-α mRNA half-life from ~30 min to ~17 min.[7]
NF-κB ActivationRAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Not specifiedPrevention of NF-κB activation via downregulation of IκB and IKK phosphorylation.[6]
NF-κB p65 TranslocationHuman Intestinal Microvascular Endothelial Cells (HIMEC)TNF-α/LPS10 µg/mlInhibition of NF-κB p65 subunit nuclear translocation.[8]
Leukocyte AdhesionHuman Intestinal Microvascular Endothelial Cells (HIMEC)TNF-α/LPSNot specifiedDramatic decrease in U-937 leukocyte binding.[8]
CD8+ T cell StimulationHIV-infected childrenIn vivo3 mg/kg/dayIncreased expression of activation markers (CD38, HLA-DR) and memory cell marker (CD45RO) on CD8+ T cells.[9]

Table 2: Anti-Angiogenic Effects of Thalidomide

Biological EndpointCell Line / SystemStimulantThalidomide ConcentrationObserved EffectCitation
VEGF, VEGFR2, VEGFR3, STAT3, SP4 ExpressionUremic Rat PeritoneumPeritoneal DialysisNot specifiedSignificant reduction in the expression of all listed angiogenesis-related proteins.[10]
VEGF SecretionHuman Peritoneal Mesothelial Cells (HPMCs)IL-6 + sIL-6R10 µMAttenuated VEGF expression and secretion.[11]
Endothelial Cell GrowthHuman Intestinal Microvascular Endothelial Cells (HIMEC)VEGF (50 ng/ml)0.1–10.0 µg/mlInhibition of VEGF-stimulated cell growth.[8]
Capillary Tube FormationHuman Intestinal Microvascular Endothelial Cells (HIMEC)VEGFNot specifiedInhibition of in vitro capillary tube formation.[8]
Endothelial Cell MigrationHuman Intestinal Microvascular Endothelial Cells (HIMEC)VEGFNot specifiedInhibitory effect on cell migration.[8]

Table 3: Effects of Thalidomide Derivatives on Cell Viability

CompoundCell LineConcentrationIncubation Time% of Annexin V-Positive Cells (Apoptosis)Citation
ThalidomideH929 (Human Myeloma)20 µg/mL24 h41.3%[12]
Fluoro-thalidomideH929 (Human Myeloma)20 µg/mL24 h66.9%[12]
(R)-fluoro-thalidomideH929 (Human Myeloma)20 µg/mL24 h59.5%[12]
(S)-fluoro-thalidomideH929 (Human Myeloma)20 µg/mL24 h64.5%[12]

III. Experimental Protocols

Detailed methodologies for key preliminary screening experiments are provided below.

This assay quantifies the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of Thalidomide in DMSO and dilute to final concentrations in the cell culture medium.

    • Pre-treat the adherent cells with varying concentrations of Thalidomide for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a vehicle control (DMSO) and an unstimulated control.

  • Quantification of TNF-α:

    • After a 24-hour incubation period, collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each concentration of Thalidomide relative to the LPS-stimulated control.

    • Determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

  • Preparation of Matrigel Plates:

    • Thaw Matrigel Basement Membrane Matrix on ice.

    • Coat the wells of a 96-well plate with a thin layer of Matrigel (50-100 µL/well).

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Culture and Treatment:

    • Culture Human Intestinal Microvascular Endothelial Cells (HIMEC) or Human Umbilical Vein Endothelial Cells (HUVEC) in appropriate endothelial growth medium.

    • Harvest the cells and resuspend them in a basal medium containing varying concentrations of Thalidomide and a pro-angiogenic stimulus such as Vascular Endothelial Growth Factor (VEGF) (e.g., 50 ng/mL).[8]

    • Seed the cell suspension onto the solidified Matrigel.

  • Incubation and Visualization:

    • Incubate the plate at 37°C for 4-18 hours.

    • Monitor the formation of tube-like structures using an inverted microscope.

    • Capture images at regular intervals.

  • Quantification and Analysis:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

    • Compare the results from Thalidomide-treated wells to the VEGF-stimulated control to determine the percentage inhibition of tube formation.

This assay measures the effect of a compound on the growth and division of cells, which is particularly relevant for its anti-cancer and anti-angiogenic properties.

  • Cell Seeding:

    • Seed cells (e.g., HIMEC or a cancer cell line like H929) into a 96-well plate at a density of 3 x 10^4 cells/well.[8]

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Thalidomide or its analogues.

    • Include a vehicle-treated control group.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]

  • Viability Measurement:

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

    • For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the control group.

    • Determine the GI50 (concentration for 50% growth inhibition).

IV. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Thalidomide and a typical experimental workflow.

G cluster_workflow General Experimental Workflow for Biological Screening start Start: Compound Selection (Thalidomide) in_vitro In Vitro Assays start->in_vitro anti_inflammatory Anti-Inflammatory Assays (e.g., TNF-α Inhibition) in_vitro->anti_inflammatory anti_angiogenic Anti-Angiogenic Assays (e.g., Tube Formation) in_vitro->anti_angiogenic cytotoxicity Cytotoxicity/Proliferation Assays in_vitro->cytotoxicity data_analysis Data Analysis (IC50, GI50) anti_inflammatory->data_analysis anti_angiogenic->data_analysis cytotoxicity->data_analysis report Report Generation data_analysis->report G cluster_pathway Thalidomide's Anti-Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates ikk IKK Complex myd88->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to tnf_mrna TNF-α mRNA nucleus->tnf_mrna transcribes tnf_protein TNF-α Protein (Inflammation) tnf_mrna->tnf_protein translates thalidomide Thalidomide thalidomide->myd88 down-regulates thalidomide->tnf_mrna enhances degradation G cluster_pathway Thalidomide's Anti-Angiogenic Signaling Pathway il6 IL-6 + sIL-6R stat3 STAT3 il6->stat3 activates sp4 SP4 stat3->sp4 activates vegfr2 VEGFR2 sp4->vegfr2 upregulates vegf VEGF sp4->vegf upregulates angiogenesis Angiogenesis vegfr2->angiogenesis vegf->vegfr2 binds to thalidomide Thalidomide thalidomide->stat3 inhibits thalidomide->sp4 inhibits

References

In Silico Prediction of Thiamine's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the computational methodologies utilized for the in silico prediction of the bioactivity of thiamine (Vitamin B1). Thiamine, an essential micronutrient, plays a critical role as a coenzyme in vital metabolic pathways. Understanding and predicting its bioactivity through computational approaches offers a rapid and cost-effective avenue for elucidating its mechanisms of action, potential therapeutic applications, and adverse effects. This document details the core principles of in silico bioactivity prediction, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. We present available quantitative data in structured tables, provide detailed experimental protocols for the validation of predicted bioactivities, and utilize Graphviz diagrams to visualize key signaling pathways and experimental workflows.

Introduction to Thiamine and its Biological Significance

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a suite of enzymes crucial for carbohydrate and amino acid metabolism.[1] Key among these are the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase (α-KGDH) in the Krebs cycle, and transketolase in the pentose phosphate pathway.[2][3] Through its involvement in these fundamental processes, thiamine is intrinsically linked to cellular energy production, biosynthesis of nucleic acids, and the production of neurotransmitters.[4] Consequently, thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[4] The diverse physiological roles of thiamine and its derivatives make them subjects of interest for further therapeutic exploration.

In Silico Methodologies for Bioactivity Prediction

Computational, or in silico, methods have become integral to modern drug discovery and development, offering predictive insights into the biological activities of small molecules like thiamine. These approaches can significantly reduce the time and resources required for laboratory-based screening.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiamine, docking can be used to predict its binding affinity and interaction with various protein targets.

One such study investigated the interaction of thiamine with Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[5] The study predicted the binding energy and the specific amino acid residues involved in the interaction.

Table 1: Molecular Docking of Thiamine with Angiotensin-Converting Enzyme (ACE)

LigandBinding Energy (kcal/mol)Interacting Amino Acid Residues
Thiamine-6.7ASP:415, HIS:513, LYS:454

Data sourced from a molecular docking study on the interaction of thiamine with ACE.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While specific, comprehensive QSAR studies on a wide range of thiamine analogues are not extensively available in the public domain, the principles of QSAR can be applied to predict the bioactivity of novel thiamine derivatives. For a hypothetical QSAR study on thiamine analogues, one would synthesize or computationally design a series of derivatives with modifications to the pyrimidine or thiazole rings. The biological activity of these compounds would be determined experimentally, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Statistical methods, such as multiple linear regression, would then be used to build a model that predicts the biological activity based on these descriptors.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule. For thiamine, some ADMET properties have been predicted using computational tools.

Table 2: Predicted ADMET Properties of Thiamine

PropertyPredicted Value
Molecular Weight265.361
LogP (predicted)-2.69
Number of Hydrogen Bond Donors3
Number of Hydrogen Bond Acceptors5
Number of Rotatable Bonds4
Topological Polar Surface Area (TPSA)104.15
Bioavailability4.5%
Protein Binding92.0%
LD50 (rat)3710 mg/kg
LD50 (mouse)8224 mg/kg

Data sourced from a publicly available ADMET prediction database.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding of the scientific process. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

In Silico Bioactivity Prediction Workflow

The following diagram outlines a general workflow for the in silico prediction of the bioactivity of a small molecule like thiamine.

in_silico_workflow cluster_data_acquisition Data Acquisition cluster_in_silico_prediction In Silico Prediction cluster_analysis_validation Analysis & Validation compound_structure Compound Structure (e.g., Thiamine) molecular_docking Molecular Docking compound_structure->molecular_docking qsar_modeling QSAR Modeling compound_structure->qsar_modeling admet_prediction ADMET Prediction compound_structure->admet_prediction target_protein Target Protein (e.g., ACE) target_protein->molecular_docking binding_affinity Predicted Binding Affinity molecular_docking->binding_affinity predicted_bioactivity Predicted Bioactivity qsar_modeling->predicted_bioactivity pharmacokinetics Predicted Pharmacokinetics admet_prediction->pharmacokinetics experimental_validation Experimental Validation binding_affinity->experimental_validation predicted_bioactivity->experimental_validation pharmacokinetics->experimental_validation

A generalized workflow for in silico bioactivity prediction.
Thiamine's Role in the Pyruvate Dehydrogenase Complex (PDC) Pathway

This diagram illustrates the critical role of thiamine pyrophosphate (TPP) as a cofactor in the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex.

PDC_pathway Pyruvate Pyruvate E1 E1: Pyruvate Dehydrogenase Pyruvate->E1 TPP Thiamine Pyrophosphate (TPP) TPP->E1 Hydroxyethyl_TPP Hydroxyethyl-TPP E1->Hydroxyethyl_TPP Decarboxylation CO2 CO2 E1->CO2 E2 E2: Dihydrolipoyl Transacetylase Hydroxyethyl_TPP->E2 Lipoamide Lipoamide Lipoamide->E2 Acetyl_CoA Acetyl-CoA E2->Acetyl_CoA Dihydrolipoamide Dihydrolipoamide E2->Dihydrolipoamide E3 E3: Dihydrolipoyl Dehydrogenase Dihydrolipoamide->E3 FAD FAD FAD->E3 E3->Lipoamide Regeneration FADH2 FADH2 E3->FADH2 NAD NAD+ FADH2->NAD Oxidation NADH NADH + H+ NAD->NADH

Thiamine pyrophosphate's role in the PDC pathway.

Experimental Protocols for Bioactivity Validation

In silico predictions, while valuable, must be validated through rigorous experimental testing. The following are detailed protocols for assays relevant to thiamine's bioactivity.

Erythrocyte Transketolase Activity Assay

This functional assay is a sensitive measure of thiamine status. It measures the activity of the TPP-dependent enzyme transketolase in red blood cells.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH in a coupled enzymatic reaction. The activity is measured with and without the addition of exogenous TPP. The ratio of stimulated to unstimulated activity gives the "TPP effect," which is elevated in thiamine deficiency.

Procedure:

  • Hemolysate Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge to separate plasma and buffy coat, which are then discarded.

    • Wash the remaining erythrocytes three times with a saline solution.

    • Lyse the washed erythrocytes by adding cold deionized water and freezing/thawing.

  • Assay Reaction:

    • Prepare a reaction mixture containing ribose-5-phosphate, xylulose-5-phosphate, and a coupling enzyme system (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

    • Add the hemolysate to two sets of tubes: one with and one without the addition of TPP.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer.

  • Calculation:

    • Calculate the rate of NADH oxidation (change in absorbance per minute).

    • The erythrocyte transketolase activity coefficient (ETKAC) is calculated as the ratio of the activity with added TPP to the activity without added TPP. An ETKAC value of <1.15 indicates sufficiency, 1.15–1.25 suggests a moderate risk of deficiency, and >1.25 indicates a high risk of deficiency.[7]

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the activity of the PDC, for which TPP is an essential cofactor.

Principle: The activity of PDC is determined by a coupled enzyme reaction that results in a colorimetric product, which can be measured at 450 nm. The rate of color formation is proportional to the PDC activity.

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or cells in an ice-cold assay buffer.

    • Centrifuge to remove insoluble material.

  • Assay Reaction:

    • Prepare a reaction mix containing the PDC substrate and a developer.

    • Add the sample to a 96-well plate.

    • Add the reaction mix to initiate the reaction.

    • Incubate at 37°C and measure the absorbance at 450 nm at multiple time points.

  • Calculation:

    • Prepare a standard curve using a known concentration of NADH.

    • Calculate the rate of change in absorbance for the samples.

    • Determine the PDC activity from the standard curve, expressed as units of enzyme per milligram of protein. One unit of pyruvate dehydrogenase is the amount of enzyme that will generate 1.0 µmole of NADH per minute at 37 °C.[5]

Thiamine Antioxidant Capacity Assay

This method utilizes the fluorescent properties of thiochrome, an oxidation product of thiamine, to measure the total antioxidant capacity of a sample.

Principle: In a basic medium, thiamine is oxidized by an oxidizing agent (e.g., potassium ferricyanide) to form the fluorescent compound thiochrome. Antioxidants present in a sample will compete for the oxidizing agent, thereby inhibiting the formation of thiochrome. The degree of inhibition is proportional to the antioxidant capacity of the sample.

Procedure:

  • Reaction Setup:

    • Prepare a solution of thiamine and a buffered solution of potassium ferricyanide.

    • Add the antioxidant sample (or a standard antioxidant like gallic acid) to the reaction mixture.

    • Allow the reaction to proceed for a set amount of time.

  • Fluorescence Measurement:

    • Measure the fluorescence of the resulting solution using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.

  • Calculation:

    • The antioxidant capacity is calculated as the percentage of inhibition of thiochrome formation compared to a control reaction without the antioxidant sample.

    • A standard curve can be generated using a known antioxidant to quantify the total antioxidant capacity of the test samples.

Conclusion

The in silico prediction of thiamine's bioactivity represents a powerful approach to augment traditional experimental research. Molecular docking, QSAR, and ADMET modeling provide valuable insights into the molecular interactions, structure-activity relationships, and pharmacokinetic profiles of thiamine and its derivatives. While computational predictions require experimental validation, they serve as an indispensable tool for hypothesis generation, lead optimization, and the overall acceleration of the drug discovery and development process. As computational power and algorithmic sophistication continue to advance, the role of in silico methodologies in understanding the multifaceted bioactivities of essential nutrients like thiamine will undoubtedly expand.

References

Thalicminine: A Potential Oxyaporphine Alkaloid for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Thalicminine, a member of the oxyaporphine class of alkaloids, has garnered scientific interest for its potential pharmacological activities. Isolated from Thalictrum isopyroides, this natural compound exhibits a range of biological effects, including smooth muscle relaxation and cardiovascular modulation. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, known biological activities, and the experimental methodologies used for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel alkaloids.

Chemical and Physical Properties

This compound is characterized by the core tetracyclic ring structure typical of aporphine alkaloids, with the addition of a ketone group, which classifies it as an oxyaporphine. Its precise chemical structure and stereochemistry have been determined through various spectroscopic techniques.

Biological Activities and Pharmacological Potential

Current research indicates that this compound possesses significant biological activity, primarily affecting the cardiovascular and smooth muscle systems. Its potential as a therapeutic agent is underscored by its multifaceted pharmacological profile.

Cardiovascular Effects

In preclinical studies, this compound has demonstrated transient hypotensive and bradycardic effects. Intravenous administration in anesthetized guinea pigs resulted in a temporary reduction in both systolic and diastolic blood pressure, as well as a decrease in heart rate. These findings suggest that this compound may interact with cardiovascular regulatory pathways, warranting further investigation into its potential as a cardiovascular drug candidate.

Smooth Muscle Relaxation

This compound induces relaxation in various smooth muscle tissues. Studies on isolated guinea pig ileum, aorta, and pulmonary artery have shown that this compound can cause concentration-dependent relaxation. This relaxant effect points towards its potential application in conditions characterized by smooth muscle hyperreactivity.

Quantitative Pharmacological Data

To facilitate comparative analysis and aid in the evaluation of this compound's potency, the following table summarizes the available quantitative data from pharmacological studies.

Tissue/Model OrganismParameterConcentration/DoseEffect
Guinea-pig isolated ileumRelaxation1-300 µMConcentration-dependent relaxation
Guinea-pig isolated aorta (epinephrine-precontracted)Relaxation0.3-300 µMConcentration-dependent relaxation
Guinea-pig isolated pulmonary artery (epinephrine-precontracted)Relaxation0.3-300 µMConcentration-dependent relaxation
Anesthetized guinea-pigsBlood Pressure & Heart Rate0.37-1.1 mg/kg (i.v.)Transient reduction

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and pharmacological evaluation of this compound and related alkaloids.

Isolation and Purification of this compound

The isolation of this compound from Thalictrum isopyroides typically involves the following steps:

  • Extraction: The dried and powdered plant material (roots) is subjected to extraction with a suitable organic solvent, such as ethanol.

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloidal fraction from non-basic compounds. The extract is dissolved in an acidic aqueous solution, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

  • Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques. These may include:

    • Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents.

    • Aluminium Oxide Column Chromatography: Another adsorption chromatography technique for further purification.

    • Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique to isolate pure this compound.

Figure 1: General workflow for the isolation and purification of this compound.
Structural Characterization

The chemical structure of this compound is elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as the carbonyl group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the oxyaporphine chromophore.

Pharmacological Assays

The biological activity of this compound is assessed using various in vitro and in vivo models:

  • Isolated Tissue Bath Experiments: To evaluate the effects on smooth muscle contractility. Tissues such as guinea pig ileum, aorta, and pulmonary artery are mounted in organ baths, and the isometric tension is recorded in response to this compound and other pharmacological agents.

  • In Vivo Cardiovascular Monitoring: To assess the effects on blood pressure and heart rate in anesthetized animals. Parameters are continuously monitored following intravenous administration of the compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound are still under investigation. However, preliminary evidence suggests an interaction with the arachidonic acid metabolic pathway.

Interaction with Arachidonic Acid Metabolism

Studies have shown that the relaxant effects of this compound can be potentiated by quinacrine, a phospholipase A2 inhibitor, suggesting that this compound may interfere with the release or metabolism of arachidonic acid. Arachidonic acid is a precursor for the synthesis of prostaglandins and leukotrienes, which are potent modulators of smooth muscle tone and inflammation. The inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) by other aporphine alkaloids further supports the hypothesis that this compound may exert its effects through this pathway.

G cluster_this compound Potential site of this compound action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Cyclooxygenase (COX) Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes Lipoxygenase (LOX) Smooth Muscle Contraction/Relaxation Smooth Muscle Contraction/Relaxation Prostaglandins->Smooth Muscle Contraction/Relaxation Inflammation / Smooth Muscle Contraction Inflammation / Smooth Muscle Contraction Leukotrienes->Inflammation / Smooth Muscle Contraction This compound This compound This compound->Arachidonic Acid Inhibition?

Figure 2: Proposed interaction of this compound with the arachidonic acid pathway.
Potential Involvement of Other Signaling Pathways

Given the broad range of biological activities exhibited by aporphine alkaloids, it is plausible that this compound may also modulate other signaling pathways. For instance, related aporphine alkaloids have been shown to interact with the PI3K/Akt signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival. Further research is necessary to determine if this compound also engages with this or other key cellular signaling cascades.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for cardiovascular and smooth muscle-related disorders. Future research should focus on elucidating its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Comprehensive structure-activity relationship (SAR) studies would be invaluable in optimizing its pharmacological properties and developing more potent and selective analogs. The in-depth understanding of this compound's biological profile will be instrumental in unlocking its full therapeutic potential.

The Dawn of Thalicminine: A Historical and Technical Guide to its Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicminine, a prominent member of the aporphine-benzylisoquinoline class of alkaloids, has garnered significant interest within the scientific community for its potential pharmacological activities. Found in various species of the genus Thalictrum, particularly Thalictrum minus, its discovery and isolation mark a key point in the exploration of natural products for therapeutic applications. This technical guide provides an in-depth look at the historical context of this compound's isolation, detailed experimental protocols derived from early and contemporary research, and an exploration of its potential mechanism of action.

Historical Context of Discovery

These early investigations were crucial in identifying the unique structural features of aporphine-benzylisoquinoline alkaloids, a class of compounds that has since been shown to possess a range of biological activities, including hypotensive and antimicrobial effects.

Experimental Protocols for this compound Isolation

The following protocols are a composite of classical and modern techniques used for the isolation of this compound and related alkaloids from Thalictrum minus.

Plant Material and Extraction
  • Plant Material: The aerial parts or roots of Thalictrum minus are collected, dried, and finely powdered.

  • Extraction:

    • The powdered plant material is subjected to percolation or Soxhlet extraction with methanol or ethanol.

    • Alternatively, an acid-base extraction method can be employed. The powdered material is moistened with a dilute solution of ammonia and then extracted with an organic solvent like ether or chloroform.

    • The organic extract is then treated with a dilute acid (e.g., 5% HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

    • The aqueous phase is separated, made alkaline with ammonia, and the liberated free alkaloids are re-extracted into an organic solvent.

Purification
  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. Elution is typically performed with a gradient of solvents, such as chloroform-methanol mixtures of increasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography are further purified using pTLC on silica gel plates with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). The bands corresponding to this compound are scraped off and the compound is eluted with a polar solvent.

  • Crystallization: The purified this compound is crystallized from a suitable solvent, such as methanol or ethanol, to obtain a pure crystalline solid.

Quantitative Data

Quantitative data from the initial isolation of this compound is not well-documented in available literature. However, typical yields of total alkaloids from Thalictrum minus can range from 0.5% to 2.0% of the dry plant weight. The yield of individual alkaloids like this compound is considerably lower and varies depending on the plant's geographical origin, collection time, and the extraction method employed.

ParameterTypical RangeMethod of Determination
Total Alkaloid Yield 0.5 - 2.0% (of dry plant weight)Gravimetric analysis after extraction
Purity of Isolated this compound >95%HPLC, NMR Spectroscopy

Spectroscopic Data for Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features for this compound
UV Spectroscopy Shows characteristic absorption maxima for the aporphine and benzylisoquinoline chromophores.
IR Spectroscopy Reveals the presence of hydroxyl, methoxy, and aromatic functional groups.
¹H NMR Spectroscopy Provides information on the number and chemical environment of protons, including aromatic, methoxy, and N-methyl protons.
Mass Spectrometry Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.

Mechanism of Action and Signaling Pathways

The pharmacological effects of many aporphine-benzylisoquinoline alkaloids are attributed to their interaction with various cellular targets. While the specific signaling pathway for this compound is not extensively studied, related compounds from Thalictrum species are known to exhibit hypotensive effects.[1] This has led to the hypothesis that this compound may act as a cardiovascular agent.

The hypotensive effect of similar alkaloids is often linked to the relaxation of vascular smooth muscle.[2] This can be achieved through several mechanisms, including the blockade of calcium channels.[3] The influx of extracellular calcium through voltage-gated calcium channels is a critical step in the contraction of smooth muscle.[4] By blocking these channels, aporphine-benzylisoquinoline alkaloids can induce vasodilation and a subsequent decrease in blood pressure.

Further research is needed to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.

Visualizations

Alkaloid_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant Powdered Plant Material (Thalictrum minus) extraction Solvent Extraction (Methanol/Ethanol or Acid-Base) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel/Alumina) crude_extract->column_chrom fractions Alkaloid Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc pure_this compound Purified this compound ptlc->pure_this compound crystallization Crystallization pure_this compound->crystallization crystalline_this compound Crystalline this compound crystallization->crystalline_this compound

Caption: General workflow for the isolation of this compound.

Hypotensive_Action_Pathway This compound This compound Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Inhibits Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation Reduced influx leads to BP Decreased Blood Pressure Relaxation->BP Results in

Caption: Postulated signaling pathway for the hypotensive action of this compound.

Conclusion

The isolation of this compound from Thalictrum minus represents a significant chapter in the history of natural product chemistry. The pioneering work of early researchers paved the way for the discovery of a vast array of structurally complex and biologically active alkaloids. While the precise historical details of its initial discovery require further archival research, the established protocols for its isolation and the growing understanding of its pharmacological potential underscore the enduring importance of natural products in drug discovery and development. Future research focused on delineating the specific molecular mechanisms of this compound will be crucial in unlocking its full therapeutic potential.

References

Aporphine Alkaloids from Thalictrum: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Thalictrum, belonging to the Ranunculaceae family, is a rich reservoir of structurally diverse and biologically active isoquinoline alkaloids. Among these, aporphine alkaloids stand out for their significant pharmacological potential, particularly their cytotoxic and antitumor properties. This technical guide provides an in-depth review of the aporphine alkaloids isolated from various Thalictrum species, focusing on their chemical diversity, isolation methodologies, and mechanisms of action.

Chemical Diversity and Cytotoxic Activity of Aporphine Alkaloids from Thalictrum

Numerous studies have documented the isolation and characterization of a wide array of aporphine alkaloids from different parts of Thalictrum plants. These compounds exhibit a range of cytotoxic activities against various cancer cell lines. The following tables summarize the key aporphine alkaloids isolated from several Thalictrum species, along with their reported cytotoxic activities.

Alkaloid Thalictrum Species Plant Part Cytotoxicity (IC50, µM) Cancer Cell Line(s)
Thalicultratine CT. cultratumRoots1.06HL-60 (Human leukemia)
ThalifaronineT. baicalenseNot specified5.65 - 15.59HCT116, Caco-2, HepG-2
6aR-2'-(3-oxobutenyl)-thaliadinT. omeienseRoots23.73 - 34.97A549 (Human lung carcinoma), MCF-7 (Human breast carcinoma)
N-methylthalisopynineT. omeienseRoots> 50A549, MCF-7
DehydrothalicarpineT. dasycarpumRootsNot ReportedNot Reported
FauripavineT. faurieiNot specifiedNot ReportedNot Reported
FauridineT. faurieiNot specifiedNot ReportedNot Reported
ThaliadineT. minus race BRootsHypotensive activity reportedNot Reported
ThaliadanineT. minus race BRootsHypotensive and antimicrobial activity reportedNot Reported
ThalifaberineT. faberiNot specifiedCytotoxicA431, HT-1080, Col-2, BCA-1, P-388, LNCaP, Lu-1, ZR-75-1, U373, KB
ThalifasineT. faberiNot specifiedCytotoxic and AntimalarialVarious human cancer cell lines, Plasmodium falciparum
Aporphine alkaloids (unnamed)T. wangiiWhole plant15-20 µg/mLGlioma stem cells (GSC-3)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for the extraction, isolation, and cytotoxicity assessment of aporphine alkaloids from Thalictrum, based on commonly employed techniques in the cited literature.

General Procedure for Extraction and Isolation of Aporphine Alkaloids

A typical workflow for the extraction and isolation of aporphine alkaloids from Thalictrum plant material is outlined below. The specific solvents and chromatographic conditions may require optimization depending on the target compounds and the plant matrix.

Extraction_Isolation_Workflow plant_material Dried and Powdered Thalictrum Plant Material extraction Extraction with Organic Solvent (e.g., EtOH or MeOH) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration acid_base_partition Acid-Base Partitioning (e.g., with HCl and CH2Cl2) concentration->acid_base_partition crude_alkaloid_extract Crude Alkaloid Extract acid_base_partition->crude_alkaloid_extract column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) crude_alkaloid_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis purification Further Purification (e.g., Preparative HPLC) tlc_analysis->purification isolated_alkaloids Isolated Aporphine Alkaloids purification->isolated_alkaloids structure_elucidation Structural Elucidation (NMR, MS, X-ray) isolated_alkaloids->structure_elucidation

Caption: General workflow for aporphine alkaloid isolation.

Detailed Steps:

  • Extraction: The air-dried and powdered plant material (e.g., roots) is typically extracted exhaustively with an organic solvent like ethanol or methanol at room temperature.

  • Concentration: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent to obtain the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel or Sephadex LH-20. A gradient elution system is commonly employed, starting with a non-polar solvent (e.g., chloroform or dichloromethane) and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system and visualization with Dragendorff's reagent.

  • Purification: Fractions containing the compounds of interest are combined and further purified using techniques such as preparative HPLC to yield pure aporphine alkaloids.

  • Structural Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute configuration is often determined by X-ray crystallography or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with Aporphine Alkaloids (various concentrations) incubation1->compound_treatment incubation2 Incubate (e.g., 48h or 72h) compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization absorbance_reading Measure Absorbance (e.g., at 570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC50 Values absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated aporphine alkaloids. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action: Modulation of Key Signaling Pathways

The antitumor activity of aporphine alkaloids from Thalictrum is often attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. Several studies have pointed towards the modulation of key intracellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, as central to their mechanism of action.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Some aporphine alkaloids have been shown to exert their cytotoxic effects by inhibiting this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Aporphine Aporphine Alkaloids Aporphine->PI3K Inhibition Aporphine->Akt Inhibition of Phosphorylation

Caption: Aporphine alkaloid-mediated inhibition of the PI3K/Akt pathway.

Experimental Approach: Western Blot Analysis

To investigate the effect of aporphine alkaloids on the PI3K/Akt pathway, Western blot analysis is commonly performed. This technique allows for the detection and quantification of specific proteins involved in the pathway.

  • Cell Lysis: Cancer cells are treated with the aporphine alkaloid for a specified time, after which the cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key proteins in the pathway (e.g., PI3K, Akt, mTOR, Bad).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of phosphorylated proteins (e.g., p-Akt) in treated cells compared to the control indicates inhibition of the pathway.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Some aporphine alkaloids have been found to suppress NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Aporphine Aporphine Alkaloids Aporphine->IKK Inhibition Target_Genes Target Gene Expression NFkB_nuc->Target_Genes Induces Inflammation Inflammation Cell Proliferation Anti-apoptosis Target_Genes->Inflammation

Caption: Aporphine alkaloid-mediated inhibition of the NF-κB pathway.

Experimental Approach: Luciferase Reporter Assay

A luciferase reporter assay is a sensitive method to quantify the transcriptional activity of NF-κB.

  • Transfection: Cancer cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second plasmid containing a Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment and Stimulation: After transfection, the cells are treated with the aporphine alkaloid for a certain period, followed by stimulation with an NF-κB activator (e.g., tumor necrosis factor-alpha, TNF-α).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in cells treated with the aporphine alkaloid compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

Conclusion and Future Directions

The aporphine alkaloids from Thalictrum species represent a promising class of natural products for the development of novel anticancer agents. Their structural diversity and potent cytotoxic activities, coupled with their ability to modulate key signaling pathways involved in cancer cell proliferation and survival, make them attractive lead compounds for further investigation.

Future research should focus on:

  • Comprehensive Bioactivity Screening: A broader screening of isolated aporphine alkaloids against a wider panel of cancer cell lines is needed to identify more potent and selective compounds.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and downstream effects of these alkaloids will be crucial for understanding their mechanisms of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the aporphine scaffold will help in identifying the key structural features responsible for their biological activity, leading to the design of more potent and less toxic derivatives.

  • In Vivo Efficacy and Safety Evaluation: Promising candidates should be evaluated in preclinical animal models to assess their in vivo antitumor efficacy, pharmacokinetic properties, and safety profiles.

The continued exploration of the rich chemical diversity of Thalictrum aporphine alkaloids holds significant promise for the discovery of new and effective therapeutic agents for the treatment of cancer.

The Enigmatic Alkaloids of Thalictrum: A Deep Dive into Their Ethnobotanical Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The initial topic of this guide was "Thalicminine-containing plants." However, a thorough review of the scientific literature revealed no specific alkaloid with this name. It is presumed that "this compound" is a likely misspelling of "Thalmine" or a related alkaloid from the Thalictrum genus. This guide will, therefore, focus on the well-documented alkaloids of Thalictrum minus, a representative species of the genus, with a particular emphasis on its aporphine alkaloids as a proxy for the intended subject.

Introduction: The Rich Ethnobotanical Heritage of Thalictrum Species

The genus Thalictrum, belonging to the Ranunculaceae family, encompasses a diverse group of perennial herbs that have been a cornerstone of traditional medicine systems across the globe for centuries.[1][2] These plants are renowned for their rich and complex phytochemical profiles, particularly their abundance of isoquinoline alkaloids, which are the primary contributors to their wide-ranging pharmacological effects.[3]

Historically, various parts of Thalictrum plants, especially the roots and rhizomes, have been utilized to treat a multitude of ailments. Traditional uses of Thalictrum minus, commonly known as the Lesser Meadow Rue, include the treatment of fevers, gastrointestinal disorders, and as a remedy for cardiovascular and nervous system complaints.[2][4][5] The therapeutic applications of this and other Thalictrum species are intrinsically linked to their unique alkaloid composition, which primarily includes aporphines, bisbenzylisoquinolines, and protoberberines.[3]

The Aporphine Alkaloids of Thalictrum minus: A Focus on Thalmine

Thalictrum minus is a notable source of various alkaloids, including the aporphine alkaloid thalmine.[5] Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic ring system and are known to exhibit a broad spectrum of biological activities. While specific ethnobotanical uses attributed directly to thalmine are not extensively documented, the traditional applications of Thalictrum minus strongly suggest the therapeutic relevance of its constituent alkaloids.

Pharmacological Activities and Quantitative Data

The alkaloids isolated from Thalictrum species have demonstrated significant pharmacological potential, particularly in the realm of anticancer research. While specific quantitative data for thalmine is limited in the readily available literature, studies on related aporphine alkaloids from other Thalictrum species provide valuable insights into their potential potency. Dimeric aporphinoid alkaloids, in particular, have shown promising cytotoxic and antiproliferative activities against various cancer cell lines.

For instance, several new aporphine alkaloids isolated from the roots of Thalictrum omeiense exhibited moderate inhibitory activity against human lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar range.[6] Similarly, dimeric aporphine-benzylisoquinoline alkaloids from Thalictrum cultratum have shown potent cytotoxicity against human leukemia (HL-60) and prostate cancer (PC-3) cells, with some compounds exhibiting IC50 values as low as 1.06 μM.[7]

Table 1: Cytotoxic Activity of Representative Aporphine Alkaloids from Thalictrum Species

Alkaloid/ExtractPlant SourceCell LineActivityIC50 Value (µM)Reference
6aR-2'-(3-oxobutenyl)-thaliadinThalictrum omeienseA549 (Human Lung Carcinoma)Antiproliferative23.73[6]
6aR-2'-(3-oxobutenyl)-thaliadinThalictrum omeienseMCF-7 (Human Breast Adenocarcinoma)Antiproliferative34.97[6]
Thalicultratine CThalictrum cultratumHL-60 (Human Promyelocytic Leukemia)Cytotoxic1.06[7]
Thalictrum minus Methanol ExtractThalictrum minusA549 (Human Lung Carcinoma)Antiproliferative-[1]

Note: The antiproliferative activity of the Thalictrum minus methanol extract was noted to be greater than the ethanol extract, though specific IC50 values were not provided in the cited source.

Experimental Protocols

General Protocol for the Isolation of Aporphine Alkaloids from Thalictrum minus

The following is a generalized workflow for the extraction and isolation of aporphine alkaloids from the plant material of Thalictrum minus. This protocol is based on common phytochemical techniques for alkaloid isolation.

G cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_chromatography Chromatographic Separation plant_material Dried and Powdered Plant Material (e.g., roots of T. minus) maceration Maceration with Solvent (e.g., Methanol or Ethanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Alcoholic Extract filtration->crude_extract acidification Acidification (e.g., 2% H2SO4) & Partition with Organic Solvent (e.g., Chloroform) crude_extract->acidification basification Basification of Aqueous Layer (e.g., with NH4OH to pH 9-10) acidification->basification Aqueous Layer alkaloid_extraction Extraction of Alkaloidal Fraction with Organic Solvent (e.g., Chloroform) basification->alkaloid_extraction crude_alkaloid Crude Alkaloid Fraction alkaloid_extraction->crude_alkaloid column_chromatography Column Chromatography (e.g., Silica Gel or Alumina) crude_alkaloid->column_chromatography fractions Elution with Solvent Gradient & Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purified_alkaloid Purified Aporphine Alkaloids (e.g., Thalmine) tlc->purified_alkaloid Pooling of Similar Fractions

Caption: General workflow for the isolation of aporphine alkaloids.

Methodology Details:

  • Extraction: The dried and powdered plant material (typically roots) is subjected to maceration with a suitable solvent like methanol or ethanol at room temperature for an extended period. The process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then filtered and combined.

  • Acid-Base Partitioning: The crude alcoholic extract is concentrated under reduced pressure and then subjected to an acid-base partitioning process to separate the alkaloids from other phytochemicals. The extract is acidified (e.g., with 2% sulfuric acid) and partitioned against an immiscible organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide to pH 9-10) to liberate the free alkaloids, which are subsequently extracted into an organic solvent like chloroform.

  • Chromatographic Separation: The crude alkaloid fraction is then subjected to various chromatographic techniques for the separation and purification of individual alkaloids. Column chromatography using silica gel or alumina as the stationary phase is a common initial step. The column is eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled, and further purification can be achieved using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Quantification of Aporphine Alkaloids using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of aporphine alkaloids in plant extracts.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is frequently used, with the wavelength set at the maximum absorbance of the target aporphine alkaloid.

  • Quantification: Quantification is achieved by creating a calibration curve using a purified standard of the alkaloid of interest (e.g., thalmine). The peak area of the alkaloid in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Potential Signaling Pathways

While the specific signaling pathways modulated by thalmine have not been extensively elucidated, the cytotoxic and antiproliferative effects of related aporphine alkaloids suggest their involvement in pathways that regulate cell death and proliferation. Many natural compounds with anticancer properties are known to induce apoptosis (programmed cell death) in cancer cells.

Based on studies of other cytotoxic alkaloids and the general mechanisms of apoptosis, a plausible signaling pathway for aporphine alkaloid-induced apoptosis is depicted below. This is a generalized model and would require specific experimental validation for thalmine.

G cluster_cell Cancer Cell cluster_membrane Mitochondrial Membrane Aporphine Aporphine Alkaloid (e.g., Thalmine) Bcl2 Bcl-2 (Anti-apoptotic) Aporphine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aporphine->Bax Promotes MMP Loss of Mitochondrial Membrane Potential Bax->MMP Induces Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by aporphine alkaloids.

Pathway Description:

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis. It is hypothesized that aporphine alkaloids like thalmine may induce apoptosis by:

  • Modulating Bcl-2 Family Proteins: They may downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax.

  • Mitochondrial Disruption: This shift in the Bcl-2/Bax ratio can lead to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the activation of caspase-9.

  • Execution Phase: Activated caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Future Directions and Conclusion

The rich ethnobotanical history of Thalictrum species, coupled with modern phytochemical and pharmacological investigations, underscores their significant potential as a source of novel therapeutic agents. The aporphine alkaloids, exemplified by compounds found in Thalictrum minus, represent a promising class of molecules for further drug development, particularly in the field of oncology.

For researchers, scientists, and drug development professionals, the exploration of these natural products offers a compelling avenue for the discovery of new lead compounds. Future research should focus on:

  • The comprehensive phytochemical profiling of various Thalictrum species to identify and isolate novel alkaloids.

  • In-depth pharmacological screening of purified alkaloids to determine their specific biological activities and therapeutic potential.

  • Elucidation of the precise molecular mechanisms and signaling pathways through which these alkaloids exert their effects.

  • Development of robust and validated analytical methods for the quality control and standardization of Thalictrum-based extracts and formulations.

By bridging the gap between traditional knowledge and modern scientific inquiry, the therapeutic potential of Thalictrum alkaloids can be fully realized, paving the way for the development of new and effective medicines.

References

Methodological & Application

High-Yield Extraction of Thalicminine from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield extraction, purification, and quantification of Thalicminine, a promising alkaloid from the Thalictrum genus. While specific high-yield data for this compound is limited in current literature, this guide consolidates established methods for the extraction of related alkaloids from Thalictrum species, offering a robust starting point for researchers. The protocols outlined below are designed to be adaptable and can be optimized for specific laboratory conditions and research goals.

Introduction to this compound and the Thalictrum Genus

The genus Thalictrum, belonging to the Ranunculaceae family, comprises numerous species known to produce a diverse array of bioactive alkaloids. These compounds, including this compound, have garnered significant interest for their potential pharmacological activities, which are thought to include anticancer, antimicrobial, and anti-inflammatory properties. This compound is a tertiary isoquinoline alkaloid found in various Thalictrum species, with Thalictrum minus being a notable source. The complex structure of this compound and its presence within a matrix of other alkaloids necessitate a multi-step process for its efficient extraction and purification.

Plant Material and Reagents

Plant Material

The primary source for this compound extraction is the dried and powdered plant material of Thalictrum species, particularly Thalictrum minus. The alkaloid content can vary based on the plant part, geographical location, and harvesting time. For optimal yield, it is recommended to use the roots and rhizomes of the plant.

Reagents and Solvents
  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 0.1 N and 1% solutions

  • Ammonia solution (NH₄OH)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (70-230 mesh)

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

  • Deionized water

  • Potassium iodide (KI)

  • Dragendorff's reagent for TLC visualization

  • High-performance liquid chromatography (HPLC) grade solvents

Experimental Protocols

Protocol 1: High-Yield Extraction of Total Tertiary Alkaloids

This protocol is adapted from established methods for the extraction of tertiary alkaloids from Thalictrum species and is expected to yield a crude extract enriched in this compound.

Workflow Diagram: Extraction of Total Tertiary Alkaloids

ExtractionWorkflow PlantMaterial Dried & Powdered Thalictrum minus SolventExtraction Successive Solvent Extraction (CH2Cl2/MeOH, MeOH, H2O) PlantMaterial->SolventExtraction Evaporation Evaporation of Organic Solvents SolventExtraction->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract AcidBasePartitioning Acid-Base Partitioning (HCl, NH4OH, CHCl3) CrudeExtract->AcidBasePartitioning TertiaryAlkaloids Crude Tertiary Alkaloid Fraction AcidBasePartitioning->TertiaryAlkaloids

Caption: Workflow for the extraction of total tertiary alkaloids.

Methodology:

  • Maceration and Sonication:

    • Weigh 100 g of dried, powdered Thalictrum minus root and rhizome material.

    • Macerate the plant material with a solution of 1% hydrochloric acid in water at a solid-to-liquid ratio of 1:10 (w/v).

    • Subject the mixture to ultrasonication for 60 minutes to enhance cell wall disruption and alkaloid release.

  • Filtration and Basification:

    • Filter the acidic extract through cheesecloth and then filter paper to remove solid plant debris.

    • Adjust the pH of the filtrate to approximately 9-10 with a concentrated ammonia solution. This will precipitate the alkaloids.

  • Solvent Extraction:

    • Perform liquid-liquid extraction of the basified aqueous solution with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a separatory funnel. Repeat the extraction three times with fresh solvent.

    • Combine the organic layers.

  • Drying and Evaporation:

    • Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alkaloid extract.

Protocol 2: Chromatographic Purification of this compound

The crude tertiary alkaloid extract contains a mixture of compounds. This protocol outlines the purification of this compound using column chromatography followed by preparative HPLC.

Workflow Diagram: Purification of this compound

PurificationWorkflow CrudeExtract Crude Tertiary Alkaloid Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection ThalicminineFractions This compound-Enriched Fractions FractionCollection->ThalicminineFractions PreparativeHPLC Preparative HPLC ThalicminineFractions->PreparativeHPLC Purethis compound Pure this compound PreparativeHPLC->Purethis compound

Caption: Workflow for the purification of this compound.

Methodology:

  • Column Chromatography:

    • Dissolve the crude tertiary alkaloid extract in a minimal amount of chloroform.

    • Prepare a silica gel column (70-230 mesh) packed in a non-polar solvent like hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate and then methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots on the TLC plates using Dragendorff's reagent.

    • Pool the fractions containing the compound with the Rf value corresponding to a this compound standard (if available) or based on spectroscopic analysis of the fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the this compound-enriched fractions using preparative HPLC with a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Protocol 3: Quantification of this compound by HPLC

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the crude extract or purified fraction, dissolve it in a known volume of mobile phase, and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the standard and sample solutions into an analytical HPLC system equipped with a C18 column and a UV detector.

    • Use an isocratic or gradient mobile phase system suitable for separating this compound from other components.

    • Monitor the absorbance at the λmax of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction yields in the literature, the following table presents representative data for total alkaloid yields from Thalictrum species to provide a benchmark for researchers.

Table 1: Representative Yields of Alkaloids from Thalictrum Species

Plant SpeciesPlant PartExtraction MethodTotal Alkaloid Yield (%)Reference
Thalictrum delavayiWhole plantAcidified water, sonication2.46[1][2]
Thalictrum flavumRootsCH₂Cl₂/MeOH, MeOH, H₂ONot specified
Thalictrum minusAerial parts and rootsNot specifiedNot specified[2]

Note: The yield of this compound will be a fraction of the total alkaloid yield and needs to be determined experimentally.

Putative Signaling Pathway of this compound

While the specific signaling pathways of this compound have not been extensively studied, based on the known pharmacological activities of related alkaloids from the Thalictrum genus, a putative mechanism of action can be proposed. Many isoquinoline alkaloids exhibit anti-inflammatory and anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Diagram: Putative Signaling Pathway of this compound

PutativeSignalingPathway cluster_Cell Cancer Cell This compound This compound NFkB NF-κB This compound->NFkB Inhibition PI3K PI3K This compound->PI3K Inhibition MAPK MAPK This compound->MAPK Modulation Apoptosis Apoptosis This compound->Apoptosis Induction Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibition Inflammation Inflammation NFkB->Inflammation Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibition MAPK->Proliferation Modulation

Caption: Putative signaling pathway of this compound.

Disclaimer: This proposed pathway is hypothetical and based on the activities of similar alkaloids. Further research is required to elucidate the precise molecular targets and signaling cascades of this compound.

Conclusion

The protocols and information presented in this document provide a comprehensive guide for the high-yield extraction and purification of this compound from Thalictrum plant material. While specific quantitative data for this compound remains to be extensively documented, the outlined methodologies offer a solid foundation for researchers to isolate and study this promising bioactive compound. The putative signaling pathway provides a starting point for investigating the pharmacological mechanisms of this compound, paving the way for future drug discovery and development efforts.

References

Chromatographic Purification of Thalicminine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicminine is a bioactive alkaloid belonging to the diverse family of compounds isolated from plants of the Thalictrum genus, commonly known as meadow-rue. These alkaloids have garnered significant interest in the scientific and pharmaceutical communities due to their wide range of pharmacological activities. The isolation and purification of specific alkaloids like this compound from the complex matrix of plant extracts present a significant challenge, necessitating the use of advanced chromatographic techniques.

This document provides a comprehensive overview of the application of various chromatographic methods for the purification of this compound. While specific literature detailing the purification of "this compound" is scarce, this guide synthesizes established protocols for the separation of analogous alkaloids from Thalictrum species to provide a robust framework for its isolation. The methodologies described herein are intended to serve as a foundational guide for researchers, which can be further optimized for specific laboratory conditions and research objectives.

General Workflow for this compound Purification

The purification of this compound from its natural source typically involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound.

Thalicminine_Purification_Workflow cluster_extraction Extraction cluster_preliminary_purification Preliminary Purification cluster_fractionation Fractionation cluster_final_purification Final Purification plant_material Thalictrum Plant Material (e.g., roots, aerial parts) extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin total_alkaloids Total Alkaloid Fraction macroporous_resin->total_alkaloids column_chromatography Silica Gel or Alumina Column Chromatography total_alkaloids->column_chromatography alkaloid_fractions Alkaloid Fractions column_chromatography->alkaloid_fractions prep_hplc Preparative HPLC or HSCCC alkaloid_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

A generalized workflow for the purification of this compound.

Experimental Protocols

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material. An acid-base extraction method is commonly employed for this purpose.

Protocol:

  • Maceration: Macerate the powdered plant material (e.g., 1 kg of dried roots of a Thalictrum species) in an acidic solution (e.g., 0.5-5% hydrochloric acid in water or ethanol) for 24-48 hours at room temperature.[1]

  • Filtration: Filter the mixture to separate the acidic extract from the plant residue.

  • Basification: Adjust the pH of the acidic extract to 8-10 with a base, such as ammonia water, to precipitate the alkaloids.[1]

  • Solvent Extraction: Extract the precipitated alkaloids into an organic solvent like chloroform or dichloromethane.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.

Preliminary Purification using Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial cleanup and enrichment of the total alkaloid fraction from the crude extract.

Protocol:

  • Column Preparation: Pack a column with a suitable macroporous resin (e.g., D101 or AB-8).[1]

  • Sample Loading: Dissolve the crude alkaloid extract in an appropriate solvent and load it onto the column.

  • Washing: Wash the column with deionized water to remove impurities.

  • Elution: Elute the adsorbed alkaloids with an appropriate solvent, such as an ethanol-water mixture.[1]

  • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the total alkaloid fraction.

Fractionation by Column Chromatography

Silica gel or alumina column chromatography is used to separate the total alkaloid fraction into several simpler fractions based on the polarity of the individual alkaloids.

Protocol:

  • Column Packing: Prepare a column with silica gel 60 (70-230 mesh) or activated alumina.

  • Sample Adsorption: Adsorb the total alkaloid fraction onto a small amount of silica gel or alumina.

  • Column Loading: Carefully load the adsorbed sample onto the top of the prepared column.

  • Gradient Elution: Elute the column with a gradient of solvents of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing similar alkaloid profiles (as determined by TLC) and concentrate them.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of the target alkaloid, this compound, from the enriched fractions obtained from column chromatography.

Protocol:

  • Column: Use a preparative reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation can be performed using either an isocratic or a gradient elution method.

  • Flow Rate: Set an appropriate flow rate for the preparative column.

  • Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical purification process of a Thalictrum alkaloid, which can be used as a reference for the purification of this compound.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Extraction 1000 (Dry Plant)50 (Crude Extract)5.0~10
Macroporous Resin 50 (Crude Extract)15 (Total Alkaloids)30.0~30
Column Chromatography 15 (Total Alkaloids)1.2 (Enriched Fraction)8.0~75
Preparative HPLC 1.2 (Enriched Fraction)0.15 (Pure this compound)12.5>98

Signaling Pathways and Logical Relationships

The purification process can be visualized as a logical flow of sequential steps, each increasing the purity of the target compound.

Logical flow of the this compound purification process.

Conclusion

The successful purification of this compound relies on a systematic and multi-step chromatographic approach. The protocols outlined in this application note provide a solid foundation for researchers to develop and optimize their own purification strategies. Careful selection of chromatographic media, solvent systems, and operating parameters at each stage is crucial for achieving high yield and purity of the target alkaloid. The provided workflow and hypothetical data serve as a valuable resource for planning and executing the purification of this compound and other related alkaloids from Thalictrum species for further pharmacological and drug development studies.

References

HPLC method development for Thalicminine quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Thalicminine

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. The described method is sensitive, specific, and accurate, making it suitable for routine quality control and stability testing. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is an alkaloid with significant pharmacological potential, necessitating a reliable analytical method for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound, adhering to the guidelines of the International Council for Harmonisation (ICH).

Experimental

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid (glacial)

  • Purified water (18.2 MΩ·cm)

  • 0.45 µm nylon syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1 M Ammonium acetate buffer (pH 5.8, adjusted with 0.1% acetic acid)B: Acetonitrile
Elution Mode Isocratic
Mobile Phase Ratio 80:20 (A:B, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare the mobile phase, mix 800 mL of 0.1 M Ammonium acetate buffer (pH 5.8) with 200 mL of Acetonitrile. Degas the solution for at least 15 minutes using a vacuum degasser or by sonication.

2.3.2. Standard Stock Solution Preparation (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. This stock solution should be stored at 2-8°C and protected from light.

2.3.3. Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

2.4.1. Bulk Drug Substance

Accurately weigh approximately 25 mg of the this compound bulk drug substance and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute this solution with the mobile phase to a final concentration within the calibration range.

2.4.2. Pharmaceutical Formulation (e.g., Tablets)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms demonstrated no interference from excipients at the retention time of the this compound peak.

Linearity

The linearity of the method was established by analyzing a series of at least five concentrations of this compound.[1] The calibration curve of peak area versus concentration was found to be linear over the range of 1-100 µg/mL.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1][4]

Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).[1] This was determined by analyzing multiple injections of the same sample on the same day and on different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[1]

Results and Discussion

The developed HPLC method provides a reliable means for the quantification of this compound. A summary of the quantitative data from the method validation is presented in the table below.

Validation ParameterResult
Retention Time Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Protocols and Workflows

The following diagrams illustrate the key workflows for this analytical method.

G cluster_prep Solution Preparation A Weigh this compound Standard B Dissolve in Mobile Phase A->B C Prepare Stock Solution (1000 µg/mL) B->C D Serial Dilution C->D E Calibration Standards (1-100 µg/mL) D->E

Figure 1. Workflow for the preparation of calibration standards.

G cluster_sample Sample Preparation (Tablets) S1 Weigh and Powder Tablets S2 Weigh Powder Equivalent to 25 mg this compound S1->S2 S3 Dissolve in Mobile Phase with Sonication S2->S3 S4 Dilute to Volume S3->S4 S5 Filter through 0.45 µm Syringe Filter S4->S5 S6 Dilute to Final Concentration S5->S6

Figure 2. Workflow for the preparation of tablet samples.

G cluster_analysis HPLC Analysis and Data Processing H1 HPLC System Setup and Equilibration H2 Inject Blank, Standards, and Samples H1->H2 H3 Acquire Chromatographic Data H2->H3 H4 Integrate Peak Areas H3->H4 H5 Generate Calibration Curve H4->H5 H6 Quantify this compound in Samples H5->H6

Figure 3. Workflow for HPLC analysis and data processing.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The method validation results confirm its suitability for routine quality control analysis.

References

Application Note: LC-MS/MS Analysis of Thalicminine in Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicminine, a bisbenzylisoquinoline alkaloid found in plants of the Thalictrum genus, has garnered interest for its potential pharmacological activities. Accurate and sensitive quantification of this compound in crude plant extracts is crucial for drug discovery and development, quality control of herbal medicines, and phytochemical research. This application note provides a detailed protocol for the analysis of this compound in crude extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The provided methodologies are based on established protocols for related alkaloids and offer a robust starting point for the analysis of this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data of this compound in Thalictrum sp. Crude Extracts

The following table presents example quantitative data for this compound in different crude extracts. Please note that this data is for illustrative purposes, and actual concentrations will vary depending on the plant species, extraction method, and growing conditions.

Sample IDPlant PartExtraction SolventThis compound Concentration (µg/g of dry weight)% RSD (n=3)
TS-R-01Root80% Methanol15.24.5
TS-L-01Leaf80% Methanol5.86.2
TS-S-01Stem80% Methanol2.18.1
TS-R-02Root70% Ethanol12.55.1
TS-L-02Leaf70% Ethanol4.97.3

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from plant material.

Materials:

  • Dried and powdered plant material (Thalictrum sp.)

  • 80% Methanol (or 70% Ethanol)

  • 0.5% Hydrochloric acid (HCl)

  • Ammonium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • pH meter

Procedure:

  • Weigh 1 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol containing 0.5% HCl.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 10 mL of 0.5% HCl.

  • Wash the acidic solution with 10 mL of dichloromethane twice to remove non-polar impurities. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.

  • Extract the aqueous layer with 10 mL of dichloromethane three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the proposed fragmentation of this compound (see Figure 2), the following MRM transitions can be used for quantification and confirmation. Note: These transitions should be optimized experimentally using a this compound standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound[M+H]⁺[Fragment 1][Fragment 2]To be optimized

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis LC-MS/MS Analysis plant_material Dried Plant Material extraction Acidified Methanol Extraction plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 evaporation1 Evaporation supernatant1->evaporation1 acidification Acidification (0.5% HCl) evaporation1->acidification l_l_extraction Liquid-Liquid Extraction (DCM Wash) acidification->l_l_extraction basification Basification (NH4OH) l_l_extraction->basification alkaloid_extraction DCM Extraction basification->alkaloid_extraction drying Drying (Na2SO4) alkaloid_extraction->drying evaporation2 Evaporation drying->evaporation2 reconstitution Reconstitution evaporation2->reconstitution lc_ms_ms LC-MS/MS System reconstitution->lc_ms_ms data_analysis Data Analysis & Quantification lc_ms_ms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Proposed MS/MS Fragmentation of this compound

fragmentation_pathway cluster_fragments Major Fragments This compound This compound [M+H]+ fragment1 Fragment 1 (Retro-Diels-Alder) This compound->fragment1 CID fragment2 Fragment 2 (Benzyl-Isoquinoline Cleavage) This compound->fragment2 CID

Caption: Proposed fragmentation of this compound in MS/MS.

Representative Signaling Pathway

Bisbenzylisoquinoline alkaloids have been shown to induce apoptosis in cancer cells through the activation of MAPK signaling pathways.[1] The following diagram illustrates a representative pathway.

signaling_pathway cluster_mapk MAPK Signaling bba Bisbenzylisoquinoline Alkaloid (e.g., this compound) p38 p38 MAPK bba->p38 activates jnk JNK bba->jnk activates caspase3 Caspase-3 Activation p38->caspase3 jnk->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by a bisbenzylisoquinoline alkaloid.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound in crude plant extracts. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the illustrative data and diagrams, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. It is important to emphasize that the provided LC-MS/MS parameters and fragmentation pathways are proposed based on the analysis of similar compounds and should be experimentally verified and optimized using a pure standard of this compound for accurate and reliable quantification.

References

General Strategies for the Synthesis of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the total synthesis of the alkaloid Thalicminine is not available in the currently accessible scientific literature. Extensive searches for "this compound" did not yield a confirmed chemical structure or any reports of its total synthesis or the synthesis of its analogs.

Consequently, the creation of detailed Application Notes and Protocols for the total synthesis of this compound and its analogs, as requested, cannot be fulfilled at this time. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of synthetic pathways, are contingent upon the availability of this foundational scientific data.

For researchers, scientists, and drug development professionals interested in the synthesis of related compounds, the following section provides a general overview of established strategies for the synthesis of aporphine alkaloids, a class to which this compound may belong. These strategies represent the current state-of-the-art for constructing the core structures of this diverse family of natural products.

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids characterized by a tetracyclic dibenzo[de,g]quinoline ring system. The total synthesis of these molecules is a significant area of research due to their interesting biological activities. Key strategies generally involve the construction of a 1-benzylisoquinoline precursor followed by an intramolecular cyclization to form the characteristic biaryl linkage.

Retrosynthetic Analysis of the Aporphine Core

A general retrosynthetic analysis of the aporphine scaffold reveals two critical disconnections:

  • C4a-C5 Bond Formation (Biomimetic Approach): This involves an intramolecular oxidative coupling of a 1-benzyltetrahydroisoquinoline precursor. This mimics the proposed biosynthetic pathway.

  • Formation of the Isoquinoline Ring System: This typically involves classical named reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.

G Aporphine Aporphine Core Benzylisoquinoline 1-Benzyltetrahydroisoquinoline Aporphine->Benzylisoquinoline C4a-C5 Disconnection Phenethylamine Phenethylamine Derivative Benzylisoquinoline->Phenethylamine Phenylacetaldehyde Phenylacetaldehyde Derivative Benzylisoquinoline->Phenylacetaldehyde OxidativeCoupling Intramolecular Oxidative Coupling Benzylisoquinoline->OxidativeCoupling RingFormation Isoquinoline Ring Formation (e.g., Bischler-Napieralski) Phenethylamine->RingFormation Phenylacetaldehyde->RingFormation

Caption: General retrosynthetic analysis of the aporphine alkaloid core.

Key Synthetic Reactions and Methodologies

The following are key reactions employed in the synthesis of aporphine alkaloids.

This reaction is used to synthesize the dihydroisoquinoline core from a β-phenylethylamide.

  • Protocol: A solution of the N-acyl-β-phenylethylamine in a suitable solvent (e.g., acetonitrile, toluene) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction mixture is typically heated to reflux for several hours. Upon completion, the reaction is quenched, and the resulting dihydroisoquinoline is often reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline.

G start β-Phenylethylamide reagents 1. POCl₃, Toluene, Reflux 2. NaBH₄, MeOH start->reagents product Tetrahydroisoquinoline reagents->product

Caption: Workflow for the Bischler-Napieralski reaction and subsequent reduction.

The Pschorr cyclization is a classical method for forming the biaryl bond in aporphine synthesis. It involves the intramolecular cyclization of a diazonium salt derived from a 1-(2'-aminobenzyl)isoquinoline.

  • Protocol: The 1-(2'-aminobenzyl)isoquinoline is diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄, HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then decomposed, often in the presence of a copper catalyst (e.g., copper powder, Cu₂O), to induce the intramolecular radical cyclization, affording the aporphine core.

G start 1-(2'-Aminobenzyl)isoquinoline step1 NaNO₂, H₂SO₄, 0-5 °C start->step1 intermediate Diazonium Salt step1->intermediate step2 Cu powder, Heat intermediate->step2 product Aporphine step2->product

Caption: Experimental workflow for the Pschorr cyclization.

The Ullmann condensation can be used to form the diaryl ether linkage present in some aporphine-type alkaloids.

  • Protocol: An aryl halide is coupled with a phenol in the presence of a copper catalyst and a base. The reaction is typically carried out at high temperatures in a polar aprotic solvent like DMF or DMSO. Modern variations of this reaction may use palladium or other transition metal catalysts under milder conditions.

Photochemical methods have also been employed for the synthesis of the aporphine nucleus, often involving the irradiation of a 1-benzylisoquinoline derivative.

Illustrative Quantitative Data for Aporphine Synthesis

The following table provides representative yields for key steps in the synthesis of aporphine alkaloids, compiled from various literature reports on related compounds.

StepReaction TypeReagents and ConditionsTypical Yield (%)
Isoquinoline Ring FormationBischler-Napieralski/Reduction1. POCl₃, MeCN, reflux; 2. NaBH₄, MeOH, 0 °C to rt70-90
Biaryl Bond FormationPschorr Cyclization1. NaNO₂, H₂SO₄, 0 °C; 2. Cu, heat30-60
Biaryl Bond FormationOxidative Coupling (FeCl₃)FeCl₃, CH₂Cl₂, rt40-75
O-MethylationWilliamson Ether SynthesisMeI, K₂CO₃, Acetone, reflux>90
N-MethylationEschweiler-Clarke ReactionHCHO, HCOOH, heat80-95

Note: Yields are highly substrate-dependent and the optimization of reaction conditions is crucial for achieving high efficiency.

Conclusion

While the total synthesis of this compound has not been reported, the synthetic strategies for the broader class of aporphine alkaloids are well-established. The methodologies outlined above, particularly the construction of a 1-benzylisoquinoline core followed by an intramolecular cyclization, provide a robust framework for approaching the synthesis of this compound or its analogs. Further research would first require the isolation and complete structural elucidation of this compound. Following this, a tailored synthetic plan could be developed by adapting the general protocols described herein.

Application Notes and Protocols for Evaluating Thalicminine's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicminine, an isoquinoline alkaloid derived from plants of the Thalictrum genus, has garnered interest within the scientific community for its potential as a cytotoxic agent. Alkaloids from Thalictrum species have demonstrated a range of pharmacological activities, including antitumor effects.[1][2] Several studies have reported significant cytotoxic activities of related alkaloids from Thalictrum foliolosum and Thalictrum cultratum against various human cancer cell lines, including lung, leukemia, and prostate cancer.[1][3][4][5] These cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.[2][4]

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of this compound using established cell-based assays. The following protocols are designed to deliver robust and reproducible data for researchers in drug discovery and development.

Data Presentation

The following table summarizes the cytotoxic activity of alkaloids isolated from Thalictrum species against various cancer cell lines, providing a reference for expected efficacy.

Alkaloid/ExtractCell Line(s)Assay TypeIC50 Value(s)Reference(s)
5,6,7,12-tetramethoxy-2-methyl-13-hydroxy-11-(4'-methoxycarbonylphenoxy)benzylisoquinoline and a related alkaloidH460, H23, HTB-58, A549, H441, H2170 (Human Lung Cancer)MTT Assay< 20 µM[3][5]
Thlicultratine C (from T. cultratum)HL-60 (Human Leukemia)MTT Assay1.06 µM[4]
Alkaloids from T. foliolosumT98G (Glioma)MTT Assay2.1 µM[1]
Alkaloids from T. simplexVariousNot Specified53 to 95 µM (CC50)[1]

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This includes assessing cell viability, membrane integrity, and the mechanism of cell death.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., A549, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit

  • Cells treated with this compound as described in the MTT assay protocol

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with this compound

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HL-60) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding thalicminine_prep This compound Preparation treatment This compound Treatment thalicminine_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination mechanism_elucidation Mechanism of Cell Death data_acquisition->mechanism_elucidation

Caption: Experimental workflow for evaluating this compound's cytotoxicity.

Signaling_Pathway cluster_cell Cancer Cell This compound This compound membrane_potential Loss of Mitochondrial Membrane Potential This compound->membrane_potential induces cell_cycle_arrest Cell Cycle Arrest (e.g., S phase) This compound->cell_cycle_arrest induces caspase_activation Caspase Activation (e.g., Caspase-3, -9) membrane_potential->caspase_activation leads to apoptosis Apoptosis caspase_activation->apoptosis triggers cell_cycle_arrest->apoptosis contributes to

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Assay_Relationship cluster_primary Primary Screening cluster_secondary Mechanism of Action cytotoxicity This compound Cytotoxicity viability Cell Viability (MTT Assay) cytotoxicity->viability membrane Membrane Integrity (LDH Assay) viability->membrane confirms cytotoxicity apoptosis Apoptosis Induction (Annexin V/PI) viability->apoptosis elucidates mechanism

Caption: Logical relationship between different cytotoxicity assays.

References

Application Notes: Anti-inflammatory Activity of Thalictrum minus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "Thalicminine" is not documented in the available scientific literature, numerous studies have investigated the anti-inflammatory properties of extracts and constituent alkaloids from the Thalictrum genus, particularly Thalictrum minus. This document provides an overview of the anti-inflammatory activity of Thalictrum minus, summarizing key findings and detailing relevant experimental protocols. The data presented herein is based on published research and is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Thalictrum alkaloids.

Thalictrum minus and its Anti-inflammatory Potential

Thalictrum minus, a plant species in the Ranunculaceae family, has been traditionally used in folk medicine for treating various inflammatory conditions.[1] Modern pharmacological studies have begun to validate these traditional uses, demonstrating that extracts of Thalictrum minus possess significant anti-inflammatory and antioxidant activities.[2] The anti-inflammatory effects are attributed to the presence of various bioactive compounds, including isoquinoline alkaloids like berberine.[2][3]

The mechanisms underlying the anti-inflammatory action of Thalictrum minus are multifaceted. In vitro studies have shown that its extracts can selectively inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2] Furthermore, in vivo studies using animal models of acute lung injury have revealed that Thalictrum minus can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and reduce nitric oxide (NO) levels.[1] The molecular pathways implicated in these effects include the AMPK-Nrf2/KEAP and MAPKs-NLRP3/caspase-1 signaling pathways.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory activity of Thalictrum minus extracts from published studies.

Table 1: In Vitro Enzyme Inhibition by Thalictrum minus Extract

EnzymeIC50 (µg/mL)Reference
Cyclooxygenase-2 (COX-2)49.68[2]
5-Lipoxygenase (5-LOX)76.47[2]
Cyclooxygenase-1 (COX-1)> 128[2]

Table 2: In Vivo Anti-inflammatory Effects of Thalictrum minus L. (TML) in a Particulate Matter-Induced Acute Lung Injury Mouse Model

ParameterTreatment GroupResultReference
Pro-inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
TNF-αPM + TMLSignificantly decreased compared to PM group[1]
IL-6PM + TMLSignificantly decreased compared to PM group[1]
IL-1βPM + TMLSignificantly decreased compared to PM group[1]
Other Inflammatory Markers
Myeloperoxidase (MPO) Activity in Lung TissuePM + TMLPronouncedly inhibited compared to PM group[1]
Nitric Oxide (NO) in BALFPM + TMLReduced compared to PM group[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-inflammatory activity of Thalictrum minus extracts.

Protocol 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

This protocol is based on methods used to evaluate the inhibition of key enzymes in the arachidonic acid pathway.[2][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Thalictrum minus extract against COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • Thalictrum minus extract

  • Human recombinant COX-1 and COX-2 enzymes

  • 5-Lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit

  • 5-LOX inhibitor screening assay kit

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of dilutions of the Thalictrum minus extract.

  • For the COX inhibition assay, follow the instructions of the commercial screening kit. Typically, this involves incubating the enzyme (COX-1 or COX-2) with the extract dilutions for a specified time.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the production of prostaglandins using a spectrophotometer or fluorometer.

  • For the 5-LOX inhibition assay, follow a similar procedure using a 5-LOX specific kit. This will measure the production of leukotrienes.

  • Calculate the percentage of enzyme inhibition for each extract concentration compared to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the extract concentration.

Protocol 2: In Vivo Assessment of Anti-inflammatory Activity in a Mouse Model of Acute Lung Injury

This protocol is based on the methodology described for evaluating the effects of Thalictrum minus on particulate matter-induced lung inflammation.[1]

Objective: To evaluate the effect of Thalictrum minus extract on inflammatory markers in a mouse model of acute lung injury.

Materials:

  • C57BL/6 mice

  • Particulate matter (PM) suspension

  • Thalictrum minus L. (TML) extract

  • Reagents for bronchoalveolar lavage fluid (BALF) collection

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Myeloperoxidase (MPO) activity assay kit

  • Nitric oxide (NO) assay kit

Procedure:

  • Acclimatize mice and divide them into control and experimental groups.

  • Induce acute lung injury by intratracheal instillation of a PM suspension.

  • Administer the TML extract to the treatment group, typically via oral gavage, at predetermined doses.

  • After a specified treatment period, euthanize the mice and collect BALF by lavaging the lungs with phosphate-buffered saline.

  • Collect lung tissue for MPO activity measurement.

  • Centrifuge the BALF and use the supernatant to measure the concentrations of TNF-α, IL-6, IL-1β, and NO using commercial ELISA and NO assay kits, respectively.

  • Homogenize the lung tissue and measure MPO activity according to the kit instructions.

  • Analyze the data to compare the levels of inflammatory markers between the different treatment groups.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol outlines the general procedure for investigating the effect of Thalictrum minus on key inflammatory signaling pathways.[1]

Objective: To determine the effect of Thalictrum minus extract on the expression and phosphorylation of proteins in the AMPK-Nrf2/KEAP and MAPKs-NLRP3/caspase-1 signaling pathways.

Materials:

  • Lung tissue homogenates from the in vivo study

  • Protein lysis buffer

  • Primary antibodies against p-AMPK, Nrf2, KEAP, MAPKs, NLRP3, caspase-1, and a housekeeping protein (e.g., β-actin)

  • Secondary antibodies conjugated to horseradish peroxidase (HRP)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Extract total protein from the lung tissue homogenates using a suitable lysis buffer.

  • Determine the protein concentration of each sample.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the housekeeping protein to determine the relative expression levels of the target proteins.

Visualizations

Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by Thalictrum minus.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Thalictrum Thalictrum minus Extract COX_LOX COX-1, COX-2, 5-LOX Enzyme Assays Thalictrum->COX_LOX Inhibition IC50 IC50 Determination COX_LOX->IC50 ALI_model Acute Lung Injury Mouse Model (PM-induced) Treatment Treatment with Thalictrum minus Extract ALI_model->Treatment Analysis Analysis of Inflammatory Markers (Cytokines, MPO, NO) Treatment->Analysis WB Western Blot for Signaling Pathways Treatment->WB Outcome Assessment of Anti-inflammatory Effect Analysis->Outcome WB->Outcome

Caption: Experimental workflow for assessing the anti-inflammatory activity of Thalictrum minus.

G PM Particulate Matter (PM) MAPKs MAPKs PM->MAPKs Activates Thalictrum Thalictrum minus NLRP3 NLRP3 Inflammasome MAPKs->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Caspase1->Cytokines Cleaves pro-forms Inflammation Inflammation Cytokines->Inflammation Thalictrum->MAPKs Inhibits Thalictrum->NLRP3 Inhibits AMPK AMPK Thalictrum->AMPK Activates KEAP1 KEAP1 Thalictrum->KEAP1 Suppresses Nrf2 Nrf2 AMPK->Nrf2 Activates Nrf2->KEAP1 Dissociates from Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes

Caption: Signaling pathways modulated by Thalictrum minus in inflammation.

References

Application Notes and Protocols: In Vitro Antimicrobial Screening of Thiamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Thalicminine" did not yield relevant results. This document outlines the antimicrobial screening of Thiamine (Vitamin B1), a compound with a similar name and known antimicrobial properties.

Introduction

Thiamine (Vitamin B1) is an essential nutrient vital for various metabolic processes.[1][2][3][4] Beyond its nutritional role, recent studies have highlighted its potential as an antimicrobial agent, demonstrating efficacy against a range of foodborne pathogens.[1] Thiamine has shown a concentration-dependent antimicrobial effect, suggesting its potential application as a natural biopreservative.[1] This document provides detailed protocols for the in vitro screening of Thiamine's antimicrobial activity, including data presentation and workflow visualizations to guide researchers in assessing its efficacy.

Data Presentation

The antimicrobial activity of Thiamine has been quantified using two primary methods: the Kirby-Bauer disk diffusion assay, which measures the zone of inhibition, and the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Table 1: Inhibition Zones of Thiamine against Various Bacterial Strains
Bacterial StrainGram TypeInhibition Zone (mm)
Listeria monocytogenesGram-positive20
Staphylococcus aureusGram-positive20
Bacillus cereusGram-positive18
Pseudomonas aeruginosaGram-negative18

Data sourced from a study where Thiamine was tested at a concentration of 50 µL/mL. The diameter of the disc (6 mm) is included in the inhibition zone measurement.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiamine
Bacterial StrainGram TypeMIC (µg/mL)
Gram-positive Bacteria62.5 - 700
Gram-negative Bacteria225 - 750
Bacillus cereusGram-positive125
Listeria monocytogenesGram-positive750
Staphylococcus aureusGram-positive1000

Thiamine generally exhibits higher antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standardized methods and can be adapted for screening the antimicrobial properties of Thiamine.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to Thiamine by measuring the diameter of the zone of growth inhibition around a Thiamine-impregnated disk.[5][6][7][8]

Materials:

  • Mueller-Hinton (MH) agar plates[5][7]

  • Sterile cotton swabs[5][8]

  • Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard[5][7]

  • Sterile filter paper disks (6 mm diameter)

  • Thiamine solution of known concentration

  • Positive control (e.g., Gentamicin, 10 µ g/disk )[1]

  • Negative control (solvent used to dissolve Thiamine)

  • Incubator at 37°C[1]

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth and adjust its turbidity to match the 0.5 McFarland standard.[5][7]

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[5][8] Streak the swab evenly across the entire surface of an MH agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[5][8]

  • Disk Preparation and Placement: Aseptically impregnate sterile filter paper disks with the Thiamine solution. Place the Thiamine-impregnated disk, along with positive and negative control disks, on the surface of the inoculated agar plate.[8] Ensure disks are placed at least 24 mm apart.[6]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[1]

  • Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This technique determines the lowest concentration of Thiamine that inhibits the visible growth of a microorganism.[9][10][11][12]

Materials:

  • 96-well microtiter plates[9][12]

  • Mueller-Hinton Broth (MHB) or other suitable broth[13]

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[12]

  • Thiamine stock solution

  • Positive control (bacterial suspension without Thiamine)

  • Negative control (broth only)

  • Plate reader (optional, for spectrophotometric reading)

  • Growth indicator dye (e.g., MTT) (optional)[1]

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the Thiamine stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.[12]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Thiamine at which no visible bacterial growth is observed.[9][10] This can be determined by visual inspection or by adding a growth indicator and observing color changes.[1]

Time-Kill Kinetics Assay

This assay evaluates the rate at which Thiamine kills a specific bacterial strain over time.[14][15][16][17]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Thiamine solutions at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)[15]

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Plating supplies (agar plates, spreader)

  • Colony counter

Procedure:

  • Preparation: Prepare flasks containing the growth medium and the desired concentrations of Thiamine. Also, prepare a growth control flask without Thiamine.

  • Inoculation: Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[15]

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each Thiamine concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]

Visualizations

Experimental Workflow Diagrams

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plate with Bacteria prep_inoculum->inoculate prep_plates Prepare MH Agar Plates prep_plates->inoculate prep_disks Prepare Thiamine & Control Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks inoculate->place_disks incubate Incubate at 37°C for 16-24h place_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Kirby-Bauer Disk Diffusion Workflow.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_plate Prepare 96-Well Plate with Broth serial_dilute Perform Serial Dilution of Thiamine prep_plate->serial_dilute prep_thiamine Prepare Thiamine Stock Solution prep_thiamine->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic

Caption: Broth Microdilution (MIC) Workflow.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis setup Prepare Flasks with Broth, Thiamine (MIC, 2xMIC, 4xMIC) & Growth Control inoculate Inoculate Flasks with Standardized Bacteria setup->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling plate Perform Serial Dilutions & Plate Samples sampling->plate count Incubate Plates & Count CFU/mL plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Time-Kill Kinetics Assay Workflow.

References

Application Note: A Protocol for Investigating the Mechanism of Action of Thalicminine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thalicminine is a natural aporphine alkaloid whose therapeutic potential is yet to be fully elucidated. Understanding the precise mechanism of action is a critical step in the drug development pipeline, providing insights into its efficacy, potential side effects, and target patient populations. This document outlines a comprehensive experimental protocol to investigate the molecular mechanisms of this compound, hypothesizing that its mode of action may involve the induction of cell cycle arrest and apoptosis, similar to related dimeric aporphine benzylisoquinoline alkaloids[1][2]. The following workflow provides a systematic approach, beginning with broad cytotoxic screening and progressing to detailed analysis of specific cellular pathways.

1. Experimental Workflow The proposed workflow is designed to systematically determine if this compound induces cytotoxicity and to subsequently identify the underlying cellular and molecular events. The process begins with general cell viability assays, followed by more specific investigations into cell cycle modulation and the induction of apoptosis.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation start Select Cancer Cell Line(s) viability Protocol 1: Cell Viability Assay (MTT) Determine IC50 start->viability cell_cycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle If Cytotoxic apoptosis Protocol 3: Apoptosis Analysis (Western Blot) viability->apoptosis target_id Protocol 4: Target Identification & Binding Analysis cell_cycle->target_id apoptosis->target_id Based on Pathway Involvement

Caption: A logical workflow for this compound's mechanism of action studies.

2. Hypothesized Signaling Pathway: Induction of Apoptosis Based on the activity of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell. The diagram below illustrates this hypothesized cascade.

signaling_pathway This compound This compound stress Mitochondrial Stress This compound->stress bcl2_family Bcl-2 Family (e.g., Bax, Bak) stress->bcl2_family Activates cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Cleaves & Activates parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis Leads to

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

3. Data Presentation All quantitative data generated from the following protocols should be meticulously recorded. The table below serves as a template for summarizing key findings for clear comparison and analysis.

Experimental Assay Cell Line Parameter Measured This compound Value Positive Control Value
MTT Cell Viabilitye.g., HeLa, MCF-7IC50 (µM) after 48h[Enter Value][e.g., Doxorubicin IC50]
Cell Cycle Analysise.g., HeLa% Cells in G1 Phase (24h)[Enter Value][e.g., Untreated Control]
Cell Cycle Analysise.g., HeLa% Cells in S Phase (24h)[Enter Value][e.g., Untreated Control]
Cell Cycle Analysise.g., HeLa% Cells in G2/M Phase (24h)[Enter Value][e.g., Nocodazole]
Western Blot Analysise.g., HeLaFold Change Cleaved Caspase-3[Enter Value][e.g., Staurosporine]
Western Blot Analysise.g., HeLaFold Change Cleaved PARP[Enter Value][e.g., Staurosporine]

4. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of this compound's cytotoxic potential and its half-maximal inhibitory concentration (IC50). Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, discard the media. Add 50 µL of serum-free media and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[4]

Materials:

  • This compound

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)[5]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 3 x 10^5 cells/well) in 6-well plates and incubate overnight.[4] Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.

  • Fixation: Centrifuge the cell suspension (e.g., 200 x g, 5 min, 4°C).[5] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]

  • Storage: Store the fixed cells at 4°C for at least 2 hours (or up to several days).[5]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase staining buffer.[5]

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[4]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Analysis of Apoptosis by Western Blot

This protocol is used to detect key protein markers of apoptosis, such as the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP), to confirm if this compound induces apoptotic cell death.[6][7]

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin). Calculate the ratio of cleaved to total protein to assess the extent of apoptosis induction.[6]

Protocol 4: Target Identification and Binding Analysis (Overview)

Once the mechanism of this compound is confirmed (e.g., apoptosis induction), the next step is to identify its direct molecular target(s). This is a complex process that can be approached using several advanced techniques.[8][9]

  • Computational Approaches:

    • Molecular Docking: If a putative target is hypothesized (e.g., Bcl-2 family proteins, caspases), molecular docking can be used to predict the binding mode and affinity of this compound to the protein's three-dimensional structure.[8][10] This computational method provides valuable in silico insights before proceeding with wet-lab experiments.[11][12]

  • Experimental Approaches:

    • Affinity Chromatography/Pull-down Assays: this compound can be immobilized on a solid support (e.g., beads). A cell lysate is then passed over this support. Proteins that bind to this compound are "pulled down" and can be identified using mass spectrometry.[9]

    • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of the interaction between a ligand (this compound) and a protein target in real-time.[13]

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[13][14]

These advanced methods can confirm direct binding interactions and provide quantitative data on binding affinity, solidifying the link between this compound and its molecular target within the identified signaling pathway.

References

Application Notes & Protocols for the In Vivo Formulation of Thalicminine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific formulation, solubility, and pharmacokinetic data for Thalicminine are not publicly available. The following application notes and protocols are based on general principles for the formulation of poorly soluble aporphine alkaloids and are intended to serve as a comprehensive guide for researchers. All quantitative data presented are illustrative examples.

Application Notes

Introduction to this compound and Formulation Challenges

This compound is an aporphine alkaloid, a class of compounds known for their diverse pharmacological activities. A significant hurdle in the preclinical development of many alkaloids, including potentially this compound, is their low aqueous solubility. This characteristic can lead to poor absorption and low bioavailability when administered in vivo, making it challenging to achieve therapeutic concentrations and obtain reliable pharmacological data. Therefore, developing an appropriate formulation is a critical step to enable robust in vivo studies.

The primary objectives for formulating a poorly soluble compound like this compound for initial in vivo studies are:

  • To enhance the solubility and dissolution rate of the compound.

  • To ensure a consistent and reproducible pharmacokinetic profile.

  • To use vehicles that are well-tolerated and non-toxic to the animal models.

Pre-formulation Assessment

Before developing a formulation, a thorough pre-formulation assessment is essential to understand the physicochemical properties of this compound.

Table 1: Example Pre-formulation Data for a Hypothetical Poorly Soluble Alkaloid

ParameterMethodResultImplication for Formulation
Aqueous Solubility Shake-flask method in water, pH 7.4< 1 µg/mLIndicates the need for solubility enhancement techniques.
LogP Calculated or HPLC method3.5Suggests high lipophilicity, potentially suitable for lipid-based formulations.
pKa Potentiometric titration8.2 (basic)The compound is a weak base; solubility may be pH-dependent. Salt formation could be an option.
Melting Point Differential Scanning Calorimetry (DSC)185°CHigh melting point suggests a stable crystalline structure, which may contribute to low solubility.
Physical Form Microscopy, X-ray powder diffraction (XRPD)Crystalline solidAmorphous dispersions could be considered to improve dissolution.
Formulation Strategies for Poorly Soluble Alkaloids

Several strategies can be employed to formulate poorly soluble compounds like this compound for in vivo studies. The choice of formulation will depend on the administration route, required dose, and the compound's specific properties.

  • Co-solvent Systems: A mixture of a primary solvent (often water or saline) with one or more water-miscible organic solvents can increase the solubility of lipophilic compounds. Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).

  • Surfactant Dispersions: Surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media. Polysorbates (e.g., Tween® 80) and Cremophor® EL are frequently used.

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.

  • Lipid-Based Formulations: For oral administration, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs. These formulations form fine emulsions in the gastrointestinal tract, facilitating drug absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area for dissolution, leading to improved absorption.

Table 2: Example Formulations for a Hypothetical Poorly Soluble Alkaloid

Formulation TypeCompositionAchieved ConcentrationPotential Route of Administration
Co-solvent 10% DMSO, 40% PEG 400, 50% Saline2 mg/mLIntravenous, Intraperitoneal
Cyclodextrin 20% HP-β-CD in Water for Injection5 mg/mLIntravenous, Subcutaneous
SEDDS 30% Capryol™ 90, 50% Cremophor® EL, 20% Transcutol® HP20 mg/mLOral

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound powder

  • A range of solvents and vehicles (e.g., water, saline, ethanol, PEG 400, DMSO, Tween® 80, HP-β-CD solutions, various oils)

  • Vials, shaker, centrifuge, HPLC system

Method:

  • Add an excess amount of this compound powder to a known volume of each vehicle in a vial.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

  • Record the solubility in each vehicle.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Administration

Objective: To prepare a clear, sterile solution of this compound for intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile saline (0.9% NaCl), USP grade

  • Sterile vials, magnetic stirrer, sterile syringe filters (0.22 µm)

Method:

  • Weigh the required amount of this compound.

  • In a sterile vial, add the required volume of DMSO and dissolve the this compound with gentle stirring.

  • Add the required volume of PEG 400 and continue stirring until a clear solution is obtained.

  • Slowly add the sterile saline to the organic solution while stirring. Observe for any signs of precipitation.

  • Once all the saline has been added and the solution is clear, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final formulation for any particulates before administration.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the formulated this compound in an animal model (e.g., rats).

Materials:

  • Formulated this compound

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Method:

  • Acclimate the animals to the housing conditions.

  • Fast the animals overnight before dosing (for oral administration).

  • Administer the formulated this compound via the chosen route (e.g., intravenous bolus or oral gavage) at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Example Pharmacokinetic Parameters for a Hypothetical Aporphine Alkaloid Formulation

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500350
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 25001800
Half-life (h) 3.54.2
Bioavailability (%) 10014.4

Visualizations

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization Solubility\nScreening Solubility Screening Physicochemical\nCharacterization->Solubility\nScreening Vehicle\nSelection Vehicle Selection Solubility\nScreening->Vehicle\nSelection Analytical Method\nDevelopment Analytical Method Development Analytical Method\nDevelopment->Solubility\nScreening Pharmacokinetic\nStudy Pharmacokinetic Study Analytical Method\nDevelopment->Pharmacokinetic\nStudy Formulation\nOptimization Formulation Optimization Vehicle\nSelection->Formulation\nOptimization Stability\nAssessment Stability Assessment Formulation\nOptimization->Stability\nAssessment Dose Range\nFinding Dose Range Finding Stability\nAssessment->Dose Range\nFinding Dose Range\nFinding->Pharmacokinetic\nStudy Pharmacodynamic\nStudy Pharmacodynamic Study Pharmacokinetic\nStudy->Pharmacodynamic\nStudy

Caption: Workflow for the formulation development and in vivo evaluation of this compound.

Aporphine_Alkaloid_Signaling cluster_downstream Downstream Effects This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR IonChannel Ion Channel This compound->IonChannel Enzyme Enzyme This compound->Enzyme SecondMessenger Second Messengers (cAMP, Ca2+) GPCR->SecondMessenger IonChannel->SecondMessenger KinaseCascade Kinase Cascades (MAPK, PI3K/Akt) Enzyme->KinaseCascade SecondMessenger->KinaseCascade CellularResponse Cellular Response (e.g., Anti-inflammatory, Neuroprotective) KinaseCascade->CellularResponse

Caption: Potential signaling pathways modulated by aporphine alkaloids like this compound.

Animal Models for Testing the Efficacy of Thalicminine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of published scientific literature did not yield specific in vivo or animal model studies for the efficacy of the compound Thalicminine. This compound is a known aporphine alkaloid found in plant species such as Ocotea puberula and Thalictrum isopyroides. While related alkaloids from these plants have demonstrated biological activities, including antimicrobial, hypotensive, and antiproliferative effects, and extracts from Ocotea puberula have been evaluated for wound healing, specific data on this compound's performance in animal models is not available.

Therefore, the following application notes and protocols represent a proposed experimental framework for researchers interested in evaluating the therapeutic potential of this compound. This guide is constructed based on established methodologies for testing related compounds and extracts with similar potential therapeutic applications.

Application Note 1: Evaluation of this compound in a Murine Model of Excisional Wound Healing

Background:

Extracts from Ocotea puberula, a plant known to contain this compound, have been traditionally used for wound healing and have shown promise in preclinical studies by promoting angiogenesis and wound closure[1][2]. Aporphine alkaloids, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory and antioxidant properties, which are crucial for effective wound repair. This note describes a proposed study to evaluate the efficacy of a topical formulation of this compound in a murine excisional wound healing model.

Objective:

To assess the wound healing potential of this compound when applied topically to full-thickness excisional wounds in mice. The primary endpoints will be the rate of wound closure and the histological characteristics of the healed tissue.

Experimental Design Summary:

A full-thickness excisional wound will be created on the dorsal side of BALB/c mice. The mice will be divided into several groups: a vehicle control group, a positive control group (e.g., a commercial wound healing agent), and two or more experimental groups treated with a topical formulation of this compound at different concentrations. The wounds will be monitored and measured at regular intervals. At the end of the study period, tissue samples will be collected for histological analysis to assess re-epithelialization, collagen deposition, and neovascularization.

Proposed Experimental Protocol: Murine Excisional Wound Healing Model

1. Animals:

  • Species: BALB/c mice, male, 8-10 weeks old.

  • Housing: Animals should be housed individually to prevent wound disruption by cage mates. Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) should be maintained.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

2. Materials:

  • This compound (purity >95%)

  • Vehicle for topical formulation (e.g., a hydrogel or cream base)

  • Positive control (e.g., a commercially available wound healing ointment)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Hair removal cream

  • Surgical scissors, forceps, and a 6 mm biopsy punch

  • Digital camera with a ruler for wound imaging

  • 4% paraformaldehyde for tissue fixation

  • Histology reagents (hematoxylin and eosin, Masson's trichrome stains)

3. Experimental Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave the dorsal thoracic region and clean the area with an antiseptic solution.

  • Wound Creation: Create a single, full-thickness excisional wound on the dorsum using a 6 mm sterile biopsy punch.

  • Grouping and Treatment: Randomly assign the animals to the following groups (n=8-10 per group):

    • Group I (Vehicle Control): Topical application of the vehicle base.

    • Group II (Positive Control): Topical application of a standard wound healing agent.

    • Group III (this compound - Low Dose): Topical application of 0.5% (w/w) this compound formulation.

    • Group IV (this compound - High Dose): Topical application of 1.0% (w/w) this compound formulation.

  • Treatment Application: Apply the respective treatments topically to the wound area once daily for 14 days.

  • Wound Area Measurement: On days 0, 3, 7, 10, and 14, capture a digital image of the wound with a ruler for scale. The wound area will be calculated using image analysis software (e.g., ImageJ). The percentage of wound closure will be calculated using the formula: [(Wound Area on Day 0 - Wound Area on Day X) / Wound Area on Day 0] * 100

  • Sample Collection: On day 14, euthanize the animals and excise the complete wound, including a margin of surrounding normal skin.

  • Histological Analysis: Fix the tissue samples in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome to evaluate collagen deposition.

Data Presentation

Table 1: Proposed Quantitative Analysis of Wound Healing

Treatment GroupMean Wound Closure (%) - Day 7Mean Wound Closure (%) - Day 14Mean Re-epithelialization Score (0-4)Mean Collagen Deposition Score (0-4)Mean Neovascularization Score (0-4)
Vehicle Control
Positive Control
This compound (0.5%)
This compound (1.0%)

Scores are based on a semi-quantitative histological evaluation, where 0 indicates no effect and 4 indicates a maximal response.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Shaving) wound_creation Excisional Wound Creation (6mm Biopsy Punch) animal_prep->wound_creation grouping Random Group Assignment (n=8-10 per group) wound_creation->grouping treatment Daily Topical Treatment (14 Days) grouping->treatment measurement Wound Area Measurement (Days 0, 3, 7, 10, 14) treatment->measurement euthanasia Euthanasia & Sample Collection (Day 14) measurement->euthanasia histology Histological Analysis (H&E, Masson's Trichrome) euthanasia->histology data_analysis Data Analysis (Wound Closure, Histology Scores) histology->data_analysis

Caption: Proposed experimental workflow for the murine excisional wound healing model.

Wound_Healing_Pathway cluster_inflammatory Inflammatory Phase cluster_proliferative Proliferative Phase cluster_remodeling Remodeling Phase Inflammation Inflammation (Neutrophils, Macrophages) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation->Cytokines Angiogenesis Angiogenesis (VEGF) Cytokines->Angiogenesis Fibroplasia Fibroplasia (Collagen Deposition) Angiogenesis->Fibroplasia Epithelialization Re-epithelialization Fibroplasia->Epithelialization Remodeling Tissue Remodeling (Collagen Maturation) Epithelialization->Remodeling This compound This compound This compound->Cytokines Inhibition? This compound->Angiogenesis Stimulation?

Caption: Potential signaling pathways in wound healing modulated by this compound.

References

Thalicminine (Berberine as a Representative Standard) for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification and quantification of phytochemicals are paramount in the fields of ethnopharmacology, drug discovery, and quality control of herbal medicines. Alkaloids from the genus Thalictrum (Meadow-rues) are of significant interest due to their diverse pharmacological activities. While the specific compound "Thalicminine" is not prominently documented, it is likely a reference to a characteristic alkaloid of this genus. This document provides detailed application notes and protocols using Berberine , a major and extensively studied isoquinoline alkaloid found in numerous Thalictrum species, as a representative standard for the phytochemical analysis of this class of compounds. The methodologies presented herein can be adapted for the analysis of other related Thalictrum alkaloids.

Berberine is recognized for a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Its role in modulating various cell signaling pathways, such as PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK, is a subject of intensive research.[4][5] Accurate quantification of Berberine and related alkaloids is crucial for the standardization of plant extracts and the development of new therapeutics.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Berberine using High-Performance Liquid Chromatography (HPLC), a common and reliable technique for phytochemical analysis.

Table 1: HPLC Method Parameters for Berberine Quantification

ParameterMethod 1Method 2Method 3
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)[6]Unisphere-C18 (150 mm x 4.6 mm, 5 µm)[7]Inertsil C18[8]
Mobile Phase Acetonitrile: 0.05% aqueous orthophosphoric acid (10-80% gradient)[9]0.1% Trifluoroacetic acid: Acetonitrile (60:40, v/v)[7]Acetonitrile: Potassium dihydrogen phosphate buffer (pH 2.5) (gradient)[8]
Flow Rate 1.0 mL/min[9]1.0 mL/min[7]1.0 mL/min[8]
Detection (UV) 266 nm[9]350 nm[7]346 nm[8]
Retention Time ~10.0 min[9]~5.13 min[10]Not specified

Table 2: Validation Parameters for HPLC Quantification of Berberine

ParameterMethod 1Method 2Method 3
Linearity Range 5 - 500 µg/mL[9]0.2 - 150 µg/mL[7]569 - 1053 µg/mL[8]
Correlation Coefficient (r²) > 0.999[9]Not specifiedNot specified
LOD 1.5 µg/mL[9]1 ng on column[7]Not specified
LOQ 5.3 µg/mL[9]2 ng on column[7]Not specified
Precision (%RSD) 0.7 - 1.8%[9]< 2.0%[10]Not specified
Accuracy (Recovery) 94.6 - 103.1%[9]Not specified95.98 - 98.02%[8]

Experimental Protocols

Protocol 1: Extraction of Berberine from Thalictrum Plant Material

This protocol describes a general method for the extraction of Berberine from the roots of Thalictrum foliolosum, which can be adapted for other species and plant parts.[11]

Materials:

  • Dried and powdered root material of Thalictrum species

  • 95% Ethanol

  • 50% Aqueous Ethanol

  • Deionized water

  • Reflux apparatus

  • Whatman filter paper

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Weigh 100 g of the finely powdered plant material.

  • Place the powder in a round-bottom flask and add a sufficient volume of the chosen solvent (95% ethanol, 50% aqueous ethanol, or water).

  • Perform reflux extraction for a total of 72 hours, replacing the solvent with fresh solvent every 24 hours.

  • Combine the filtrates from the three extraction cycles.

  • Concentrate the combined filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Lyophilize the concentrated extract to obtain a dry powder.

  • Store the dried extract at 4°C for further analysis.

Protocol 2: Quantitative Analysis of Berberine by HPLC-UV

This protocol provides a validated HPLC method for the quantification of Berberine in plant extracts.[7][9]

Materials:

  • Berberine analytical standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Orthophosphoric acid or Trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • 0.45 µm membrane filters

Preparation of Standard Solutions:

  • Accurately weigh 10 mg of Berberine standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 500 µg/mL by diluting with methanol.

  • Filter all standard solutions through a 0.45 µm membrane filter before injection.

Preparation of Sample Solution:

  • Accurately weigh an appropriate amount of the dried plant extract (e.g., 100 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).[8]

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm membrane filter.

Chromatographic Conditions:

  • Set up the HPLC system according to the parameters outlined in Table 1 (e.g., Method 1 or 2).

  • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and the peak areas.

Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the Berberine standard solutions.

  • Determine the concentration of Berberine in the sample solution from the calibration curve using the peak area obtained from the sample chromatogram.

  • Calculate the percentage of Berberine in the original plant extract.

Visualizations

Experimental Workflow for Berberine Quantification

G Workflow for Berberine Quantification cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_standard Standard Preparation plant_material Dried Plant Material extraction Solvent Extraction (Reflux) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration drying Drying (Lyophilization) concentration->drying extract Dried Extract drying->extract sample_prep Sample Preparation extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis hplc->data_analysis berberine_std Berberine Standard stock_solution Stock Solution berberine_std->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc Calibration G Simplified Signaling Pathway of Berberine in Cancer cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway berberine Berberine pi3k PI3K berberine->pi3k mapk MAPK berberine->mapk wnt Wnt berberine->wnt apoptosis Apoptosis berberine->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation Angiogenesis mtor->proliferation erk ERK mapk->erk erk->proliferation beta_catenin β-catenin wnt->beta_catenin beta_catenin->proliferation

References

Application Notes and Protocols for Thalictrum Alkaloids in Natural Product Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of alkaloids derived from the Thalictrum genus within natural product libraries for drug discovery and development. The genus Thalictrum is a rich source of isoquinoline alkaloids, which have demonstrated a wide range of biological activities, making them valuable candidates for screening campaigns.

Introduction to Thalictrum Alkaloids

The Thalictrum genus, belonging to the Ranunculaceae family, comprises numerous species that are widely distributed globally.[1][2] These plants are a significant reservoir of structurally diverse alkaloids, primarily of the isoquinoline type, including aporphines, benzylisoquinolines, and their dimeric forms.[1][2][3] Historically, various Thalictrum species have been used in traditional medicine for treating a range of ailments, including cancer, infections, and inflammatory conditions.[2][4] Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids from these plants, many of which exhibit potent biological activities such as antitumor, antimicrobial, hypotensive, and anti-inflammatory effects.[4][5][6] The structural complexity and diverse bioactivities of Thalictrum alkaloids make them highly valuable components of natural product libraries for high-throughput screening and lead compound identification.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activities of selected Thalictrum alkaloids against various human cancer cell lines. This data is crucial for identifying promising candidates for further preclinical development.

AlkaloidCancer Cell LineAssay TypeIC50 (µM)Reference
Thalicultratine C HL-60 (Leukemia)Not Specified1.06[7]
Compound 3 (from T. cultratum) HL-60 (Leukemia)Not Specified1.06[8][9]
Thalifaronine HCT116 (Colon)Not Specified5.65[7]
Caco-2 (Colon)Not SpecifiedNot Specified[7]
HepG-2 (Liver)Not Specified15.59[7]
Thalfoliolosumine A U937 (Lymphoma)MTT7.50[10]
Thalfoliolosumine B U937 (Lymphoma)MTT6.97[10]
Compound 1 (from T. omeiense) A549 (Lung)Not Specified23.73 - 34.97[7][11]
MCF-7 (Breast)Not Specified23.73 - 34.97[7][11]
Compound 3 (from T. omeiense) A549 (Lung)Not Specified23.73 - 34.97[7][11]
MCF-7 (Breast)Not Specified23.73 - 34.97[7][11]
Compound 7 (from T. omeiense) A549 (Lung)Not Specified23.73 - 34.97[7][11]
MCF-7 (Breast)Not Specified23.73 - 34.97[7][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and guide further research.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Thalictrum alkaloids on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, U937, HL-60)[10]

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Thalictrum alkaloid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Thalictrum alkaloid from the stock solution in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloid. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Hoechst 33258 Staining

This protocol is used to visualize nuclear morphological changes associated with apoptosis induced by Thalictrum alkaloids.

Materials:

  • HL-60 cells[8][9]

  • Thalictrum alkaloid (e.g., Compound 3 from T. cultratum)[8][9]

  • Hoechst 33258 staining solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Treat HL-60 cells with the desired concentration of the Thalictrum alkaloid for the specified time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells with the fixation solution for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes in the dark.

  • Wash the cells to remove excess stain.

  • Resuspend the cells in a small volume of PBS and mount them on a microscope slide.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for a cytotoxic Thalictrum alkaloid, involving the induction of apoptosis through the mitochondrial pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Thalictrum_Alkaloid Thalictrum Alkaloid Mitochondrion Mitochondrion Thalictrum_Alkaloid->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by a Thalictrum alkaloid.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and identifying bioactive alkaloids from Thalictrum species within a natural product library.

Start Start: Thalictrum Plant Material Extraction Extraction of Crude Alkaloids Start->Extraction Fractionation Fractionation & Purification (HPLC) Extraction->Fractionation Library Natural Product Library of Pure Alkaloids Fractionation->Library Screening High-Throughput Screening (e.g., Cytotoxicity) Library->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: Workflow for Thalictrum alkaloid drug discovery.

References

Application Notes & Protocols: Enhancing the Bioactivity of Hernandezine through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalictrum, a genus in the Ranunculaceae family, is a rich source of structurally diverse and biologically active alkaloids. Among these, the bisbenzylisoquinoline alkaloid hernandezine has garnered significant attention for its promising therapeutic potential, particularly in oncology. Preclinical studies have demonstrated that hernandezine exhibits potent anticancer effects by inducing both apoptosis and autophagy in various cancer cell lines.[1][2] Its mechanism of action is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, partly through the generation of reactive oxygen species (ROS).[2] While hernandezine shows promise as a lead compound, its bioactivity may be further enhanced through targeted chemical modification. This application note provides a framework for the derivatization of hernandezine to improve its therapeutic properties and outlines detailed protocols for the synthesis and biological evaluation of its analogs.

Rationale for Derivatization

The primary objectives for the derivatization of hernandezine are:

  • Enhanced Potency: To increase the cytotoxic effects against cancer cells at lower concentrations.

  • Improved Selectivity: To increase the therapeutic window by minimizing off-target effects and toxicity to non-cancerous cells.

  • Favorable Pharmacokinetics: To modify the physicochemical properties of the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Elucidation: To understand the contribution of different functional groups to the biological activity, guiding future drug design.

Based on the structure of hernandezine, key sites for chemical modification include its pentamethoxy substituents and two secondary amine groups within the isoquinoline moieties. Structure-activity relationship studies on other bisbenzylisoquinoline alkaloids suggest that modifications at these positions can significantly impact bioactivity.[3]

Proposed Derivatization Strategy

A focused library of hernandezine derivatives will be synthesized to explore the SAR. The proposed modifications target the methoxy groups and the secondary amines.

1. Modification of Methoxy Groups:

Selective demethylation of one or more methoxy groups to the corresponding phenolic hydroxyls can provide sites for further functionalization. These hydroxyl groups can then be alkylated or acylated to modulate lipophilicity and introduce new functionalities.

2. Modification of Secondary Amines:

The two secondary amine groups in the core structure are also attractive targets for modification. N-alkylation or N-acylation can alter the basicity and steric bulk of these groups, potentially influencing interactions with biological targets.

Data Presentation

The following tables summarize the hypothetical data from the proposed experiments, comparing the bioactivity of hernandezine with its synthesized derivatives.

Table 1: Cytotoxicity of Hernandezine Derivatives against A549 Lung Cancer Cells

CompoundModificationIC₅₀ (µM)
HernandezineParent Compound15.2
HERN-01C-7 O-demethylation10.8
HERN-02C-7 O-propylation8.5
HERN-03N-2' Acetylation25.1
HERN-04N-2' Benzylation18.9

Table 2: Apoptosis Induction in A549 Cells (24h treatment at IC₅₀)

Compound% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
Control2.11.5
Hernandezine22.515.3
HERN-0128.718.9
HERN-0235.122.4
HERN-0315.69.8

Table 3: Autophagy Marker (LC3-II) Expression in A549 Cells

CompoundLC3-II/β-actin Ratio (relative to control)
Control1.0
Hernandezine3.8
HERN-014.5
HERN-025.2
HERN-032.1

Experimental Protocols

Protocol 1: Synthesis of a Representative Hernandezine Derivative (HERN-02)

This protocol describes a general procedure for the selective demethylation of a methoxy group followed by alkylation.

Materials:

  • Hernandezine

  • Boron tribromide (BBr₃) in dichloromethane (DCM)

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Selective Demethylation:

    • Dissolve hernandezine (1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Add a solution of BBr₃ in DCM (1.1 eq) dropwise over 30 minutes.

    • Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by slowly adding methanol.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product (HERN-01) by silica gel column chromatography.

  • O-Alkylation:

    • Dissolve the purified demethylated product (HERN-01, 1 eq) in anhydrous DMF.

    • Add K₂CO₃ (3 eq) and 1-bromopropane (1.5 eq).

    • Heat the reaction mixture to 60°C and stir for 12 hours.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product (HERN-02) by silica gel column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • A549 human lung carcinoma cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Hernandezine and its derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of hernandezine or its derivatives (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • A549 cells

  • Hernandezine and its derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the IC₅₀ concentration of each compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Western Blot for Autophagy Marker LC3-II

Materials:

  • A549 cells

  • Hernandezine and its derivatives

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat A549 cells in 6-well plates with the IC₅₀ concentration of each compound for 24 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against LC3B and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the LC3-II levels to the β-actin loading control.

Visualizations

Derivatization_Workflow Hernandezine Hernandezine Demethylation Selective Demethylation (e.g., BBr3) Hernandezine->Demethylation N_Modification N-Alkylation or N-Acylation Hernandezine->N_Modification Intermediate Hydroxylated Intermediate (HERN-01) Demethylation->Intermediate Alkylation O-Alkylation or O-Acylation Intermediate->Alkylation Deriv_A Derivative Library A (e.g., HERN-02) Alkylation->Deriv_A Deriv_B Derivative Library B (e.g., HERN-03, HERN-04) N_Modification->Deriv_B

Caption: Proposed workflow for the derivatization of hernandezine.

Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis cluster_autophagy Autophagy Hernandezine Hernandezine ROS ↑ ROS Generation Hernandezine->ROS AMPK AMPK Activation ROS->AMPK Caspase Caspase Activation AMPK->Caspase pro-apoptotic signaling Autophagosome Autophagosome Formation (↑ LC3-II) AMPK->Autophagosome pro-autophagic signaling Apoptosis Cell Death Caspase->Apoptosis Autophagic_Death Autophagic Cell Death Autophagosome->Autophagic_Death Screening_Workflow start Synthesized Hernandezine Derivatives screen1 Primary Screen: Cytotoxicity Assay (MTT) start->screen1 decision1 IC50 < 20 µM? screen1->decision1 screen2 Secondary Screen: Apoptosis Assay (Annexin V/PI) decision1->screen2 Yes inactive Inactive decision1->inactive No screen3 Autophagy Assay (LC3-II Western Blot) screen2->screen3 analysis Mechanism of Action Studies: Western Blot for AMPK, Caspases screen3->analysis hit Hit Compound Identification analysis->hit

References

Troubleshooting & Optimization

Technical Support Center: Thalicminine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of Thalicminine from Thalictrum species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

A1: this compound is an oxyaporphine alkaloid with sedative and hypotensive properties. It can be extracted from several species of the Thalictrum genus (Ranunculaceae family), including Thalictrum isopyroides, Thalictrum minus, Thalictrum simplex, and Thalictrum strictum.[1]

Q2: What are the general steps involved in the extraction of alkaloids from Thalictrum species?

A2: A general patented method involves the following steps:

  • Moistening the finely powdered plant material with a 10% ammonium hydroxide (NH4OH) solution.

  • Extraction with a nonpolar chlorinated organic solvent.

  • Treating the organic extract with a citric acid solution (0.1-0.5N).

  • Basifying the citric acid extract to a pH of 9-10.

  • Re-extracting the alkaloids into a chlorinated solvent.

  • Evaporating the solvent and dissolving the residue for further purification.[2]

Q3: Are there modern, more environmentally friendly extraction methods available?

A3: Yes, recent research has explored the use of Natural Deep Eutectic Solvents (NADES) combined with ultrasonic-assisted extraction for alkaloids from Thalictrum foliolosum. This "green extraction" method has shown high efficiency and can be an alternative to traditional solvent-based methods.[3][4]

Q4: What are the known physicochemical properties of this compound?

A4: The key physicochemical properties of this compound are summarized in the table below. Its poor solubility in water and most organic solvents is a critical factor to consider during extraction and purification.

Q5: How can I quantify the amount of this compound in my extract?

A5: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-DAD-QTOF-MS/MS) is a suitable method for the identification and semi-quantification of this compound in complex plant extracts.[5][6][7]

Troubleshooting Guide for Low this compound Yield

Low yield of this compound can be attributed to several factors, from the initial raw material handling to the final purification steps. This guide addresses common issues and provides potential solutions.

Problem Area Potential Cause Troubleshooting Suggestions
Plant Material Incorrect plant species or low alkaloid content in the plant material.- Verify the botanical identity of the Thalictrum species. - The concentration of alkaloids can vary based on the plant's age, geographical location, and harvesting time. Source plant material from a reputable supplier or perform a preliminary analysis on a small sample.
Extraction Incomplete extraction of this compound from the plant matrix.- Particle Size: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. - Basification: Inadequate moistening with NH4OH can lead to poor release of the free-base alkaloid. Ensure thorough and even moistening. - Solvent Choice: this compound has poor solubility. While nonpolar chlorinated solvents are suggested, consider exploring a range of solvents with varying polarities. The use of NADES has shown promise for other Thalictrum alkaloids.[3][4] - Extraction Time & Temperature: Optimize the extraction time and temperature. Prolonged exposure to high temperatures may degrade the alkaloid. - Agitation: Ensure sufficient agitation during extraction to improve solvent penetration and mass transfer. - Ultrasonic Assistance: Consider using ultrasonic-assisted extraction to enhance the disruption of plant cell walls and improve extraction efficiency.[3]
Acid-Base Partitioning Loss of this compound during the liquid-liquid extraction steps.- pH Adjustment: Precise pH control is crucial. Use a calibrated pH meter to ensure the correct pH for partitioning between acidic and basic forms of the alkaloid. The pKa of this compound (if available) would be invaluable for optimizing this step. - Emulsion Formation: Emulsions can form at the solvent interface, trapping the alkaloid. To break emulsions, try adding a small amount of brine, gentle centrifugation, or changing the solvent-to-aqueous phase ratio. - Incomplete Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete transfer of the alkaloid between phases.
Purification Loss of this compound during purification steps like column chromatography or crystallization.- Adsorption: this compound may irreversibly adsorb to the stationary phase (e.g., silica gel) during column chromatography. Consider using a different stationary phase like alumina or a resin-based support.[3] - Solvent System: Optimize the solvent system for chromatography to ensure proper elution of this compound. - Crystallization: this compound has a high melting point and decomposes.[8] Finding a suitable solvent for crystallization might be challenging due to its poor solubility. Experiment with different solvent mixtures and consider slow evaporation techniques.
Degradation Chemical degradation of this compound during the extraction process.- pH Stability: Alkaloids can be susceptible to degradation at extreme pH values. While the general protocol uses basic and acidic conditions, minimize the time the sample is exposed to these conditions. - Temperature Stability: Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature. - Light Sensitivity: Some alkaloids are sensitive to light. Protect the extracts from direct light, especially during long processing times.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC20H15NO6
Molecular Weight365.34 g/mol
Melting Point263-265 °C (with decomposition)[8]
Physical FormLight brown powder
SolubilityPoorly soluble in organic solvents and water
Table 2: Optimized Conditions for Total Alkaloid Extraction from Thalictrum delavayi

Note: This data is for total alkaloids and serves as a reference for optimizing the extraction of this compound.

ParameterOptimized ValueReference
Hydrochloric Acid Volume Fraction0.8%[9][10]
Solid-Liquid Ratio1:12[9][10]
Sonication Time54 min[9][10]
Resulting Total Alkaloid Yield 2.46% [9][10]

Experimental Protocols & Visualizations

General Alkaloid Extraction Workflow (based on patented method)

This workflow outlines the key stages of a conventional acid-base extraction for alkaloids from Thalictrum species.

ExtractionWorkflow Start Powdered Plant Material Moisten Moisten with 10% NH4OH Start->Moisten Extract Extract with Chlorinated Solvent Moisten->Extract Filter Filter Extract->Filter OrganicPhase1 Organic Phase (Crude Alkaloids) Filter->OrganicPhase1 AcidWash Wash with 0.1-0.5N Citric Acid OrganicPhase1->AcidWash AqueousPhase Aqueous Phase (Alkaloid Salts) AcidWash->AqueousPhase Basify Basify to pH 9-10 with NH4OH AqueousPhase->Basify ReExtract Re-extract with Chlorinated Solvent Basify->ReExtract OrganicPhase2 Organic Phase (Purified Alkaloids) ReExtract->OrganicPhase2 Evaporate Evaporate Solvent OrganicPhase2->Evaporate Residue Alkaloid Residue Evaporate->Residue End Further Purification Residue->End

General Alkaloid Extraction Workflow
Troubleshooting Logic for Low Yield

This diagram illustrates a logical approach to troubleshooting low yields in this compound extraction.

TroubleshootingLogic Start Low this compound Yield CheckPlant Verify Plant Material (Species, Quality) Start->CheckPlant CheckExtraction Review Extraction Protocol (Solvent, Time, Temp) Start->CheckExtraction CheckPartitioning Examine Acid-Base Partitioning Steps (pH) Start->CheckPartitioning CheckPurification Investigate Purification Losses (Adsorption) Start->CheckPurification CheckDegradation Assess Potential Degradation (Heat, Light) Start->CheckDegradation Optimize Systematically Optimize Each Step CheckPlant->Optimize CheckExtraction->Optimize CheckPartitioning->Optimize CheckPurification->Optimize CheckDegradation->Optimize

Troubleshooting Logic for Low Yield

References

Technical Support Center: Analysis of Thalicminine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of Thalicminine in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: For initial method development for an alkaloid-like compound such as this compound, a reverse-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of an acidic aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is generally recommended. The acidic pH helps to ensure consistent protonation of the analyte, leading to sharper peaks.

Q2: Why is my baseline noisy during the analysis?

A2: Baseline noise can stem from several sources, including the column, pump, or detector.[1] To isolate the issue, you can first remove the column and replace it with a union to see if the noise persists.[1] If the noise remains, the problem likely lies with the pump (e.g., worn seals, check valve issues) or detector (e.g., failing lamp).[1][2] Contaminated solvents or air bubbles in the system are also common culprits.[2] Ensure you are using high-purity solvents and that the mobile phase is properly degassed.[3]

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time instability is often caused by a few key factors.[3] Inconsistent mobile phase composition, fluctuations in column temperature, or insufficient column equilibration time between runs can all lead to drift.[2] It is also possible that the HPLC pump is not delivering a consistent flow rate.[2][4] Always prepare fresh mobile phase, use a column oven for temperature control, and ensure the column is fully equilibrated before each injection.[2]

Q4: What is a guard column and should I use one for this compound analysis?

A4: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from contaminants and strongly retained compounds in the sample matrix.[5] Using a guard column is a powerful way to extend the life of your more expensive analytical column, especially when working with complex samples like plant extracts or biological fluids.[5]

Troubleshooting Guide: Improving this compound Resolution

Q: I am observing poor resolution between my this compound peak and an impurity. How can I improve the separation?

A: Poor resolution is a common issue in HPLC and can be addressed by systematically optimizing several parameters.[3] The primary factors influencing resolution are column efficiency, selectivity, and retention factor. Here are the steps to troubleshoot and improve your separation:

1. Optimize the Mobile Phase Composition: The composition of the mobile phase is a critical factor in achieving good separation.[4]

  • Organic Modifier: Try changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa). Different solvents can alter the selectivity of the separation.

  • pH of Aqueous Phase: this compound, as an alkaloid, is likely a basic compound. Adjusting the pH of the mobile phase can change its ionization state and dramatically impact retention and peak shape.[6] Experiment with a pH range, ensuring it is compatible with your column's specifications. For basic compounds, working at a low pH (e.g., pH 2.5-4) can lead to better peak shapes.[6]

  • Gradient Slope: If using a gradient method, try decreasing the slope (i.e., making the increase in organic solvent more gradual).[7] This gives the compounds more time to interact with the stationary phase, often improving resolution.

2. Adjust Instrumental Parameters:

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[3]

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may lead to sharper peaks and better resolution. However, be mindful of the analyte's stability at higher temperatures.[2]

3. Evaluate the Column: The choice of column is fundamental to the separation.[4]

  • Stationary Phase: If optimizing the mobile phase does not yield sufficient resolution, consider trying a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation selectivity.

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer significantly higher efficiency and resolution but generate higher backpressure.[8] Ensure your HPLC system is capable of handling the increased pressure.[8]

  • Column Dimensions: Using a longer column can increase the number of theoretical plates and thus improve resolution, at the cost of longer run times and higher backpressure.[2]

Q: My this compound peak is tailing. What is causing this and how can I fix it?

A: Peak tailing is often observed with basic compounds like alkaloids on silica-based columns. It is frequently caused by secondary interactions between the analyte and active sites (residual silanols) on the stationary phase.[5] Here’s how to address it:

  • Mobile Phase pH: As mentioned, working at a low pH protonates the silanol groups, reducing their interaction with the basic analyte.

  • Use a Buffer: Employing a buffer in the mobile phase can help maintain a consistent pH and improve peak shape.

  • Competitive Base: Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can mask the active sites on the stationary phase, reducing tailing.

  • Change the Column: Consider using a column with a high-purity silica base or one that is end-capped, which has fewer free silanol groups. Alternatively, a column specifically designed for the analysis of basic compounds may provide the best results.

Quantitative Data Summary

The following tables provide a starting point for method development and troubleshooting.

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 280 nm (or determined max wavelength)

Table 2: Troubleshooting Parameter Adjustments for Resolution Improvement

IssueParameter to AdjustRecommended ChangeExpected Outcome
Poor Resolution Gradient SlopeDecrease the slope (e.g., 5-95% B over 30 min)Increased separation between peaks
Flow RateDecrease to 0.8 mL/minImproved efficiency, better resolution
Column TemperatureIncrease to 35-40 °CSharper peaks, potentially altered selectivity
Mobile Phase pHAdjust pH of aqueous phase (e.g., to 3.5 with a buffer)Altered selectivity and retention
Peak Tailing Mobile Phase pHDecrease to pH 2.5-3.0Sharper, more symmetric peaks
Buffer ConcentrationIncrease buffer concentrationImproved peak shape
Column TypeSwitch to an end-capped or base-deactivated columnReduced secondary interactions

Experimental Protocols

Protocol: Reverse-Phase HPLC Method for the Analysis of this compound

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath or vacuum degasser.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas as above.

  • Standard Solution Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and dilute to the mark with mobile phase A (or a suitable solvent mixture). This creates a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare the sample by dissolving or extracting it in a suitable solvent. The final diluent should be compatible with the mobile phase to avoid peak distortion.

    • Filter the final sample solution through a 0.45 µm syringe filter before transferring it to an HPLC vial.

  • HPLC System Setup and Execution:

    • Set up the HPLC system according to the parameters listed in Table 1.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 20-30 minutes or until a stable baseline is achieved.[2]

    • Perform a blank injection (mobile phase or sample diluent) to ensure the system is clean.

    • Inject the standard solutions and samples.

    • At the end of the sequence, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (typically acetonitrile/water).

Visualized Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in an HPLC analysis.

G start Poor Resolution Observed check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method adjust_mobile_phase Optimize Mobile Phase check_method->adjust_mobile_phase adjust_gradient Decrease Gradient Slope adjust_mobile_phase->adjust_gradient Isocratic or Gradient? change_organic Change Organic Modifier (ACN <=> MeOH) adjust_mobile_phase->change_organic adjust_ph Adjust pH adjust_mobile_phase->adjust_ph end Resolution Improved adjust_mobile_phase->end Sufficient Improvement adjust_instrument Optimize Instrumental Parameters adjust_gradient->adjust_instrument No Improvement change_organic->adjust_instrument No Improvement adjust_ph->adjust_instrument No Improvement adjust_flow Decrease Flow Rate adjust_instrument->adjust_flow adjust_temp Adjust Temperature adjust_instrument->adjust_temp adjust_instrument->end Sufficient Improvement change_column Consider Different Column adjust_flow->change_column No Improvement adjust_temp->change_column No Improvement longer_column Use Longer Column change_column->longer_column smaller_particles Use Smaller Particle Size change_column->smaller_particles different_phase Try Different Stationary Phase change_column->different_phase longer_column->end smaller_particles->end different_phase->end

References

Technical Support Center: Aporphine Alkaloid Stability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the Technical Support Center for aporphine alkaloids. This resource is designed for researchers, scientists, and drug development professionals working with this important class of natural products. Please note that the term "Thalicminine" did not yield specific results in our database; however, it is likely related to the broader class of aporphine alkaloids. This guide provides comprehensive information on the stability, storage, and handling of aporphine alkaloids to ensure the integrity of your experiments.

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families.[1][2][3] They are characterized by a tetracyclic dibenzo[de,g]quinoline core structure and exhibit a wide range of biological activities, making them promising candidates for drug discovery and development.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of aporphine alkaloids during storage?

A1: Aporphine alkaloids, like many complex organic molecules, are susceptible to degradation from several factors. The primary drivers of instability include:

  • Oxidation: The tetracyclic ring system and any phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Hydrolysis: Ester or amide functionalities, if present in the specific alkaloid's structure, can be susceptible to hydrolysis, especially at non-neutral pH.

  • Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.

  • pH: The stability of aporphine alkaloids can be pH-dependent. Both acidic and basic conditions can catalyze degradation.

Q2: What are the general recommendations for the short-term and long-term storage of aporphine alkaloids?

A2: To minimize degradation, it is crucial to store aporphine alkaloids under appropriate conditions.

Storage DurationTemperatureAtmosphereLight ConditionsContainer
Short-Term (days to weeks) 2-8°C (Refrigerated)Inert gas (e.g., Argon, Nitrogen)Protected from light (Amber vials)Tightly sealed glass vials
Long-Term (months to years) -20°C or -80°C (Frozen)Inert gas (e.g., Argon, Nitrogen)Protected from light (Amber vials)Tightly sealed glass vials, consider flame-sealing for very sensitive compounds

Q3: I am dissolving my aporphine alkaloid for an experiment. What solvents are recommended, and are there any I should avoid?

A3: The choice of solvent can impact the stability of your compound.

  • Recommended Solvents: For initial stock solutions, high-purity, anhydrous solvents such as DMSO, DMF, or ethanol are often suitable. For aqueous buffers, ensure they are freshly prepared, de-gassed, and at a pH that is optimal for the specific alkaloid's stability (typically slightly acidic to neutral).

  • Solvents to Use with Caution: Avoid using solvents that may contain peroxides (e.g., aged ethers) as these can promote oxidation. Also, be mindful of the pH of your final solution, as highly acidic or basic conditions can accelerate degradation.

Troubleshooting Guide: Aporphine Alkaloid Instability

This guide addresses common issues encountered during the handling and analysis of aporphine alkaloids.

Problem 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged aporphine alkaloid sample.

  • Possible Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity of New Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unexpected peaks and propose potential elemental compositions. Compare these with known degradation products of aporphine alkaloids if literature is available.

    • Analyze a Fresh Sample: Prepare a fresh solution of the aporphine alkaloid from a properly stored solid stock and analyze it using the same method. This will serve as a baseline to confirm that the extra peaks are indeed from degradation.

    • Review Storage Conditions: Verify that the sample was stored according to the recommendations (see FAQs).

Problem 2: The biological activity of my aporphine alkaloid solution seems to decrease over time.

  • Possible Cause: Loss of the active parent compound due to degradation.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to quantify the concentration of the parent aporphine alkaloid in your solution over time.

    • Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by exposing the alkaloid to stress conditions (e.g., acid, base, peroxide, heat, light). This can help identify the primary degradation products and the conditions that lead to the most significant loss of the parent compound.

Experimental Protocols

Protocol 1: General Method for Assessing Aporphine Alkaloid Stability by HPLC-UV

This protocol provides a general framework for developing an HPLC method to monitor the stability of an aporphine alkaloid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

    • Gradient Program: Start with a low percentage of Solvent B and gradually increase to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aporphine alkaloids typically have strong UV absorbance. Use a photodiode array (PDA) detector to identify the optimal wavelength for detection, often in the range of 220-350 nm.

  • Sample Preparation:

    • Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).

  • Analysis:

    • Inject a freshly prepared sample to establish the initial time point (t=0) and determine the peak area of the parent compound.

    • Store the stock solution and/or diluted samples under the desired storage conditions.

    • At specified time intervals (e.g., 24h, 48h, 1 week), inject the samples and record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point. A compound is often considered stable if >90% of the initial concentration remains.

Workflow for Aporphine Alkaloid Stability Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Dilute to Working Concentration (e.g., 20 µg/mL in mobile phase) A->B C Inject at t=0 B->C D Store under Test Conditions C->D E Inject at Subsequent Time Points D->E F Quantify Parent Peak Area E->F G Identify Degradation Peaks E->G H Calculate % Remaining vs. Time F->H G->H

Caption: Workflow for assessing aporphine alkaloid stability.

Protocol 2: Identification of Aporphine Alkaloids and their Degradants using UHPLC-Q-Exactive Orbitrap/MS

For a more in-depth analysis and structural elucidation of degradation products, high-resolution mass spectrometry is employed.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a Q-Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: A high-efficiency C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.9 µm).[5]

  • Mobile Phase: Similar to the HPLC-UV method, using LC-MS grade solvents and additives.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI is typically used for aporphine alkaloids.

    • Scan Mode: Full scan MS for initial screening, followed by data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) for fragmentation analysis of the parent ion and any potential degradants.[5]

    • Resolution: High resolution (e.g., >70,000) to enable accurate mass measurements and elemental composition determination.

Logical Relationship of Aporphine Alkaloid Degradation

A Aporphine Alkaloid (Stable) B Stress Factors (Light, Heat, O2, pH) A->B Exposure C Degradation Products (Oxidized, Hydrolyzed, etc.) B->C Induces D Loss of Biological Activity C->D Leads to

Caption: Factors leading to aporphine alkaloid degradation.

References

Technical Support Center: Minimizing Solvent Toxicity in Thalicminine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize solvent toxicity during Thalicminine bioassays. Our goal is to help you achieve accurate and reproducible results by addressing common challenges related to solvent selection and use.

Troubleshooting Guide

Unexpected or inconsistent results in this compound bioassays can often be attributed to solvent-related issues. This guide will help you identify and resolve these common problems.

Problem Potential Cause Recommended Solution
High background toxicity in vehicle control The final solvent concentration in the culture medium is too high.[1]- Determine the maximum tolerated concentration (MTC) of the solvent on your specific cell line.[2]- Ensure the final solvent concentration is below the cytotoxic threshold (typically <0.5% for DMSO and <1% for ethanol).[2][3]- Run a solvent toxicity curve to determine the IC50 of the solvent on your cells.
Precipitation of this compound in culture medium Poor solubility of this compound at the final concentration.- Visually inspect for precipitates after dilution.[1]- Prepare a more concentrated stock solution and use a smaller volume.- Consider using a different, less toxic solvent with better solubilizing properties.[4]- Explore the use of co-solvents or solubility enhancers like cyclodextrins.[5]
Inconsistent or non-reproducible results - Variable final solvent concentrations across wells.- Inconsistent cell seeding density.[1]- Maintain a constant final solvent concentration across all wells, including the vehicle control.[3]- Ensure uniform cell seeding density to avoid variations in cell susceptibility to toxins.[1]
Observed biological effect is not dose-dependent The observed effect may be due to solvent toxicity at higher concentrations rather than the activity of this compound.- Re-evaluate the dose-response curve with a lower, non-toxic range of solvent concentrations.- Include a solvent-only control at multiple concentrations to distinguish between compound and solvent effects.
Discrepancy between different bioassays (e.g., MTT vs. LDH) The solvent may interfere with the assay chemistry. For example, some solvents can affect metabolic assays like MTT.[1]- Use an orthogonal assay that measures a different aspect of cell health (e.g., a membrane integrity assay like LDH release if you are using a metabolic assay).[1]- Consult the literature for known interferences of your chosen solvent with the specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for initial screening of natural products like this compound?

A1: Dimethyl sulfoxide (DMSO) is a widely used solvent for initial in vitro screening of natural products due to its ability to dissolve a wide range of compounds.[2] However, it's crucial to use it at a final concentration that is non-toxic to the cells, typically below 0.5%.[2][3]

Q2: How do I select the best solvent for my this compound bioassay?

A2: The ideal solvent should dissolve this compound effectively without exhibiting toxicity to the cell line being used. It is recommended to test the solubility of this compound in a panel of common solvents such as DMSO, ethanol, and methanol. Subsequently, the toxicity of these solvents on your specific cell line should be evaluated. The solvent that provides the best balance of solubility and low toxicity should be chosen.

Q3: What are "green solvents" and can they be used for this compound bioassays?

A3: Green solvents are more environmentally friendly and often have lower toxicity compared to traditional organic solvents. Natural Deep Eutectic Solvents (NADES) are a class of green solvents that have shown promise for extracting and testing natural products.[4][6] They are typically composed of natural compounds like choline chloride, citric acid, and sugars.[7] If you are looking for alternatives to traditional solvents, exploring NADES could be a viable option, but their suitability for your specific assay would need to be validated.

Q4: How can I control for the effects of the solvent in my experiments?

A4: Every experiment should include a "vehicle control." This control should contain the same final concentration of the solvent as the highest concentration used to dissolve this compound.[1] This allows you to subtract any background effects caused by the solvent itself, ensuring that the observed activity is due to your compound.

Q5: My this compound extract is from a methanol or ethanol extraction. Can I use this directly in my cell-based assay?

A5: While methanol and ethanol are common extraction solvents, they can be toxic to cells at higher concentrations.[2][8] It is best to evaporate the extraction solvent and redissolve the dried extract in a less toxic solvent like DMSO for cell-based assays. If you must use ethanol, ensure the final concentration in the cell culture medium is below its toxic threshold, typically less than 1%.[2]

Quantitative Data on Solvent Toxicity

The following table summarizes the cytotoxicity of commonly used solvents on various cell lines. The Maximum Tolerated Concentration (MTC) is the highest concentration that does not significantly affect cell viability, while the IC50 is the concentration that inhibits 50% of cell growth.

Solvent Cell Line MTC (% v/v) IC50 (% v/v) Reference
Dimethyl Sulfoxide (DMSO) Skin Keratinocytes0.731.25[2]
CCL-1 (Mouse Fibroblast)1.092.60[2]
A-375 (Human Melanoma)0.150.63[2]
Ethanol (EtOH) HaCaT (Human Keratinocyte)> 2> 2[2]
A-375 (Human Melanoma)> 2> 2[2]
Methanol (MeOH) HaCaT (Human Keratinocyte)1.312.60[2]
A-431 (Human Epidermoid Carcinoma)0.560.17[2]
Polyethylene Glycol (PEG-400) CCL-1 (Mouse Fibroblast)0.891.16[2]

Experimental Protocols

Protocol: Determining the Maximum Tolerated Concentration (MTC) of a Solvent

This protocol outlines the steps to determine the highest concentration of a solvent that can be used in your bioassay without causing significant cytotoxicity.

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Solvent Dilution Series: Prepare a serial dilution of the solvent in your cell culture medium. A common starting point is a 2-fold dilution series starting from 5% (v/v).

  • Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the plate for the duration of your planned this compound bioassay (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control. The MTC is the highest concentration that results in ≥90% cell viability.

Visualizations

Workflow for Solvent Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating a suitable solvent for your this compound bioassays.

Solvent_Selection_Workflow A Start: Need to test this compound in a bioassay B Is this compound water-soluble? A->B C Use aqueous buffer/medium directly B->C Yes D Select a panel of organic solvents (e.g., DMSO, Ethanol) B->D No E Test this compound solubility in selected solvents D->E F Is it soluble? E->F G Determine Maximum Tolerated Concentration (MTC) of the solvent on the cell line F->G Yes J Select a different solvent or consider co-solvents/solubilizers F->J No H Is MTC > required final concentration? G->H I Proceed with bioassay using this solvent. Include vehicle control. H->I Yes H->J No Signaling_Pathway cluster_0 Drug-Induced Pathway cluster_1 Potential Solvent Off-Target Effects A This compound B Target Protein X A->B C Downstream Kinase 1 B->C D Transcription Factor Y C->D E Cellular Response (e.g., Apoptosis) D->E H Cellular Response (e.g., Inflammation, Stress) D->H Crosstalk F Solvent (e.g., DMSO) G Off-Target Protein Z F->G G->H

References

Technical Support Center: Optimizing Thalicminine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Thalicminine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is an aporphine alkaloid. Its synthesis typically involves two key stages: 1) The construction of the core tetrahydroisoquinoline (THIQ) ring system, often achieved through a Bischler-Napieralski reaction followed by reduction. 2) The formation of the characteristic biphenyl linkage to create the fourth ring of the aporphine core. This is commonly accomplished through an intramolecular cyclization, which can be promoted by photochemical methods, metal catalysis, or other oxidative coupling techniques.

Q2: Which reaction is most critical for forming the this compound core?

A2: The Bischler-Napieralski reaction is a cornerstone of many aporphine alkaloid syntheses. This reaction facilitates the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is a direct precursor to the tetrahydroisoquinoline scaffold of this compound.

Q3: What are the common challenges in the final cyclization step to form the aporphine core?

A3: The intramolecular aryl-aryl coupling to form the C-ring can be challenging. Traditional methods sometimes require harsh conditions or stoichiometric amounts of metal oxidants. Newer approaches, such as photocatalytic oxidative phenol coupling, offer a milder and more efficient alternative. This method is inspired by the biomimetic coupling of reticuline, a natural precursor to aporphine alkaloids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the crucial Bischler-Napieralski reaction and the subsequent cyclization.

Problem 1: Low yield in the Bischler-Napieralski reaction.
  • Possible Cause: Inefficient cyclization due to the choice of condensing agent.

  • Solution: The choice of condensing agent is critical and depends on the specific substrate. Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O). For substrates that are not highly activated, a stronger reagent like P₂O₅ in refluxing POCl₃ may be necessary.

  • Experimental Protocol: In a typical procedure, the β-arylethylamide is dissolved in a dry, inert solvent such as toluene or acetonitrile. The condensing agent (e.g., POCl₃, 1.5-2.0 equivalents) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

Problem 2: Formation of a styrene byproduct in the Bischler-Napieralski reaction.
  • Possible Cause: A competing retro-Ritter reaction, which is favored by the formation of a stable nitrilium ion intermediate.

  • Solution: Employing milder reaction conditions can minimize this side reaction. Using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows for lower reaction temperatures and can significantly improve the yield of the desired dihydroisoquinoline.

  • Experimental Protocol: To a solution of the β-arylethylamide in dichloromethane at 0°C, add 2-chloropyridine followed by the dropwise addition of triflic anhydride. Allow the reaction to warm to room temperature and stir until completion.

Problem 3: Difficulty in achieving the final intramolecular aryl-aryl coupling.
  • Possible Cause: Unfavorable reaction kinetics or harsh reaction conditions leading to decomposition.

  • Solution: A photocatalytic oxidative phenol coupling offers a mild and effective method for this transformation. This approach is inspired by the natural biosynthesis of aporphine alkaloids and avoids the need for high temperatures or strong oxidants.

  • Experimental Protocol: The tetrahydroisoquinoline precursor is dissolved in a suitable solvent and subjected to irradiation with an appropriate wavelength of light in the presence of a photosensitizer. The specific conditions (sensitizer, solvent, light source) will need to be optimized for the this compound precursor.

Data Presentation

The following table summarizes the impact of different condensing agents on the yield of the Bischler-Napieralski reaction, a critical step in this compound synthesis.

Condensing AgentSolventTemperatureTypical YieldReference
POCl₃TolueneRefluxModerate
P₂O₅ / POCl₃Toluene/XyleneRefluxModerate to High
Tf₂O / 2-chloropyridineDichloromethane0°C to RTHigh

Experimental Protocols

Modified Bischler-Napieralski Reaction Protocol:

  • Dissolve the β-arylethylamide precursor of this compound in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add 2-chloropyridine (1.2 equivalents) to the solution.

  • Slowly add triflic anhydride (1.1 equivalents) dropwise over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude 3,4-dihydroisoquinoline by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow for this compound synthesis and a troubleshooting decision tree for the Bischler-Napieralski reaction.

Thalicminine_Synthesis_Workflow Start Starting Materials (β-arylethylamine & Phenylacetic acid) Amide_Formation Amide Formation Start->Amide_Formation BN_Reaction Bischler-Napieralski Reaction Amide_Formation->BN_Reaction Reduction Reduction to THIQ BN_Reaction->Reduction Cyclization Intramolecular Aryl Coupling Reduction->Cyclization This compound This compound Cyclization->this compound

Caption: General synthetic workflow for this compound.

BN_Troubleshooting Start Low Yield in Bischler-Napieralski? Check_Side_Product Styrene Byproduct Observed? Start->Check_Side_Product Check_Reagent Is Condensing Agent Strong Enough? Use_Stronger_Reagent Use P₂O₅/POCl₃ Check_Reagent->Use_Stronger_Reagent No Optimize_Temp Optimize Temperature and Reaction Time Check_Reagent->Optimize_Temp Yes Check_Side_Product->Check_Reagent No Use_Milder_Conditions Use Tf₂O/2-Cl-Pyridine Check_Side_Product->Use_Milder_Conditions Yes

Caption: Troubleshooting the Bischler-Napieralski reaction.

Troubleshooting poor reproducibility in Thalicminine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Thalicminine" does not correspond to a recognized compound in scientific literature. This guide addresses common reproducibility issues for Thalicmine , a well-documented benzylisoquinoline alkaloid isolated from plants of the Thalictrum genus. The troubleshooting principles outlined here are broadly applicable to experiments involving similar natural product compounds.

Frequently Asked Questions (FAQs)

??? Q1: What is Thalicmine and what is its primary mechanism of action?

Thalicmine is a benzylisoquinoline alkaloid primarily investigated for its potential hypotensive and antimicrobial properties. Its mechanism of action is not fully elucidated but is thought to involve the modulation of cardiovascular and nervous system pathways. The purity and isomeric form of the compound can significantly impact its biological activity, making consistent sourcing and characterization critical for reproducible results.

??? Q2: My Thalicmine stock solution appears cloudy or precipitated. What should I do?

This issue commonly arises from solubility limitations or improper storage. Thalicmine's solubility can be highly dependent on the solvent and pH.

  • Solvent Choice: Ensure you are using an appropriate solvent as determined by preliminary solubility tests. Dimethyl sulfoxide (DMSO) is often a suitable choice for initial stock solutions, but the final concentration in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Storage Conditions: Prepare fresh solutions whenever possible. If storage is necessary, store aliquots in airtight, light-protected vials at -20°C or -80°C to minimize degradation and solvent evaporation.

  • Troubleshooting: If precipitation occurs, gentle warming and vortexing may redissolve the compound. However, if the issue persists, the solution should be discarded as the concentration is no longer reliable. Consider preparing a new stock at a lower concentration.

??? Q3: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results. What are the common causes?

High variability in cell-based assays when using Thalicmine can stem from several factors, from the compound itself to the experimental setup.

  • Compound Stability: Thalicmine, like many natural products, can be unstable in aqueous culture media over long incubation periods. Consider refreshing the treatment media for longer experiments (e.g., > 24 hours).

  • Cellular Factors: Ensure consistent cell seeding density, passage number, and health. Cells that are too confluent or have been in culture for too long can respond differently to treatment.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound can alter absorbance readings, or a reducing agent can directly convert the assay reagent. It is crucial to run a control plate with Thalicmine in cell-free media to check for any direct interaction with your assay reagents.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity or Potency (e.g., variable IC₅₀ values)

Poor reproducibility in potency measurements is a frequent challenge. The following workflow can help diagnose the source of the inconsistency.

G cluster_0 Troubleshooting Workflow: Inconsistent IC50 Values A Inconsistent IC50 Results Observed B Verify Compound Identity & Purity (LC-MS, NMR) A->B C Assess Stock Solution (Solubility, Stability, Storage) A->C D Review Experimental Protocol A->D E Purity/Identity Issue? B->E F Solution Issue? C->F G Protocol Issue? D->G E->F No H Source New Batch Perform QC E->H Yes F->G No I Prepare Fresh Stock Re-evaluate Solubility F->I Yes J Standardize Protocol (Cell density, Incubation time, etc.) G->J Yes K Consistent Results H->K I->K J->K G cluster_1 Hypothetical Thalicmine Signaling Pathway Thalicmine Thalicmine Receptor GPCR Target Thalicmine->Receptor Binds IonChannel Ca2+ Channel (Off-Target) Thalicmine->IonChannel Interacts AC Adenylate Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP (-) PKA Protein Kinase A (PKA) cAMP->PKA (-) CREB CREB Phosphorylation PKA->CREB (-) Gene Gene Expression (e.g., anti-inflammatory) CREB->Gene Calcium Intracellular Ca2+ Increase IonChannel->Calcium (+) Toxicity Cytotoxicity Calcium->Toxicity

Technical Support Center: Strategies to Reduce Off-Target Effects of Thalicminine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific molecular targets, signaling pathways, and off-target effects of the alkaloid Thalicminine is not available in the current scientific literature. This compound is one of many compounds isolated from plants of the Thalictrum genus, which are known to have broad biological activities, including hypotensive and antimicrobial effects.[1][2]

Due to the absence of specific data for this compound, this technical support guide will address general strategies and principles for reducing off-target effects of novel bioactive compounds, using a hypothetical framework that researchers can adapt as more information about this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

Q2: How can I begin to identify the potential on- and off-targets of this compound?

A2: A multi-step approach is recommended. Initially, in silico computational methods can predict potential protein interactions based on the chemical structure of this compound.[3] Subsequently, experimental validation is crucial. Techniques like high-throughput screening (HTS) against panels of common drug targets (e.g., kinases, GPCRs) can provide an empirical off-target profile.[3] Affinity purification using immobilized this compound coupled with mass spectrometry can also identify binding partners directly from cell lysates.

Q3: What are the primary strategies to minimize off-target effects once they are identified?

A3: Key strategies include:

  • Dose Optimization: Using the lowest effective concentration that elicits the desired on-target effect can minimize engagement with lower-affinity off-targets.[3]

  • Structural Modification: Medicinal chemistry efforts can be employed to design analogs of this compound with improved selectivity for the primary target.

  • Targeted Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes or nanoparticles can help concentrate the compound at the desired site of action, reducing systemic exposure and off-target interactions.[2][4]

  • Genetic Validation: Using techniques like CRISPR or RNAi to modulate the expression of the putative primary target can help confirm that the observed phenotype is an on-target effect.[3]

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a logical workflow for troubleshooting common issues that may arise from off-target effects.

Problem Encountered Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
High Cellular Toxicity at Low Concentrations This compound may be hitting a critical off-target protein essential for cell viability.1. Perform a broad off-target screening (e.g., kinase panel) to identify potential toxic targets.[3]2. Conduct a dose-response curve in multiple cell lines to assess if toxicity is cell-type specific.[3]3. Investigate activation of known cell death pathways (e.g., apoptosis, necrosis).
Inconsistent Phenotype Across Different Cell Lines The expression levels of on-targets versus off-targets may vary significantly between cell types.1. Quantify the protein expression of the suspected on-target and key off-targets in the cell lines used.2. Validate the phenotype using a structurally unrelated compound that targets the same primary protein.[3]
Effect Does Not Correlate with Target Inhibition The observed biological effect may be predominantly driven by an off-target interaction rather than the intended target.1. Conduct a rescue experiment: express a drug-resistant mutant of the primary target to see if the phenotype is reversed.[3]2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in intact cells.[3]

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a compound like this compound against a panel of protein kinases.

  • Objective: To determine the inhibitory activity (IC50 values) of this compound against a broad panel of recombinant human kinases.

  • Materials: this compound stock solution (in DMSO), recombinant kinases, kinase-specific substrates, ATP, kinase reaction buffer, 384-well plates, luminescence-based ATP detection reagent (e.g., ADP-Glo™), plate reader.

  • Methodology:

    • Prepare serial dilutions of this compound to create a range of concentrations for IC50 determination.

    • In a 384-well plate, add the recombinant kinase, its corresponding substrate, and ATP (often at or near the Km value for each kinase).[5]

    • Add the diluted this compound or a vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ATP detection reagent, which measures the amount of ATP remaining. The signal is inversely proportional to kinase activity.

    • Read the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 2: Cellular Cytotoxicity Assessment via MTT Assay

This protocol measures the effect of this compound on cell viability.

  • Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

  • Materials: Cell line(s) of interest, culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates, spectrophotometer.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[6]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

As specific signaling pathways for this compound are unknown, the following diagrams illustrate conceptual workflows applicable to its investigation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation start This compound (Novel Compound) insilico In Silico Screening (Target Prediction) start->insilico Initial Screens biochem Biochemical Screening (e.g., Kinase Panels) start->biochem Initial Screens pheno Phenotypic Screening (Cell-based Assays) start->pheno Initial Screens dose Dose-Response Curve Analysis biochem->dose pheno->dose delivery Drug Delivery System (e.g., Liposomes) dose->delivery analog Analog Synthesis (Structure Modification) dose->analog off_target_confirm Characterize Off-Targets dose->off_target_confirm validate Confirm On-Target Effect (e.g., Rescue Experiment) delivery->validate analog->validate off_target_confirm->analog Guides Redesign

Caption: Workflow for identifying and mitigating off-target effects of a novel compound.

G start Unexpected Result Observed (e.g., High Toxicity) check_conc Is concentration above expected IC50 for on-target? start->check_conc lower_conc Action: Lower Concentration & Re-test check_conc->lower_conc Yes run_panel Action: Run Broad Off-Target Panel check_conc->run_panel No lower_conc->start Issue Persists on_target_effect Conclusion: Likely On-Target Toxicity lower_conc->on_target_effect Issue Resolved known_off_target Is a critical off-target hit? run_panel->known_off_target use_analog Solution: Use More Selective Analog known_off_target->use_analog Yes re_evaluate Solution: Re-evaluate Hypothesis / Target known_off_target->re_evaluate No Clear Candidate

Caption: Troubleshooting logic for addressing unexpected results in experiments.

References

Technical Support Center: Refining Purification Steps to Remove Isomeric Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the different types of isomeric impurities, and why are they challenging to separate?

Isomeric impurities are molecules that have the same molecular formula but different structural arrangements.[1][2] They can be broadly categorized as:

  • Constitutional (or Structural) Isomers: Atoms are connected in a different order.

    • Positional Isomers: Differ in the position of a functional group.[2]

    • Functional Isomers: Have different functional groups.

  • Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement.[2]

    • Enantiomers: Non-superimposable mirror images.[2]

    • Diastereomers: Stereoisomers that are not mirror images of each other (includes cis/trans isomers and epimers).[2]

The separation of isomers is challenging due to their very similar physical and chemical properties, such as polarity, solubility, and hydrophobicity, which results in similar behaviors in chromatographic and crystallization systems.[3]

Q2: Which analytical techniques are most effective for separating isomeric impurities?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the separation of isomers.[4][5][6] Crystallization-based methods, such as diastereomeric salt formation and preferential crystallization, are also valuable, particularly for large-scale separations of enantiomers.[7][8]

Q3: When should I choose HPLC versus SFC for chiral separations?

SFC is often superior to HPLC for chiral separations in terms of speed, resolution, and reduced solvent consumption, making it a "greener" alternative.[5][6] SFC is particularly advantageous for separating stereoisomers, positional isomers, and other structurally similar compounds. However, HPLC remains a robust and versatile technique, and the choice between the two may depend on the specific compounds, available instrumentation, and the scale of the purification.[9]

Q4: Is it possible to separate diastereomers using achiral chromatography?

Yes, since diastereomers have different physical properties, they can often be separated using achiral (or normal) liquid chromatography conditions without the need for a chiral stationary phase.[10][11]

Q5: What is "oiling out" during crystallization, and how can it be prevented?

"Oiling out" is the formation of a liquid phase instead of solid crystals when a compound's solubility is exceeded at a temperature above its melting point in the solvent system, or when supersaturation is too high.[7] To prevent this, you can:

  • Reduce the rate of supersaturation by slowing down the cooling process or the addition of an anti-solvent.[7]

  • Increase the volume of the solvent.[7]

  • Select a solvent in which the compound is less soluble.

Troubleshooting Guides

Chromatographic Methods (HPLC & SFC)

Issue 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge in isomer separation.

Troubleshooting Workflow for Co-elution

co_elution_workflow start Poor or No Resolution check_peak_shape Analyze Peak Shape (Tailing, Fronting, Split?) start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase check_peak_shape->optimize_mobile_phase change_column Change Stationary Phase optimize_mobile_phase->change_column If no success result Resolution Achieved (Rs > 1.5) optimize_mobile_phase->result Success optimize_temp_flow Optimize Temperature & Flow Rate change_column->optimize_temp_flow If still co-eluting change_column->result Success optimize_temp_flow->result Success no_improvement No Improvement optimize_temp_flow->no_improvement If no success

Caption: A workflow diagram for troubleshooting chromatographic co-elution.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase The choice of the chiral stationary phase (CSP) is critical.[12] For positional isomers, consider columns with alternative selectivities like phenyl or pentafluorophenyl (PFP) phases that offer π-π interactions.[3] For enantiomers, screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[12]
Suboptimal Mobile Phase Composition Systematically screen different organic modifiers (e.g., methanol, ethanol, isopropanol, acetonitrile).[3][9] Adjust the mobile phase pH if your isomers have ionizable functional groups.[3][13] For SFC, different alcohol co-solvents can significantly impact selectivity.[9]
Inadequate Method Parameters Optimize the column temperature; lower temperatures can sometimes enhance chiral selectivity.[12][13] Reduce the flow rate to increase the interaction time with the stationary phase.[13]
Steep Gradient Slope For gradient methods, use a shallower gradient to allow more time for the isomers to resolve.[3]

Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise resolution and quantification.[14][15]

Troubleshooting Decision Tree for Asymmetrical Peaks

peak_shape_troubleshooting start Asymmetrical Peak Observed check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No secondary_interactions Secondary Interactions with Stationary Phase? check_tailing->secondary_interactions Yes column_overload_fronting Column Overload? check_fronting->column_overload_fronting Yes tailing_solution1 Adjust Mobile Phase pH or Add Modifier (e.g., TEA) secondary_interactions->tailing_solution1 Yes column_overload_tailing Column Overload? secondary_interactions->column_overload_tailing No tailing_solution2 Reduce Sample Concentration or Injection Volume column_overload_tailing->tailing_solution2 Yes column_issue_tailing Column Contamination or Void? column_overload_tailing->column_issue_tailing No tailing_solution3 Flush or Replace Column column_issue_tailing->tailing_solution3 Yes fronting_solution1 Reduce Sample Concentration or Injection Volume column_overload_fronting->fronting_solution1 Yes sample_solvent_issue Sample Solvent Stronger than Mobile Phase? column_overload_fronting->sample_solvent_issue No fronting_solution2 Dissolve Sample in Mobile Phase sample_solvent_issue->fronting_solution2 Yes sfc_method_dev start Prepare Racemic Sample column_screening Column Screening (e.g., 4 different chiral columns) start->column_screening solvent_screening Co-Solvent Screening (e.g., MeOH, EtOH, IPA) column_screening->solvent_screening Select best column gradient_optimization Gradient Optimization (Adjust slope and range) solvent_screening->gradient_optimization Select best co-solvent parameter_tuning Parameter Tuning (Flow rate, Temperature, Back pressure) gradient_optimization->parameter_tuning method_validation Method Validation parameter_tuning->method_validation

References

Overcoming resistance mechanisms to Thalicminine in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research on specific resistance mechanisms to Thalicminine is an emerging field. This guide provides a framework for investigating and overcoming resistance to novel therapeutic compounds like this compound, based on established principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability. Refer to the troubleshooting flowchart below (Figure 3) and consider the following:

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and that seeding density is consistent.[1] Over-confluent or sparse cultures can respond differently to drug treatment.

  • Reagent Stability: Prepare fresh serial dilutions of this compound for each experiment. Verify that the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells (typically ≤ 0.1%).[1]

  • Assay Conditions: Standardize incubation times precisely.[1] Use a multichannel pipette to add reagents simultaneously and minimize timing differences.[1] Also, be aware of the "edge effect" in microplates; consider filling peripheral wells with sterile PBS or media to reduce evaporation in experimental wells.[1]

  • Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells from a consistent, low passage number range for all experiments.

Q2: How do I confirm that my cancer cell line has genuinely developed resistance to this compound?

A2: The primary confirmation is a significant and stable increase in the half-maximal inhibitory concentration (IC50). To confirm resistance, you should:

  • Perform Dose-Response Assays: Compare the IC50 value of the suspected resistant line to the parental (sensitive) cell line using a standardized cell viability assay. A significant fold-increase (often 5-10 fold or higher) indicates resistance.[2]

  • Assess Stability: Culture the resistant cells in drug-free medium for several passages and then re-challenge them with this compound. Stable resistance will be maintained, whereas transient adaptation will revert to sensitivity.

  • Validate with a Secondary Assay: Confirm the viability results with an alternative method (e.g., if you used an MTT assay, validate with a clonogenic survival assay).

Q3: What are the most probable mechanisms of acquired resistance to a natural product-derived compound like this compound?

A3: Cancer cells can develop resistance through various mechanisms.[3] For a compound like this compound, the most common suspects include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins (like P-glycoprotein/ABCB1, MRP1/ABCC1, or BCRP/ABCG2) that actively pump the drug out of the cell.[4]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak, Caspases).[3]

  • Alteration of Drug Target: Genetic mutations or modifications in the specific cellular target of this compound that reduce its binding affinity.

  • Metabolic Reprogramming: Cancer cells may activate alternative metabolic pathways to bypass the drug's effects, a mechanism seen with compounds that target cellular metabolism.[5][6]

Q4: How can I investigate if ABC transporters are responsible for this compound resistance in my cell line?

A4: To test for transporter-mediated efflux, you can perform co-treatment experiments.

  • Select a known inhibitor for the most common ABC transporters (see Table 2).

  • Treat your resistant cells with this compound alone, the inhibitor alone, and a combination of this compound and the inhibitor.

  • If a transporter is responsible for resistance, co-treatment with its specific inhibitor should re-sensitize the cells to this compound, resulting in a significantly lower IC50 value compared to treatment with this compound alone.[4]

  • Confirm any positive findings by measuring the expression levels of the suspected transporter (e.g., ABCB1, ABCG2) via Western blot or qRT-PCR in resistant cells compared to parental cells.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cancer Cell Lines This table presents hypothetical data illustrating the shift in drug sensitivity upon acquiring resistance. Actual values must be determined experimentally.[7]

Cell LineTypeThis compound IC50 (µM)Resistance Index (Fold Change)
MCF-7Parental (Sensitive)2.5 ± 0.31.0
MCF-7/Thal-RResistant35.0 ± 4.114.0
A549Parental (Sensitive)5.1 ± 0.61.0
A549/Thal-RResistant62.5 ± 7.312.3

Table 2: Common ABC Transporter Inhibitors for Re-sensitization Studies

Transporter TargetInhibitorTypical Working Concentration
P-glycoprotein (P-gp, ABCB1)Verapamil1-10 µM
P-glycoprotein (P-gp, ABCB1)Tariquidar50-500 nM
MRP1 (ABCC1)MK-57110-50 µM
BCRP (ABCG2)Ko1430.1-1 µM

Experimental Protocols & Workflows

Workflow for Developing and Characterizing a this compound-Resistant Cell Line

This diagram outlines the logical flow from initial cell culture to the confirmation and analysis of a drug-resistant cell line.

G cluster_dev Development Phase cluster_char Characterization Phase A 1. Start with Parental Cancer Cell Line B 2. Expose to Low Dose This compound (IC20) A->B C 3. Gradually Increase Concentration over Months B->C D 4. Isolate and Expand Surviving Colonies C->D E 5. Confirm Resistance: Determine IC50 Shift D->E F 6. Check Stability: Culture without Drug E->F G 7. Investigate Mechanism: - Western Blot (ABC Transporters) - Apoptosis Assays - Sequencing (Target Genes) E->G H 8. Test Overcoming Strategies: - Combination Therapy - Transporter Inhibition G->H

Caption: Workflow for generating and validating a drug-resistant cell line.

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a standard method for inducing drug resistance in a cancer cell line through continuous exposure.[2][8]

  • Initial Seeding: Plate the parental (sensitive) cancer cells at a standard density.

  • Determine Starting Dose: Calculate the IC20 (the concentration that inhibits 20% of cell growth) of this compound for the parental line from a baseline dose-response curve.

  • Continuous Exposure: Culture the cells in medium containing the IC20 of this compound. Replace the medium every 2-3 days.

  • Monitor and Escalate: When the cells resume a normal growth rate, passage them and increase the this compound concentration by a factor of 1.5-2.0.

  • Repeat: Continue this process of stepwise dose escalation for several months. Cells that can proliferate in a high concentration (e.g., 10-20 times the initial IC50) are considered resistant.

  • Isolation: Isolate single colonies to establish a clonal resistant population.

  • Validation: Confirm the resistance phenotype by determining the new, stable IC50 value and comparing it to the parental line.[2]

Hypothesized this compound Signaling and Resistance Pathways

This diagram illustrates a potential apoptosis induction pathway for this compound and highlights key points where resistance can emerge.

G This compound This compound Target Cellular Target (e.g., Thiamine Transporter) This compound->Target Inhibits ROS Increased ROS Target->ROS Efflux ABC Transporters (P-gp, BCRP) Efflux->this compound Pumps Out Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Mito Inhibits Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis R1 Resistance Point 1: Increased Efflux R2 Resistance Point 2: Target Mutation R3 Resistance Point 3: Upregulation of Anti-Apoptotic Proteins

Caption: A hypothetical pathway for this compound-induced apoptosis.

Protocol 2: Cell Viability Assay (Resazurin Method) to Determine IC50

This protocol provides a common method for assessing cell viability.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare 2x serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Assessment: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance using a plate reader.

  • Calculation: Normalize the readings to the vehicle control wells (representing 100% viability) and plot the results as % viability vs. log[concentration]. Use non-linear regression to calculate the IC50 value.[9]

Troubleshooting Guide

Troubleshooting Inconsistent Cell Viability Assay Results

This flowchart provides a step-by-step guide to diagnosing common problems encountered during cell viability experiments.

G Start Inconsistent Viability Assay Results Q1 Are cells healthy and in log growth phase? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reagents fresh and correctly prepared? A1_Yes->Q2 Sol1 Solution: - Check for contamination - Use lower passage cells - Optimize seeding density A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is pipetting technique consistent? A2_Yes->Q3 Sol2 Solution: - Prepare fresh drug dilutions - Verify solvent concentration - Check reagent expiration dates A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are incubation times and conditions identical? A3_Yes->Q4 Sol3 Solution: - Calibrate pipettes - Use multichannel pipette - Avoid bubbles in wells A3_No->Sol3 A4_No No Q4->A4_No End Problem Resolved Q4->End Yes Sol4 Solution: - Standardize all incubation steps - Don't stack plates in incubator - Mitigate 'edge effects' A4_No->Sol4

Caption: Troubleshooting flowchart for cell viability assays.

References

Technical Support Center: Enhancing the Bioavailability of Thalicminine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Thalicminine in animal models. Given the limited publicly available data specific to this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble drugs, particularly other isoquinoline alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

Based on the characteristics of many isoquinoline alkaloids, the low oral bioavailability of this compound is likely attributable to several factors:

  • Poor Aqueous Solubility: Many alkaloids exhibit low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2]

  • Low Intestinal Permeability: The ability of the drug to pass through the intestinal wall may be limited.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter, which actively pumps the drug back into the intestinal lumen, reducing its net absorption.[3][4][5][6][7]

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestines and/or liver before it reaches systemic circulation.[8][9][10]

Q2: What general strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies can be explored to overcome the challenges of low solubility and permeability:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][2][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility and dissolution rate.[1][2]

  • Lipid-Based Formulations: Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2]

  • Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and facilitate transport across the intestinal epithelium.[1][12][13]

  • Use of P-gp Inhibitors: Co-administration with a P-gp inhibitor can block the efflux of this compound, thereby increasing its intestinal absorption.[3][4][6][14]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments to enhance this compound bioavailability.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution of this compound formulation. - Inadequate particle size reduction.- Poor choice of carrier or excipients in solid dispersion.- Insufficient drug loading in the formulation.- Further reduce particle size using techniques like high-pressure homogenization.- Screen different hydrophilic polymers for solid dispersions.- Optimize the drug-to-carrier ratio.
High variability in pharmacokinetic data in animal models. - Inconsistent dosing volume or technique.- Food effects influencing absorption.- Genetic variability in metabolic enzymes or transporters in the animal strain.- Ensure accurate and consistent administration of the formulation.- Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing).- Use a well-characterized and homogeneous animal strain.
No significant improvement in bioavailability with a nanoformulation. - Instability of the nanoformulation in the gastrointestinal tract.- Inefficient cellular uptake of the nanoparticles.- Rapid clearance of nanoparticles from the systemic circulation.- Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids.- Modify the surface of the nanoparticles with ligands to target specific uptake mechanisms.- Optimize the size and surface charge of the nanoparticles to prolong circulation time.
In vitro-in vivo correlation (IVIVC) is poor. - The in vitro dissolution method does not accurately reflect the in vivo environment.- Significant first-pass metabolism is not accounted for in the in vitro model.- P-gp efflux is a major factor in vivo but not in the in vitro model.- Develop a more biorelevant dissolution method that mimics the pH, enzymes, and bile salts of the gastrointestinal tract.- Use in vitro models that incorporate metabolic enzymes (e.g., liver microsomes).- Incorporate P-gp expressing cell lines (e.g., Caco-2) in permeability studies.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to enhancing this compound bioavailability.

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

This protocol describes a general method for preparing a nanoemulsion, which can be adapted for this compound.

Materials:

  • This compound

  • Oil phase (e.g., oleic acid, medium-chain triglycerides)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, ethanol)

  • Deionized water

Procedure:

  • Dissolve this compound in the oil phase to form the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase to the surfactant/co-surfactant mixture and mix thoroughly.

  • Slowly add deionized water to the mixture under constant stirring until a clear and transparent nanoemulsion is formed.

  • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.

  • Determine the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP technique is used to study the intestinal absorption and permeability of a drug.

Materials:

  • Anesthetized rat

  • Perfusion buffer (e.g., Krebs-Ringer buffer)

  • This compound formulation

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Anesthetize the rat and make a midline abdominal incision.

  • Isolate a segment of the small intestine (e.g., jejunum or ileum).

  • Insert cannulas at both ends of the intestinal segment and flush with warm saline.

  • Perfuse the segment with the perfusion buffer containing the this compound formulation at a constant flow rate.

  • Collect the outlet perfusate at regular time intervals.

  • At the end of the experiment, measure the length of the perfused intestinal segment.

  • Analyze the concentration of this compound in the inlet and outlet perfusates to calculate the absorption rate constant and permeability.

Protocol 3: Pharmacokinetic Study in Rats

This protocol outlines a typical oral pharmacokinetic study in an animal model.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • This compound formulation and control (e.g., this compound suspension)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin)

  • Centrifuge

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the this compound formulation or control orally via gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight~400-500 g/mol Moderate size, may allow for passive diffusion.
Aqueous Solubility< 0.1 mg/mLPoor solubility is a major barrier to absorption.
LogP> 3High lipophilicity may lead to poor aqueous solubility but good membrane permeability.
pKa~8.0 (basic)Ionization state will vary in the GI tract, affecting solubility and permeability.
BCS Classification (Predicted)Class II or IVLow solubility is a key challenge. Permeability may also be a limiting factor.

Table 2: Comparison of Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension1050 ± 152.0250 ± 80100 (Reference)
Micronized this compound10120 ± 301.5600 ± 150240
This compound Solid Dispersion10250 ± 501.01200 ± 250480
This compound Nanoemulsion10400 ± 800.52000 ± 400800

Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Thalicminine_API This compound API Formulation_Strategy Select Formulation Strategy (e.g., Nanoemulsion, Solid Dispersion) Thalicminine_API->Formulation_Strategy Formulation_Optimization Optimize Formulation (Excipient selection, Ratio) Formulation_Strategy->Formulation_Optimization Physicochemical_Characterization Physicochemical Characterization (Size, Drug Load, Stability) Formulation_Optimization->Physicochemical_Characterization Dissolution_Testing In Vitro Dissolution Physicochemical_Characterization->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Animal_Model Select Animal Model (e.g., Rat, Mouse) Permeability_Assay->Animal_Model Pharmacokinetic_Study Oral Pharmacokinetic Study Animal_Model->Pharmacokinetic_Study Data_Analysis Calculate PK Parameters (AUC, Cmax, Bioavailability) Pharmacokinetic_Study->Data_Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

Signaling_Pathway Oral_Administration Oral Administration of This compound Formulation GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Dissolution Dissolution in GI Fluids GI_Tract->Dissolution Intestinal_Lumen This compound in Intestinal Lumen Dissolution->Intestinal_Lumen Enterocytes Intestinal Enterocytes Intestinal_Lumen->Enterocytes Passive/Active Transport Pgp_Efflux P-glycoprotein Efflux Enterocytes->Pgp_Efflux Absorption Absorption Enterocytes->Absorption Pgp_Efflux->Intestinal_Lumen Portal_Vein Portal Vein Absorption->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation

Caption: Factors influencing the oral bioavailability of this compound.

References

Technical Support Center: Adjusting Cell Culture Conditions for Drug Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Thiamine and Thalidomide in cell culture.

Section 1: Thiamine (Vitamin B1) in Cell Culture

Thiamine is an essential vitamin (B1) and a standard component of many cell culture media formulations. Its stability and concentration can significantly impact cell metabolism and growth.

Frequently Asked Questions (FAQs) about Thiamine

Q1: What is the role of Thiamine in cell culture?

A1: Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes involved in carbohydrate metabolism.[1][2][3] It is essential for:

  • Energy Metabolism: TPP is a cofactor for the pyruvate dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex, which are crucial for the citric acid cycle (Krebs cycle).[1][2][3]

  • Pentose Phosphate Pathway (PPP): TPP is a coenzyme for transketolase, a key enzyme in the PPP, which is vital for the synthesis of nucleotides (DNA and RNA) and NADPH.[1][3][4]

  • Amino Acid Metabolism: It plays a role in the metabolism of branched-chain amino acids.[2]

Q2: Why is Thiamine stability a concern in cell culture media?

A2: Thiamine is an unstable molecule in solution, and its degradation can be influenced by several factors:

  • pH: It is unstable in aqueous solutions with a pH above 5.5.

  • Temperature: Higher temperatures accelerate its degradation.[5][6]

  • Light Exposure: Light can cause the degradation of thiamine.[5][6]

  • Interactions with other media components: Thiamine can react with other components like amino acids, keto acids, and sulfur-containing compounds.[7] Riboflavin can also induce the degradation of other media components through photosensitization.[5][6]

Q3: What are the signs of Thiamine-related issues in my cell culture?

A3: Issues related to thiamine can manifest as:

  • Slow cell growth or poor proliferation: Due to its role in energy metabolism, insufficient active thiamine can hinder cell growth.[8]

  • Changes in media pH: Altered metabolic activity can lead to rapid pH shifts in the culture medium.[9]

  • Increased oxidative stress: The pentose phosphate pathway, which requires thiamine, is crucial for producing NADPH, a key molecule in combating oxidative stress.[4]

Troubleshooting Guide for Thiamine
Problem Possible Cause Recommended Solution
Slow cell growth Thiamine degradation in the media.Prepare fresh media regularly. Store media protected from light and at the recommended temperature (typically 4°C).[6] Consider using a more stable thiamine derivative if available.
Insufficient thiamine concentration for your specific cell line.Review the media formulation. Some cell lines may have higher thiamine requirements. Compare growth in different media formulations with varying thiamine concentrations.
Precipitate in media Interaction of thiamine with other media components.Ensure all components are fully dissolved before use. Avoid storing media for extended periods. If the precipitate persists, discard the medium.[9]
Inconsistent experimental results Lot-to-lot variability in media leading to different thiamine concentrations.Use a chemically defined medium to reduce variability.[5] Perform quality control checks on new batches of media.
Experimental Protocols

Protocol 1: Preparation and Storage of Thiamine-Containing Cell Culture Media

  • Use high-purity water and reagents for media preparation.

  • Dissolve powdered media components in the correct order as specified by the manufacturer to avoid precipitation.

  • If preparing from individual components, add thiamine hydrochloride towards the end of the process.

  • Adjust the pH of the medium before sterile filtering.

  • Sterilize the medium by filtration through a 0.22 µm filter.

  • Store the prepared medium at 2-8°C and protect it from light.

  • For optimal results, use the medium within the manufacturer's recommended shelf life.

Thiamine Metabolic Pathways

Thiamine_Metabolic_Pathways Key Metabolic Roles of Thiamine Thiamine Thiamine (Vitamin B1) TPP Thiamine Pyrophosphate (TPP) (Active Form) Thiamine->TPP Phosphorylation PDH Pyruvate Dehydrogenase Complex (PDH) TPP->PDH Coenzyme Transketolase Transketolase TPP->Transketolase Coenzyme Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Branches to Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Krebs_Cycle Citric Acid Cycle (Krebs Cycle) AcetylCoA->Krebs_Cycle Enters Cycle PPP->Transketolase Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Transketolase->Nucleotide_Synthesis NADPH_Production NADPH Production (Reduces Oxidative Stress) Transketolase->NADPH_Production

Caption: Key Metabolic Roles of Thiamine.

Section 2: Thalidomide in Cell Culture

Thalidomide is an immunomodulatory drug with anti-inflammatory and anti-angiogenic properties. It is often used in cancer research and studies of developmental biology.

Frequently Asked Questions (FAQs) about Thalidomide

Q1: What is the mechanism of action of Thalidomide?

A1: Thalidomide has a complex mechanism of action that involves multiple signaling pathways. It is known to:

  • Inhibit angiogenesis: It can interfere with the formation of new blood vessels.

  • Modulate the immune system: It has both immunostimulatory and immunosuppressive effects.

  • Induce apoptosis: It can trigger programmed cell death in certain cancer cells.

  • Disrupt integrin-mediated signaling: Thalidomide can interfere with signaling pathways involving Src and MAP-kinase ERK activation, which can decrease cell motility and invasiveness.[10]

Q2: What are common issues when working with Thalidomide in cell culture?

A2: Researchers may encounter the following:

  • Cell toxicity: Thalidomide can be cytotoxic to certain cell lines.[11]

  • Altered cell adhesion and morphology: Due to its effects on integrin signaling, cells may exhibit changes in their attachment and shape.[10]

  • Unexpected effects on signaling pathways: Thalidomide can have paradoxical effects, such as increasing Akt phosphorylation under certain conditions.[10]

Troubleshooting Guide for Thalidomide
Problem Possible Cause Recommended Solution
High cell death Thalidomide concentration is too high.Perform a dose-response experiment (e.g., MTT or resazurin assay) to determine the optimal concentration for your cell line.[12][13]
Cell line is highly sensitive to Thalidomide.Consider using a lower starting concentration or a shorter treatment duration.
Cells are detaching from the culture vessel Disruption of integrin-mediated adhesion.Ensure the use of appropriate culture vessels with treated surfaces for optimal cell attachment. Consider coating plates with extracellular matrix proteins.
Over-trypsinization during passaging.Reduce the duration of trypsinization or use a lower concentration of trypsin.[9]
Inconsistent or unexpected results Degradation of Thalidomide in the media.Prepare fresh Thalidomide stock solutions and add them to the media immediately before use.
Off-target effects of Thalidomide.Carefully review the literature for known off-target effects of Thalidomide on your signaling pathway of interest.[10]
Experimental Protocols

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Thalidomide in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Thalidomide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Note: The MTT assay has limitations and can be affected by the metabolic state of the cells.[12]

Thalidomide Signaling Pathway

Thalidomide_Signaling Thalidomide's Effect on Integrin-Mediated Signaling Thalidomide Thalidomide Src Src Thalidomide->Src Inhibits ERK MAP-kinase ERK Thalidomide->ERK Inhibits PI3K PI3K Thalidomide->PI3K Inhibits Akt Akt Thalidomide->Akt Increases (PI3K-independent) Integrin_Signaling Integrin-Mediated Signaling Integrin_Signaling->Src Integrin_Signaling->ERK Integrin_Signaling->PI3K Gelatinase_Production Gelatinase Production Src->Gelatinase_Production ERK->Gelatinase_Production Cell_Motility Cell Motility & Invasiveness Gelatinase_Production->Cell_Motility PI3K->Akt

Caption: Thalidomide's Effect on Integrin-Mediated Signaling.

General Cell Culture Troubleshooting

For more general cell culture issues such as contamination, pH shifts, or problems with cell attachment, please refer to standard cell culture protocols and troubleshooting guides.[8][9][14][15] Regular monitoring of cultures and maintaining good cell culture practice are essential for reproducible results.[14]

References

Technical Support Center: Scaling Up Thalicminine Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the large-scale purification of Thalicminine, a representative alkaloid from the Thalictrum genus. While specific public-domain information on scaling up this compound purification is limited, the following guidance is based on established methodologies for the extraction and purification of similar alkaloids for preclinical evaluation.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for preparing plant material for large-scale extraction?

A1: For scaling up, begin with authenticated and properly dried Thalictrum plant material, ground to a consistent particle size (e.g., 20-40 mesh). A fine powder is optimal for efficient extraction.[6] It is crucial to perform a small-scale pilot extraction to determine the approximate yield and purity before committing to a large batch.

Q2: What is the most effective extraction method for Thalictrum alkaloids at a larger scale?

A2: Acidified alcohol (methanol or ethanol) extraction is a common and effective method for alkaloids.[2] For preclinical scale-up, percolation is generally more efficient than maceration as it provides a continuous extraction process. An initial acid-base extraction can also be employed to separate the basic alkaloids from the bulk of the plant matrix.[7]

Q3: How can I enrich the this compound content before final purification?

A3: After initial extraction and solvent removal, an acid-base partitioning step is highly effective. The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent.[8] Another effective method for enrichment is using macroporous resin chromatography, which can separate alkaloids from other plant components like sugars and pigments.[1][2]

Q4: What are the key considerations for selecting a chromatography method for preclinical scale-up?

A4: For preclinical scale-up, the chromatography method must be robust, scalable, and cost-effective. A multi-step approach is common:

  • Initial Cleanup: Macroporous resin or low-pressure column chromatography with silica gel or alumina is often used for initial fractionation.[1][6]

  • Intermediate Purification: Medium-pressure liquid chromatography (MPLC) or flash chromatography can provide higher resolution.

  • Final Polishing: Preparative High-Performance Liquid Chromatography (prep-HPLC) is typically used for the final purification step to achieve the high purity (>95%) required for preclinical studies.[6][9][10] The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase should be optimized at the analytical scale first.[10]

Q5: What purity level is required for this compound in preclinical studies?

A5: For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is required, typically >95%, with all impurities greater than 0.1% identified and characterized.[11][12] The manufacturing process must be well-documented and reproducible.

Q6: How should I handle and store the purified this compound?

A6: Alkaloids can be sensitive to light, heat, and pH changes. Purified this compound should be stored in a solid, crystalline form if possible. It should be kept in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation. Stability studies should be conducted to determine the shelf-life under these conditions.[11]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low yield of total alkaloids after extraction 1. Inefficient extraction solvent or method. 2. Plant material not ground to a sufficient fineness. 3. Incomplete acid-base partitioning.1. Optimize the solvent system (e.g., increase the percentage of methanol/ethanol, adjust pH). Consider using ultrasound-assisted or microwave-assisted extraction for better efficiency.[7] 2. Ensure plant material is a fine, consistent powder. 3. Check the pH at each step of the acid-base partitioning to ensure complete protonation and deprotonation of the alkaloids.
Emulsion formation during liquid-liquid extraction 1. High concentration of surfactants or particulate matter in the extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of NaCl (brine) to the mixture to increase the ionic strength of the aqueous phase. 2. Centrifuge the mixture at a low speed to break the emulsion. 3. Instead of shaking, gently invert the separatory funnel multiple times.[13]
Poor separation in column chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Column packing is not uniform.1. Perform thin-layer chromatography (TLC) or analytical HPLC to screen for the optimal solvent system before scaling up.[14] 2. Reduce the sample load on the column. As a rule of thumb, the sample load should be 1-10% of the stationary phase weight. 3. Repack the column carefully to ensure a uniform bed.
Peak tailing or fronting in preparative HPLC 1. Tailing: Strong interaction between the basic alkaloid and acidic silanol groups on the silica-based stationary phase. 2. Fronting: Sample overload. 3. Inappropriate sample solvent.1. Add a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to block the active silanol sites. 2. Reduce the injection volume or the concentration of the sample.[15] 3. Dissolve the sample in the initial mobile phase solvent.[15]
Precipitation of sample on the HPLC column 1. The sample is not fully soluble in the mobile phase. 2. The sample solvent is much stronger than the mobile phase, causing the compound to precipitate at the column inlet.1. Ensure the sample is fully dissolved before injection. Filter the sample through a 0.45 µm filter. 2. Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[15]
Final product purity is below 95% 1. Co-elution of structurally similar alkaloids. 2. Degradation of the sample during purification.1. Optimize the prep-HPLC method. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid). 2. Work at lower temperatures and protect the sample from light. Check the pH of all solutions to ensure stability.

Data Presentation

Table 1: Hypothetical Purification Summary for a 1 kg Batch of Thalictrum sp.

Purification StepStarting Material (g)Product Weight (g)Step Yield (%)This compound Purity (%)
Crude Methanolic Extract 100015015.05.2
Acid-Base Partitioning 1502516.730.5
Macroporous Resin Chromatography 25832.075.8
Preparative HPLC (Final Step) 82.126.3>98.0
Overall Yield 10002.10.21>98.0

Table 2: Preparative HPLC Parameters for Final Purification

ParameterValue
Column C18, 10 µm, 50 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-50% B over 40 minutes
Flow Rate 80 mL/min
Detection UV at 280 nm
Loading per Injection 200 mg of 75.8% pure material

Experimental Protocols

Protocol 1: Large-Scale Extraction and Acid-Base Partitioning
  • Extraction:

    • Load 1 kg of powdered Thalictrum plant material into a percolation extractor.

    • Percolate with 10 L of methanol containing 1% hydrochloric acid over 24 hours.

    • Collect the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude syrup.

  • Acid-Base Partitioning:

    • Dissolve the crude syrup in 2 L of 5% aqueous HCl.

    • Extract the acidic solution three times with 1 L of dichloromethane to remove non-basic compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

    • Extract the now basic aqueous solution four times with 1 L of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched total alkaloid extract.

Protocol 2: Macroporous Resin Chromatography
  • Column Preparation:

    • Swell 500 g of D101 macroporous resin in methanol, then wash thoroughly with deionized water.

    • Pack the resin into a glass column (e.g., 10 cm diameter).

  • Sample Loading and Elution:

    • Dissolve the 25 g of enriched alkaloid extract in 100 mL of deionized water and adjust the pH to ~3 with HCl.

    • Load the sample onto the column at a flow rate of 1.5 bed volumes (BV) per hour.[1]

    • Wash the column with 2 BV of deionized water to remove impurities.

    • Elute the alkaloids with 3 BV of 50% aqueous ethanol.[1]

    • Collect the eluate and evaporate the solvent to yield the semi-purified this compound fraction.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_qc Quality Control plant_material 1. Ground Thalictrum sp. Biomass (1 kg) extraction 2. Acidified Methanol Percolation plant_material->extraction crude_extract 3. Crude Extract (150 g) extraction->crude_extract acid_base 4. Acid-Base Partitioning crude_extract->acid_base qc1 HPLC-UV Analysis crude_extract->qc1 enriched_extract 5. Enriched Alkaloid Extract (25 g) acid_base->enriched_extract resin_column 6. Macroporous Resin Chromatography enriched_extract->resin_column semi_pure 7. Semi-Pure Fraction (8 g, 75% Purity) resin_column->semi_pure prep_hplc 8. Preparative HPLC semi_pure->prep_hplc qc2 HPLC-UV & LC-MS Analysis semi_pure->qc2 pure_this compound 9. This compound (>98% Purity, 2.1 g) prep_hplc->pure_this compound qc3 Purity, Identity (NMR, MS), Residual Solvents pure_this compound->qc3

Caption: Workflow for the scaled-up purification of this compound.

troubleshooting_workflow start Low Purity after Prep-HPLC check_overload Was the column overloaded? start->check_overload check_coelution Are there co-eluting impurities? check_overload->check_coelution No solution_overload Reduce sample load per injection. Increase column diameter. check_overload->solution_overload Yes check_degradation Is the peak shape poor (tailing, fronting)? check_coelution->check_degradation No solution_coelution Optimize gradient. Change stationary phase or mobile phase. check_coelution->solution_coelution Yes solution_degradation Add competing base (e.g., TEA) to mobile phase. Check sample stability and pH. check_degradation->solution_degradation Yes end_node Re-run purification and QC analysis check_degradation->end_node No solution_overload->end_node solution_coelution->end_node solution_degradation->end_node

Caption: Troubleshooting logic for low purity in preparative HPLC.

References

Validation & Comparative

Comparing the cytotoxicity of Thalicminine with other aporphine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxicity of Aporphine Alkaloids: A Framework for Evaluating Novel Compounds like Thalicminine

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data of Aporphine Alkaloids

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values of several aporphine alkaloids against various human cancer cell lines, as determined by the MTT assay.

AlkaloidCancer Cell LineIC50 (µM)Reference
LiriodenineBreast (MCF-7)1.8[1]
Lung (A549)2.5[1]
Colon (HCT-116)3.2[1]
LaurotetanineCervical (HeLa)2 µg/ml[2]
N-methylaurotetanineCervical (HeLa)15 µg/ml[2]
NorboldineCervical (HeLa)42 µg/ml[2]
BoldineCervical (HeLa)46 µg/ml[2]
OxostephanineBreast (BC)0.24 µg/ml[3]
Acute Lymphoblastic Leukemia (MOLT-3)0.71 µg/ml[3]
ThailandineLung Carcinoma (A549)0.30 µg/ml[3]
Stephanine-Strong Activity[3]
8-hydroxy-1,4,5-trimethoxy-7-oxoaporphineHepatocellular Carcinoma (HepG2)26.36 ± 5.18[4]
Breast (MDA-MB231)64.75 ± 4.45[4]
OuregidioneHepatocellular Carcinoma (HepG2)12.88 ± 2.49[4]
Breast (MDA-MB231)67.06 ± 3.5[4]
SparsiflorineCervical (HeLa)1 µg/ml[5]
GlaziovineCervical (HeLa)4 µg/ml[5]
Promyelocytic Leukemia (HL-60)3.5 µg/ml[5]
Thalifaberine-type alkaloid (Compound 3)Leukemia (HL-60)1.06[6]

Experimental Protocols

The following section details the standard methodologies employed in the cited studies to assess the cytotoxicity of aporphine alkaloids.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[2]

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4 × 10^4 cells/well and allowed to adhere overnight.[7]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the aporphine alkaloids. A negative control (medium without the compound) and a positive control (a known cytotoxic agent like vincristine or doxorubicin) are also included.[2][4]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is then removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol with HCl, is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and the potential mechanism of action of aporphine alkaloids, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Prepare Aporphine Alkaloid Concentrations treatment Treat Cells with Alkaloids compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate Cell Viability absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Studies on aporphine alkaloids such as liriodenine suggest that they can induce apoptosis through the intrinsic (mitochondrial) signaling pathway.[6] This often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6]

Apoptosis_Pathway Generalized Apoptotic Signaling Pathway for Aporphine Alkaloids cluster_mito Mitochondrial (Intrinsic) Pathway aporphine Aporphine Alkaloid bcl2_family Regulation of Bcl-2 Family Proteins aporphine->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: Simplified overview of the intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of the In Vivo Anti-inflammatory Effects of Thalidomide and Thiamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory properties of the immunomodulatory drug Thalidomide and the essential nutrient Thiamine. This analysis is supported by experimental data from various animal models of inflammation.

This document delves into the mechanisms of action, experimental protocols, and comparative efficacy of Thalidomide and Thiamine, offering insights into their potential as anti-inflammatory agents. While Thalidomide is a well-known medication with potent immunomodulatory effects, Thiamine (Vitamin B1), and its derivatives like Allithiamine, are emerging as compounds with significant anti-inflammatory capabilities.

Comparative Efficacy in In Vivo Models

The anti-inflammatory potential of both Thalidomide and Thiamine has been evaluated in several well-established in vivo models of inflammation. The following tables summarize the key findings from these studies, providing a quantitative comparison of their effects on various inflammatory markers.

Lipopolysaccharide (LPS)-Induced Inflammation Model

The LPS-induced endotoxemia model is a widely used method to study systemic inflammation, mimicking aspects of sepsis and other inflammatory conditions.

CompoundAnimal ModelDosageKey FindingsReference
Thalidomide Mice10, 20, 50 mg/kgAttenuated pulmonary fibrosis, oxidative stress, and inflammation in mouse lungs. Reduced levels of IL-6, IL-8, TNF-α, and TGF-β in bronchoalveolar lavage fluid.[1][1]
Allithiamine Mice1, 5, 10 µM (in vitro); Not specified for in vivoAttenuated tissue damage and organ dysfunction during endotoxemia. Decreased the production of pro-inflammatory cytokines TNF-α and IL-6.[2][3][2][3]
Tectoridin MiceNot specifiedAttenuated LPS-up-regulated nitric oxide (NO), IL-6, and IL-18 from macrophages and TNF-α, IL-6, and IL-1β in serum. Decreased tissue damage in the lung, liver, and kidney.
Theaflavin-3,3'-digallate MiceNot specifiedAttenuated the severity of LPS-induced acute lung injury (ALI). Inhibited the expression of TNF-α, IL-1β, and IL-6.
Diosmin MiceNot specifiedReduced LPS-induced inflammatory mechanical and thermal hyperalgesia, and neutrophil recruitment. Inhibited LPS-induced peritonitis, leukocyte recruitment, and oxidative stress. Reduced production of IL-1β, TNF-α, and IL-6.[3][3]
Adjuvant-Induced Arthritis Model

This model is used to induce a chronic inflammatory condition that resembles human rheumatoid arthritis.

CompoundAnimal ModelDosageKey FindingsReference
Thiamine (Vitamin B1) Rats100, 150, 200 mg/kgReduced paw edema, hyperalgesia, and serum levels of TNF-α and IL-1β in a dose-dependent manner. The anti-inflammatory effects were more potent than indomethacin in the chronic phase.[4][4]
Indomethacin Rats5 mg/kgReduced serum levels of TNF-α and IL-1β.[4][4]

Mechanisms of Anti-inflammatory Action

Thalidomide and Thiamine exert their anti-inflammatory effects through distinct yet partially overlapping signaling pathways.

Thalidomide is known to modulate the immune system primarily by inhibiting the production of pro-inflammatory cytokines.[5][6][7][8] Its best-characterized mechanism involves the degradation of TNF-α mRNA, leading to reduced levels of this key inflammatory mediator.[9][10] Furthermore, Thalidomide can suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of numerous inflammatory genes.[11][12]

Thiamine , particularly in its more bioavailable forms like Allithiamine and Benfotiamine, demonstrates anti-inflammatory properties by modulating metabolic pathways and reducing oxidative stress.[13] Thiamine is a vital coenzyme in glucose metabolism, and by shifting energy utilization from glycolysis towards oxidative phosphorylation, it can temper the pro-inflammatory status of immune cells.[2][3] It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β and can inhibit the formation of reactive oxygen species (ROS).[2][13]

Signaling Pathway Diagrams

To visualize the molecular mechanisms discussed, the following diagrams were generated using Graphviz.

Thalidomide_Pathway Thalidomide Thalidomide CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to NFkB NF-κB CRBN->NFkB Inhibits activation TNFa_mRNA TNF-α mRNA CRBN->TNFa_mRNA Promotes degradation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, IL-6) NFkB->Pro_inflammatory_Cytokines Induces transcription TNFa TNF-α TNFa_mRNA->TNFa Translation Inflammation Inflammation TNFa->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Thalidomide's anti-inflammatory signaling pathway.

Thiamine_Pathway Thiamine Thiamine / Allithiamine Glycolysis Glycolysis Thiamine->Glycolysis Shifts metabolism from Oxidative_Phosphorylation Oxidative Phosphorylation Thiamine->Oxidative_Phosphorylation Shifts metabolism to ROS Reactive Oxygen Species (ROS) Thiamine->ROS Reduces production Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Glycolysis->Pro_inflammatory_Cytokines Promotes ROS->Pro_inflammatory_Cytokines Promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Thiamine's anti-inflammatory signaling pathway.

Experimental Protocols

The following provides a generalized methodology for a common in vivo model used to assess anti-inflammatory effects.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To induce a systemic inflammatory response to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Test compounds (Thalidomide, Thiamine/Allithiamine)

  • Saline solution (vehicle)

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

  • Materials for tissue collection and processing

Procedure:

  • Animal Acclimatization: Mice are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into experimental groups:

    • Vehicle control (saline)

    • LPS control

    • LPS + Test Compound (different doses)

  • Treatment: The test compound or vehicle is administered to the respective groups, typically via intraperitoneal (i.p.) injection, 1 hour before LPS challenge.

  • LPS Challenge: LPS (e.g., 10 mg/kg) is administered via i.p. injection to induce inflammation in all groups except the vehicle control.

  • Monitoring and Sample Collection:

    • Animals are monitored for signs of endotoxic shock.

    • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), blood is collected via cardiac puncture for serum separation.

    • Tissues such as lungs, liver, and spleen are harvested for histological analysis and protein/RNA extraction.

  • Analysis:

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA.

    • Histological sections of tissues are stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.

    • Western blotting or RT-PCR can be performed on tissue lysates to analyze the expression of inflammatory mediators.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Grouping of Mice Start->Grouping Treatment Administer Vehicle or Test Compound Grouping->Treatment LPS_Challenge Induce Inflammation with LPS Treatment->LPS_Challenge Monitoring Monitor for Clinical Signs LPS_Challenge->Monitoring Sample_Collection Blood and Tissue Collection Monitoring->Sample_Collection Analysis Cytokine Analysis (ELISA) & Histological Examination Sample_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for LPS-induced inflammation model.

Conclusion

Both Thalidomide and Thiamine demonstrate significant anti-inflammatory effects in vivo, albeit through different primary mechanisms. Thalidomide acts as a potent immunomodulator by directly targeting the production of key pro-inflammatory cytokines. In contrast, Thiamine's effects are more closely linked to the regulation of cellular metabolism and the mitigation of oxidative stress. The choice between these agents for therapeutic development would depend on the specific inflammatory condition being targeted. The data presented in this guide provides a foundation for further research into the potential applications of these compounds in inflammatory diseases.

References

Comparative analysis of Thalicminine's activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of Thalidomide across various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview of its therapeutic potential and mechanism of action.

Quantitative Data Summary

The following table summarizes the inhibitory effects of Thalidomide on the proliferation of different cancer cell lines, primarily focusing on its impact on gelatinase production and cell adhesion, which are crucial for tumor progression and metastasis.

Cell LineCancer TypeKey EffectConcentrationResult
Raji B-cell lymphomaInhibition of Src and ERK phosphorylation10-100 µMDose-dependent decrease in phosphorylation[1]
IM9 B-cell lymphomaInhibition of gelatinase productionNot specifiedStrong inhibition in response to fibronectin[1]
RPMI8226 Multiple MyelomaReduction of cell adhesion and gelatinase productionNot specifiedHighly effective[1]
Primary Myeloma Cells Multiple MyelomaInhibition of gelatinase productionNot specifiedStrong inhibition in response to fibronectin[2]

Experimental Protocols

The data presented in this guide are based on standard cell biology and biochemical assays. Below are the detailed methodologies for the key experiments cited.

Cell Culture and Treatment

Malignant B lymphoid cell lines (Raji, IM9) and a multiple myeloma-derived cell line (RPMI8226) were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of Thalidomide.

Gelatin Zymography

To assess the production of gelatinases (MMP-2 and MMP-9), conditioned media from cell cultures were collected after treatment with Thalidomide. Gelatin zymography was performed by running the samples on a polyacrylamide gel containing gelatin. After electrophoresis, the gel was incubated in a developing buffer to allow for enzymatic activity, which was visualized as clear bands against a stained background.

Western Blot Analysis

To investigate the effect of Thalidomide on signaling pathways, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins like Src and ERK, followed by incubation with secondary antibodies. Protein bands were visualized using an appropriate detection system.[1]

Cell Adhesion and Invasion Assays

The invasive capacity of cancer cells was evaluated using Matrigel-coated Boyden chambers. Cells were seeded in the upper chamber with or without Thalidomide, and the lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of Thalidomide, the following diagrams have been generated.

G cluster_setup Experimental Setup cluster_assays Activity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Lines (Raji, IM9, RPMI8226) thalidomide_prep Thalidomide Treatment (Varying Concentrations) cell_culture->thalidomide_prep Incubation zymography Gelatin Zymography (Gelatinase Production) thalidomide_prep->zymography western_blot Western Blot (Signaling Protein Phosphorylation) thalidomide_prep->western_blot invasion_assay Invasion Assay (Cell Motility) thalidomide_prep->invasion_assay quantification Quantification and Comparison zymography->quantification western_blot->quantification invasion_assay->quantification

Caption: Experimental workflow for assessing Thalidomide's activity.

G Thalidomide Thalidomide Integrin Integrin Thalidomide->Integrin disrupts Src Src Thalidomide->Src inhibits ERK ERK Thalidomide->ERK inhibits Integrin->Src activates Src->ERK activates Gelatinase Gelatinase ERK->Gelatinase induces production CellMotility CellMotility Gelatinase->CellMotility promotes Invasiveness Invasiveness CellMotility->Invasiveness leads to

Caption: Thalidomide's inhibitory signaling pathway.

Mechanism of Action

Thalidomide exerts its anti-tumor effects through the disruption of multiple integrin-mediated signaling pathways.[2] Integrins are cell surface receptors that play a crucial role in cell-matrix interactions, which are fundamental for tumor growth, invasion, and metastasis.

Upon binding to the extracellular matrix component fibronectin, integrins on malignant B lymphoid cells activate downstream signaling cascades involving Src and MAP-kinase ERK.[1] This activation leads to the production and release of gelatinases (MMP-2 and MMP-9), which are enzymes that degrade the extracellular matrix, thereby facilitating cell motility and invasion.[1][2]

Thalidomide treatment has been shown to inhibit the phosphorylation and activation of both Src and ERK in response to fibronectin.[1] By disrupting these key signaling events, Thalidomide effectively reduces the production of gelatinases, leading to decreased cell motility and invasiveness of cancer cells.[1][2] This disruption of the tumor cell's interaction with its microenvironment is a key mechanism of Thalidomide's anti-tumor activity.[2]

References

Cross-Validation of Analytical Methods for Thiamine (Vitamin B1)

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of thiamine (Vitamin B1) is critical in various fields, including pharmaceutical analysis, clinical diagnostics, and food science. To ensure the reliability and interchangeability of data generated by different analytical techniques, cross-validation of these methods is essential. This guide provides a comparative overview of commonly employed analytical methods for thiamine determination: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC methods are robust and widely accessible, LC-MS/MS offers superior sensitivity and specificity.

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Linearity (R²) Range 0.9997 (0.25–125 µg/mL)[1]>0.999[2][3]0.9998 (over a specified range)[4]
Limit of Detection (LOD) 75 ng/mL[1]0.043 µg/mL[5]Not explicitly stated, but high sensitivity is noted[6]
Limit of Quantification (LOQ) 3 nmol/L[7]Not explicitly statedNot explicitly stated
Precision (%RSD) 2.3% (for 11 replicates)[1]< 3.23%[2][3]Not explicitly stated, but method is described as precise
Accuracy (% Recovery) 96-114%[1]100 ± 3%[2][3]Not explicitly stated, but method is described as accurate
Analysis Time ~10-12 minutes[1][5]< 6 minutes[7]< 3 minutes for chromatographic separation[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods reported in the literature.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of thiamine in pharmaceutical preparations and food samples.

  • Sample Preparation: An extraction process involving acid hydrolysis followed by enzymatic dephosphorylation is often employed to liberate thiamine from its phosphate esters.[5]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[5]

    • Mobile Phase: A typical mobile phase consists of a buffer (e.g., sodium-1-hexanesulfonate with glacial acetic acid, pH adjusted to 3.0) and an organic modifier like methanol in an isocratic elution.[5]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[5]

    • Detection: UV detection is performed at the maximum absorbance wavelength of thiamine, which is around 245 nm.[5]

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers increased sensitivity and selectivity by converting thiamine to the fluorescent derivative, thiochrome.

  • Sample Preparation and Derivatization: Thiamine and its phosphate esters are derivatized to thiochrome using an oxidizing agent like potassium ferricyanide.[7] This can be done either pre-column or post-column.[9]

  • Chromatographic Conditions:

    • Column: A reversed-phase column is typically used.

    • Mobile Phase: Gradient elution is often employed to separate thiamine and its phosphate esters.[7]

    • Detection: Fluorescence detection is carried out with excitation and emission wavelengths around 360 nm and 450 nm, respectively.[10]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of thiamine and its metabolites, particularly in complex biological matrices.[6]

  • Sample Preparation: Sample preparation may involve protein precipitation followed by enzymatic treatment to convert phosphorylated thiamine to free thiamine.[4]

  • Chromatographic Conditions:

    • Column: A C18 analytical column is often used for separation.[4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium acetate buffer and acetonitrile is common.[11]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[4][11]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the transition of the parent ion to specific daughter ions (e.g., m/z 265.07 → 122.10 for thiamine).[11]

Workflow for Cross-Validation of Analytical Methods

Cross-validation ensures that different analytical methods produce comparable results. A general workflow for this process is depicted below.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison cluster_3 Conclusion Reference_Method Reference Method Analyze_Samples_Ref Analyze Samples (Reference Method) Reference_Method->Analyze_Samples_Ref New_Method New Method Analyze_Samples_New Analyze Samples (New Method) New_Method->Analyze_Samples_New Statistical_Analysis Statistical Analysis Analyze_Samples_Ref->Statistical_Analysis Analyze_Samples_New->Statistical_Analysis Conclusion Determine Equivalence Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Structure-Activity Relationships of Thalidomide and Thiamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: The user's request specified "Thalicminine derivatives." However, extensive searches yielded no relevant compounds by that name, suggesting a possible misspelling. The search results strongly indicate that the intended topic was likely either Thalidomide derivatives or Thiamine derivatives , both of which are significant areas of research in structure-activity relationship (SAR) studies. This guide will therefore provide a comparative overview of both Thalidomide and Thiamine derivatives to address the user's core requirements for data presentation, experimental protocols, and visualizations.

Part 1: Thalidomide Derivatives

Thalidomide, initially a sedative, was withdrawn due to its severe teratogenic effects. However, its potent anti-inflammatory and immunomodulatory properties have led to its re-emergence as a treatment for various cancers and inflammatory diseases. This has spurred extensive research into the development of thalidomide analogs with improved efficacy and reduced toxicity. The core structure for SAR studies often involves modifications to the phthalimide and glutarimide rings.

Structure-Activity Relationship (SAR) of Thalidomide Analogs

The biological activity of thalidomide derivatives is highly dependent on their structural features. Key modifications and their effects on anticancer and anti-inflammatory activities are summarized below.

Modification Effect on Biological Activity Key Findings References
Substitution on the Phthalimide Ring Can modulate anti-inflammatory and anti-angiogenic activity.Minor substitutions are generally tolerated without loss of toxicity.[1][2][1][2]
Linkage between Rings An α-linkage between the phthalimide and glutarimide rings is essential for embryopathic activity.A β-linkage results in a complete loss of this activity.[1][2][1][2]
Substitution on the Glutarimide Ring Modifications can alter the binding affinity to target proteins like Cereblon (CRBN).The glutarimide ring is crucial for the teratogenic effects.[1][1]
Introduction of a Benzyl Group Can enhance anti-inflammatory activity.Several thalidomide derivatives with benzyl group additions have been synthesized and evaluated for anti-psoriasis activity.[3][3]
Bulky Substitutions on the Phenyl Ring (in analogs with a taxol-like mode of action) Results in a perpendicular conformation between the isoindole and phenyl rings, which is critical for anti-microtubule activity.Di-isopropyl groups on the phenyl ring lead to potent anti-microtubule agents.[4][4]
Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of thalidomide derivatives on cancer cell lines.

  • Methodology:

    • Tumor cells (e.g., MCF7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the thalidomide derivatives for a specified period (e.g., 24-72 hours).

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

2. Anti-inflammatory Activity Assessment (LPS-induced TNF-α Production in PBMCs)

  • Objective: To evaluate the inhibitory effect of thalidomide derivatives on the production of the pro-inflammatory cytokine TNF-α.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

    • The cells are pre-incubated with different concentrations of the thalidomide derivatives for 1-2 hours.

    • Lipopolysaccharide (LPS) is then added to the cell cultures to stimulate the production of TNF-α.

    • After an incubation period (e.g., 18-24 hours), the cell culture supernatants are collected.

    • The concentration of TNF-α in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Visualization of Thalidomide's Mechanism of Action

Thalidomide_Mechanism Thalidomide Thalidomide Derivatives CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Thalidomide->CRBN Binds to Substrates Neosubstrates (e.g., Ikaros, Aiolos) CRBN->Substrates Recruits Proteasome Proteasome Substrates->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (Anti-proliferative, Immunomodulatory) Degradation->Downstream

Caption: Mechanism of action of Thalidomide derivatives via Cereblon-mediated protein degradation.

Part 2: Thiamine (Vitamin B1) Derivatives

Thiamine, or Vitamin B1, is an essential nutrient that plays a crucial role in carbohydrate metabolism. Its active form, thiamine pyrophosphate (TPP), is a cofactor for several key enzymes. Research into thiamine derivatives and antivitamins has provided insights into metabolic regulation and potential therapeutic applications, including in cancer therapy.

Biological Activity of Thiamine Derivatives and Antivitamins

The biological effects of thiamine and its derivatives are primarily linked to their role in cellular metabolism. Antivitamins that interfere with thiamine's function have been developed and studied as potential therapeutic agents.

Compound Biological Activity Mechanism of Action References
Thiamine (Vitamin B1) Essential coenzyme for carbohydrate metabolism. High doses may have anti-proliferative effects in cancer cells.Active form (TPP) is a cofactor for enzymes like pyruvate dehydrogenase (PDH) and transketolase. High doses can reduce PDH phosphorylation, similar to dichloroacetate (DCA).[5][6][5][6]
Oxythiamine Thiamine antagonist (antivitamin).Inhibits TPP-dependent enzymes, leading to reduced cell proliferation. Studied as a potential cytostatic agent in cancer treatment.[7][7]
Pyrithiamine Thiamine antagonist (antivitamin).Interferes with thiamine transport and the synthesis of TPP. Used in research to induce thiamine deficiency.[7][7]
Thiamine Tetrahydrofurfuryl Disulfide (TTFD) Synthetic, lipid-soluble derivative of thiamine.More readily absorbed than water-soluble thiamine. A synthetic counterpart to allithiamine found in garlic.[8][8]
Experimental Protocols

1. Pyruvate Dehydrogenase (PDH) Activity Assay

  • Objective: To measure the effect of thiamine derivatives on the activity of the PDH complex, a key enzyme in glucose metabolism.

  • Methodology:

    • Cancer cells (e.g., Panc-1 pancreatic cancer cells) are treated with high-dose thiamine or other derivatives.

    • Mitochondria are isolated from the treated cells by differential centrifugation.

    • The activity of the PDH complex in the mitochondrial lysates is measured using a colorimetric assay kit.

    • The assay typically follows the reduction of NAD+ to NADH, which is coupled to a colorimetric probe, and the absorbance is measured at a specific wavelength.

2. Extracellular Acidification Rate (ECAR) Measurement

  • Objective: To assess the rate of glycolysis in cells treated with thiamine derivatives.

  • Methodology:

    • Cells are seeded in a specialized microplate for metabolic analysis (e.g., Seahorse XF analyzer).

    • After treatment with the thiamine derivative, the cells are placed in the analyzer.

    • The analyzer performs sequential injections of metabolic modulators (e.g., glucose, oligomycin, 2-deoxyglucose) to measure key parameters of glycolysis, including the extracellular acidification rate (ECAR).

    • A decrease in ECAR upon treatment suggests a shift away from glycolysis towards mitochondrial respiration.

Visualization of Thiamine's Role in Metabolism

Thiamine_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs Transketolase Transketolase PPP->Transketolase Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation TPP->PDH Cofactor TPP->Transketolase Cofactor

Caption: The central role of Thiamine Pyrophosphate (TPP) as a cofactor in cellular metabolism.

References

A Comparative Guide to the Potency of Oxoaporphine Alkaloids and Known Anticancer Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological potency and specific mechanism of action for Thalicminine are not available in the public domain. This guide provides a representative benchmark by focusing on Liriodenine , a well-studied member of the oxoaporphine alkaloid class to which this compound belongs. The data presented here for Liriodenine and other known inhibitors are based on published experimental findings and should be interpreted as a comparative reference for this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of oxoaporphine alkaloids as anticancer agents.

Data Presentation: Comparative Potency of Liriodenine and Standard Inhibitors

The following table summarizes the cytotoxic potency (IC50 values) of Liriodenine against various cancer cell lines, compared with established inhibitors of topoisomerase and telomerase, which are known targets for anticancer drugs.

CompoundClassTarget/MechanismCell LineIC50 (µM)
Liriodenine Oxoaporphine AlkaloidCytotoxicity, Apoptosis Induction, potential Topoisomerase I inhibitorMCF-7 (Breast Cancer)9.20[1]
A549 (Lung Cancer)8.07[1]
HT-29 (Colon Cancer)10.62[1]
P-388 (Leukemia)9.60[1]
CAOV-3 (Ovarian Cancer)IC50 values reported at different time points[2][3]
Camptothecin Quinoline AlkaloidTopoisomerase I InhibitorCell-free0.68[4][5]
Doxorubicin AnthracyclineTopoisomerase II InhibitorCell-free0.88 - 3.0[6]
Etoposide Podophyllotoxin DerivativeTopoisomerase II InhibitorCell-free56[6]
RHPS4 Pentacyclic AcridineTelomerase Inhibitor (G-quadruplex stabilization)TRAP Assay0.33[7]
BIBR1532 Non-nucleosidicTelomerase InhibitorTRAP AssayPositive Control[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Liriodenine) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Telomeric Repeat Amplification Protocol (TRAP) for Telomerase Activity

The TRAP assay is a highly sensitive PCR-based method to determine telomerase activity.[14][15][16][17][18]

Principle: The assay consists of two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic substrate primer. Second, the extended products are amplified by PCR. The PCR products are then visualized, typically by gel electrophoresis.

Protocol:

  • Cell Lysis: Lyse telomerase-positive cells in a CHAPS lysis buffer.

  • Telomerase Extension: Mix the cell lysate with a reaction mixture containing a substrate primer (TS), dNTPs, and buffer. Incubate at 25°C for 20-30 minutes to allow for telomerase-mediated extension.

  • PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. Perform PCR to amplify the extended products. An internal control is often included for quantification.

  • Detection: Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic ladder of bands indicates telomerase activity.

  • Inhibition Assay: To determine the IC50 of an inhibitor, the assay is performed with increasing concentrations of the test compound, and the reduction in the intensity of the telomerase ladder is quantified.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified hypothetical signaling pathway for apoptosis induction, a mechanism suggested for oxoaporphine alkaloids like Liriodenine.[19]

G Liriodenine Liriodenine (Oxoaporphine Alkaloid) p53 p53 (Tumor Suppressor) Liriodenine->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by Liriodenine.

Experimental Workflow Diagram

The diagram below outlines the general workflow for determining the cytotoxic potency (IC50) of a compound using the MTT assay.

G start Start: Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with compound (serial dilutions) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data and calculate IC50 read->analyze end End: Potency Determined analyze->end

Caption: Workflow for determining IC50 using the MTT assay.

References

Independent Verification of Thiamine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides an objective comparison of the reported biological activities of Thiamine (Vitamin B1) with alternative compounds, supported by experimental data from independent studies. While the initial query for "Thalicminine" did not yield a specific compound, the prevalence of "Thiamine" in search results suggests a likely misspelling and a strong interest in its therapeutic potential. Thiamine and its derivatives have garnered significant attention for their roles in cellular metabolism and their potential efficacy in a range of pathological conditions, including cancer, inflammation, and microbial infections. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to facilitate further research and drug development efforts.

Anti-Cancer Activity

High-dose thiamine has been investigated for its anti-proliferative effects on cancer cells, presenting a potential therapeutic avenue. Its mechanism is often compared to that of dichloroacetate (DCA), a known inhibitor of pyruvate dehydrogenase kinase (PDK).

Comparative Efficacy of Thiamine and Dichloroacetate (DCA) on Cancer Cell Lines
CompoundCell LineIC50Reference
ThiaminePanc-1 (Pancreatic Cancer)4.9 mM[1]
ThiamineSK-N-BE (Neuroblastoma)5.4 mM[1]
Dichloroacetate (DCA)Panc-1 (Pancreatic Cancer)Higher than Thiamine[1][2]
Dichloroacetate (DCA)SK-N-BE (Neuroblastoma)Higher than Thiamine[1][2]
Experimental Protocol: Cytotoxicity Assay

The anti-proliferative effects of thiamine and DCA were assessed using a standard cytotoxicity assay.[1][2]

  • Cell Culture: Panc-1 and SK-N-BE cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of thiamine or DCA for a specified period (e.g., 24-72 hours).

  • Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathway: Thiamine's Effect on Cancer Cell Metabolism

cluster_0 Warburg Effect cluster_1 Oxidative Phosphorylation Thiamine High-Dose Thiamine PDK Pyruvate Dehydrogenase Kinase (PDK) Thiamine->PDK Inhibits PDH_active Active PDH PDK->PDH_active Phosphorylates (Inactivates) PDH_inactive Inactive PDH (Phosphorylated) AcetylCoA Acetyl-CoA PDH_active->AcetylCoA Pyruvate Pyruvate Pyruvate->PDH_active Lactate Lactate Pyruvate->Lactate Anaerobic Glycolysis TCA TCA Cycle AcetylCoA->TCA Proliferation Cancer Cell Proliferation Lactate->Proliferation Supports

Caption: High-dose thiamine inhibits PDK, leading to the activation of PDH and a shift from anaerobic glycolysis to oxidative phosphorylation, thereby reducing cancer cell proliferation.

Anti-inflammatory Activity

Thiamine has demonstrated anti-inflammatory properties in various studies. Its efficacy has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Comparative Efficacy of Thiamine and Diclofenac in a Xylene-Induced Ear Edema Model
TreatmentDoseEdema Inhibition (%)Reference
Thiamine50 mg/kgSignificant reduction[3]
Thiamine100 mg/kgSignificant reduction[3]
Thiamine125 mg/kgSignificant reduction[3]
Diclofenac15 mg/kgSignificant reduction[3]

Note: The study mentions a significant effect but does not provide specific percentage values for direct comparison in the abstract.

Experimental Protocol: Xylene-Induced Ear Edema in Mice

This is a standard in vivo model to assess acute anti-inflammatory activity.[3]

  • Animal Model: Mice are used for this experiment.

  • Induction of Inflammation: A fixed volume of xylene is topically applied to the anterior and posterior surfaces of one ear to induce edema.

  • Treatment: Thiamine (at various doses) or a reference drug like diclofenac is administered intraperitoneally 30 or 60 minutes before the xylene application.

  • Assessment: After a specific time (e.g., 2 hours), the mice are euthanized, and circular sections are removed from both the treated and untreated ears. The weight difference between the two ear punches is calculated as the measure of edema.

  • Data Analysis: The percentage inhibition of edema by the test compounds is calculated relative to the control group.

Signaling Pathway: Thiamine's Anti-inflammatory Mechanism

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) RAW264_7 RAW 264.7 Macrophages Inflammatory_Stimuli->RAW264_7 NF_kB NF-κB RAW264_7->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Upregulates NO_PGE2 NO, PGE2 NF_kB->NO_PGE2 Upregulates Thiamine Thiamine Thiamine->NF_kB Inhibits

Caption: Thiamine exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.

Antimicrobial Activity

Thiamine and its metal complexes have been shown to possess antimicrobial properties against a range of bacterial strains.

Comparative Antimicrobial Activity of Thiamine and its Metal Complexes
CompoundBacterial StrainZone of Inhibition (mm)Reference
Thiamine-Zn complexCorynebacterium xerosis23[4]
Thiamine-Zn complexStaphylococcus aureus22[4]
Thiamine-Zn complexStaphylococcus saprophyticus22[4]
Thiamine-Zn complexShigella dysenteriae25[4]
Thiamine-Co complexSalmonella paratyphi B20[4]
Thiamine-Fe complexEnterobacter aerogenes20[4]
ThiamineListeria monocytogenes20[3]
ThiamineBacillus cereus18[3]
ThiaminePseudomonas aeruginosa18[3]
Gentamicin (Control)Various strains12-25[3]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical agents.[4]

  • Microbial Culture: The test microorganisms are cultured in a suitable broth medium to achieve a specific turbidity.

  • Inoculation: A sterile cotton swab is dipped into the microbial culture and used to evenly streak the entire surface of an agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Treatment: A fixed volume of the test compound (thiamine or its complexes) at a known concentration is added to each well. A standard antibiotic (e.g., gentamicin) and a solvent control are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow: Antimicrobial Susceptibility Testing

Start Start Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Inoculate_Plate Inoculate Agar Plate Prepare_Culture->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compounds Add Thiamine/Complexes and Controls to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for determining the antimicrobial activity of thiamine and its derivatives using the agar well diffusion method.

Conclusion

The compiled data from independent studies indicate that thiamine possesses multifaceted biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. High doses of thiamine show promise as an anti-proliferative agent, with a mechanism of action comparable to DCA. Its anti-inflammatory properties are significant, though further quantitative comparisons with standard drugs are warranted. In the realm of antimicrobial activity, thiamine and its metal complexes exhibit efficacy against a variety of bacterial pathogens. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and conduct further investigations to validate and expand upon these findings. This guide serves as a valuable resource for the scientific community in the ongoing exploration of thiamine's therapeutic potential.

References

A Comparative Metabolomics Guide to Thalictrum Species: Unraveling Variations in Thalicminine Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Thalictrum, commonly known as meadow-rue, encompasses a diverse group of perennial herbs that have been a cornerstone of traditional medicine for centuries. These plants are a rich reservoir of bioactive isoquinoline alkaloids, with Thalicminine, an aporphine alkaloid, being of significant pharmacological interest. Understanding the metabolic variations between different Thalictrum species, particularly in their this compound content, is crucial for targeted drug discovery and development. This guide provides a comparative overview of the metabolomic profiles of selected Thalictrum species, with a focus on their alkaloid composition and the analytical methodologies employed for their characterization.

Comparative Analysis of Alkaloid Profiles

While a direct comparative metabolomics study focusing on this compound content across a wide range of Thalictrum species is not yet available in the public domain, existing phytochemical investigations of individual species allow for a preliminary comparative analysis. The following table summarizes the known major alkaloid constituents of three representative species: Thalictrum flavum, Thalictrum minus, and Thalictrum reniforme. This data can be used to infer potential variations in this compound levels, guiding the selection of species for further investigation.

Alkaloid Thalictrum flavum Thalictrum minus Thalictrum reniforme Reference
Aporphines
Glaucine+[1]
Thalicsimidine+[1]
Thaliglucine+[1]
Preocoteine+[2]
O-methylcassythine+[2]
Aporphine-Benzylisoquinolines
Thalifaboramine+[3]
3-hydroxy-6′-desmethyl-9-O-methylthalifaboramine+[3]
Bisbenzylisoquinolines
Hernandezine++[1][3]
Thalfoetidine++[1][3]
Northalfoetidine+[2]
Northalidasine++[2][3]
Northalrugosidine+[2]
Thaligosidine+[2]
Thalicberine+[2]
Protoberberines
Berberine+++[1][3][4]
Palmatine++[3][4]
Jatrorrhizine+[4]
Pavines
Armepavine+[2]

Note: "+" indicates the presence of the alkaloid. The absence of a "+" does not definitively mean the compound is absent, but rather that it has not been reported in the cited literature for that species. This compound is an aporphine alkaloid, and its presence and relative abundance are likely to vary between these species, making them suitable candidates for a comparative study.

Experimental Protocols

A robust and reproducible experimental workflow is paramount for comparative metabolomics studies. The following protocols are based on established methodologies for the extraction and analysis of alkaloids in Thalictrum and other plant species.[4][5][6]

Sample Preparation and Extraction

This protocol outlines the steps for the efficient extraction of alkaloids from Thalictrum plant material.

  • Plant Material: Collect fresh or dried aerial parts and roots of the selected Thalictrum species.

  • Grinding: Homogenize the plant material to a fine powder using a grinder or mortar and pestle.

  • Extraction Solvent: A solution of methanol with 0.1% formic acid is commonly used for efficient alkaloid extraction.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material.

    • Add 10 mL of the extraction solvent.

    • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Collection: Collect the supernatant.

    • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.

    • Pooling: Combine the supernatants from both extractions.

    • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

UPLC-MS/MS for Alkaloid Profiling and Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of alkaloids.[4][7]

  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., ACQUITY UPLC CSH™ C18).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of 0.3 mL/min is often used.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition:

    • Full Scan Mode: To obtain a comprehensive metabolic profile.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of specific alkaloids like this compound. This involves monitoring specific precursor-to-product ion transitions for each analyte.

  • Quantification: Generate calibration curves using authentic standards of the target alkaloids to determine their concentrations in the plant extracts.

Visualizing the Workflow and Biosynthetic Pathway

To provide a clearer understanding of the experimental process and the biochemical context, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_output Results plant_material Thalictrum Plant Material (Roots and Aerial Parts) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (Methanol with 0.1% Formic Acid) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms data_acquisition Data Acquisition (Full Scan & MRM) uplc_ms->data_acquisition data_processing Data Processing & Analysis data_acquisition->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id quantification Quantitative Comparison data_processing->quantification

Caption: Experimental workflow for comparative metabolomics of Thalictrum species.

Aporphine_Biosynthesis tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine four_hpaa->norcoclaurine reticuline (S)-Reticuline norcoclaurine->reticuline berberine_bridge Berberine Bridge Enzyme reticuline->berberine_bridge proaporphine Proaporphine Intermediate berberine_bridge->proaporphine aporphine Aporphine Alkaloid (e.g., this compound) proaporphine->aporphine

Caption: Simplified biosynthesis pathway of aporphine alkaloids.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative metabolomic analysis of Thalictrum species with a focus on this compound content. The provided data and protocols offer a starting point for researchers to design and execute studies aimed at identifying species with high yields of this pharmacologically important alkaloid. Future research should focus on conducting broad, untargeted metabolomics studies across a wider range of Thalictrum species to create a comprehensive metabolic map of the genus. Such studies, combined with transcriptomic and genomic data, will not only facilitate the discovery of novel bioactive compounds but also pave the way for the metabolic engineering of high-yielding plant varieties or microbial systems for the sustainable production of valuable pharmaceuticals.

References

A Head-to-Head Comparison of Thalidomide and Bortezomib in the Treatment of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two pivotal drugs in the management of multiple myeloma: the immunomodulatory agent Thalidomide and the first-in-class proteasome inhibitor Bortezomib. This document summarizes their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key clinical trials, supported by visualizations of their respective signaling pathways.

Executive Summary

Thalidomide, initially known for its tragic history, was repurposed for multiple myeloma due to its immunomodulatory and anti-angiogenic properties. Bortezomib revolutionized treatment by targeting the proteasome, a key cellular component for protein degradation, leading to apoptosis of malignant plasma cells. While both drugs have significantly improved outcomes in multiple myeloma, they exhibit distinct efficacy and safety profiles. Meta-analyses suggest that while both improve overall response and progression-free survival, Bortezomib-based regimens may offer a greater overall survival advantage.[1][2][3] The choice between these agents, often used in combination with other drugs, depends on patient-specific factors, including disease characteristics and tolerance to potential side effects.

Data Presentation: Efficacy and Safety

The following tables summarize the comparative efficacy and safety data for Thalidomide and Bortezomib in the context of multiple myeloma treatment, primarily in combination regimens.

Table 1: Comparative Efficacy in Multiple Myeloma

Efficacy EndpointThalidomide-based RegimensBortezomib-based RegimensKey Findings from Meta-Analyses
Overall Response Rate (ORR) Improved compared to control.[1][2]Improved compared to control.[1][2]Both drug classes significantly improve ORR. A meta-analysis showed a risk ratio for complete response of 3.29 for novel agent-based regimens (including both) versus control.[2]
Progression-Free Survival (PFS) Significantly improved.Significantly improved.Both drug classes show a significant benefit in PFS. The pooled hazard ratio for PFS was 0.64 for novel agent-based regimens.[2]
Overall Survival (OS) Improvements observed in non-transplant settings.[2]Significant improvements observed.[1][2]Bortezomib-based regimens showed a statistically significant improvement in OS compared to control arms in a meta-analysis.[1][2]

Table 2: Comparative Safety Profiles

Adverse EventThalidomideBortezomibManagement and Considerations
Peripheral Neuropathy Common, can be severe and irreversible.Common, but often reversible with dose modification or discontinuation.Careful monitoring for neurological symptoms is crucial for both. Dose adjustments are a key management strategy.
Thromboembolic Events Increased risk, particularly when combined with dexamethasone.Lower risk compared to Thalidomide.Prophylactic anticoagulation is often recommended with Thalidomide-based regimens.
Myelosuppression Generally mild.More pronounced, particularly thrombocytopenia and neutropenia.Regular blood count monitoring is essential.
Gastrointestinal Effects Constipation is common.Nausea, vomiting, and diarrhea are frequent.Supportive care measures are important for managing these side effects.
Teratogenicity High risk of severe birth defects.Not recommended during pregnancy.Strict pregnancy prevention programs (e.g., REMS) are mandatory for Thalidomide.

Mechanism of Action

Thalidomide: An Immunomodulator with Multiple Effects

Thalidomide's mechanism of action is multifaceted.[4] It primarily acts by binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These factors are crucial for the survival of myeloma cells. Additionally, Thalidomide exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). It also modulates the immune system by enhancing T-cell and Natural Killer (NK) cell activity and inhibiting the production of pro-inflammatory cytokines such as TNF-α.[4]

Thalidomide_Pathway cluster_angiogenesis Anti-Angiogenesis cluster_immunomodulation Immunomodulation Thalidomide Thalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Thalidomide->CRBN binds to VEGF VEGF Thalidomide->VEGF inhibits bFGF bFGF Thalidomide->bFGF inhibits T_NK_cells T-cells & NK-cells Thalidomide->T_NK_cells activates TNF_alpha TNF-α Thalidomide->TNF_alpha inhibits IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 targets for ubiquitination Proteasome Proteasome IKZF1_3->Proteasome degradation Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Proteasome->Myeloma_Cell_Apoptosis leads to Angiogenesis Angiogenesis VEGF->Angiogenesis bFGF->Angiogenesis

Thalidomide's multi-faceted mechanism of action.
Bortezomib: A Targeted Proteasome Inhibitor

Bortezomib is a reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[5][6] In cancer cells, including multiple myeloma cells, the proteasome plays a critical role in degrading proteins that regulate cell division and survival. By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib prevents the degradation of pro-apoptotic factors and allows their accumulation within the cell. This disruption of normal cellular homeostasis leads to cell cycle arrest and apoptosis. A key pathway affected by Bortezomib is the NF-κB signaling pathway. Bortezomib prevents the degradation of the NF-κB inhibitor, IκB, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-survival genes.[5]

Bortezomib_Pathway cluster_NFKB NF-κB Pathway cluster_apoptosis Apoptosis Regulation Bortezomib Bortezomib Proteasome_26S 26S Proteasome Bortezomib->Proteasome_26S inhibits IκB IκB Proteasome_26S->IκB degrades Pro_apoptotic_proteins Pro-apoptotic Proteins Proteasome_26S->Pro_apoptotic_proteins degrades NFκB NF-κB IκB->NFκB inhibits Pro_survival_genes Pro-survival Gene Transcription NFκB->Pro_survival_genes activates Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Pro_apoptotic_proteins->Myeloma_Cell_Apoptosis induces

Bortezomib's mechanism via proteasome inhibition.

Experimental Protocols

Below are representative experimental protocols for pivotal clinical trials evaluating Thalidomide and Bortezomib in multiple myeloma.

Thalidomide: Phase II Trial in Relapsed/Refractory Multiple Myeloma

This protocol is based on early studies that established the efficacy of Thalidomide in a heavily pre-treated patient population.[7]

  • Study Design: A Phase II, open-label, single-arm, dose-escalation study.

  • Patient Population: Patients with relapsed or refractory multiple myeloma who had previously received standard chemotherapy.

  • Inclusion Criteria:

    • Confirmed diagnosis of multiple myeloma.

    • Measurable disease (M-protein in serum or urine).

    • Relapsed after or refractory to at least one prior therapy.

    • Adequate hematologic, renal, and hepatic function.

  • Exclusion Criteria:

    • Pregnancy or unwillingness to comply with strict contraceptive measures.

    • Significant peripheral neuropathy at baseline.

    • Hypersensitivity to Thalidomide.

  • Treatment Regimen:

    • Thalidomide was initiated at a dose of 200 mg/day, administered orally at bedtime.

    • The dose was escalated by 200 mg every two weeks to a maximum of 800 mg/day, as tolerated.

    • Treatment continued until disease progression or unacceptable toxicity.

  • Endpoints:

    • Primary: Overall response rate (ORR), defined as a ≥50% reduction in serum M-protein.

    • Secondary: Duration of response, progression-free survival (PFS), and overall survival (OS).

  • Assessments:

    • Disease response was assessed every 4 weeks.

    • Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

    • Nerve conduction studies were performed at baseline and periodically to monitor for peripheral neuropathy.

Thalidomide_Trial_Workflow Start Patient Screening (Relapsed/Refractory MM) Enrollment Enrollment Start->Enrollment Treatment Thalidomide Treatment (Dose Escalation: 200-800mg/day) Enrollment->Treatment Assessment Monthly Assessment (Response & Toxicity) Treatment->Assessment Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Continue Continue Treatment Progression->Continue No Off_Study Off Study Progression->Off_Study Yes Continue->Treatment

Workflow of a Thalidomide Phase II Trial.
Bortezomib: Phase III APEX Trial in Relapsed Multiple Myeloma

This protocol is based on the APEX (Assessment of Proteasome Inhibition for Extending Remissions) trial, which was a pivotal study leading to the approval of Bortezomib.

  • Study Design: A Phase III, randomized, open-label, international, multicenter trial.

  • Patient Population: Patients with relapsed or relapsed and refractory multiple myeloma who had received 1 to 3 prior therapies.

  • Inclusion Criteria:

    • Confirmed diagnosis of multiple myeloma.

    • Measurable disease.

    • Relapsed after 1-3 prior lines of therapy.

  • Exclusion Criteria:

    • Prior treatment with Bortezomib.

    • Significant cardiovascular conditions.

    • Grade ≥2 peripheral neuropathy.

  • Treatment Regimen:

    • Bortezomib Arm: Bortezomib 1.3 mg/m² administered as an intravenous bolus on days 1, 4, 8, and 11 of a 21-day cycle, for up to 8 cycles.

    • Dexamethasone Arm (Control): High-dose dexamethasone 40 mg orally on days 1-4, 9-12, and 17-20 for cycles 1-4, and on days 1-4 for cycles 5-9 of a 35-day cycle.

  • Endpoints:

    • Primary: Time to progression (TTP).

    • Secondary: Overall survival (OS), overall response rate (ORR), and duration of response.

  • Assessments:

    • Tumor response was evaluated every 3 weeks for the first 18 weeks, then every 6 weeks.

    • Adverse events were monitored throughout the study.

    • Quality of life was assessed using standardized questionnaires.

Bortezomib_Trial_Workflow Start Patient Screening (Relapsed MM, 1-3 prior therapies) Randomization Randomization (1:1) Start->Randomization Bortezomib_Arm Bortezomib Arm (1.3 mg/m² on days 1,4,8,11) Randomization->Bortezomib_Arm Dexamethasone_Arm Dexamethasone Arm (High-Dose) Randomization->Dexamethasone_Arm Follow_up Follow-up for TTP, OS, and Response Bortezomib_Arm->Follow_up Dexamethasone_Arm->Follow_up Progression Disease Progression Follow_up->Progression End_of_Study End of Study Analysis Progression->End_of_Study

Workflow of the Bortezomib APEX Phase III Trial.

Conclusion

Both Thalidomide and Bortezomib have fundamentally changed the treatment landscape for multiple myeloma. Thalidomide, with its immunomodulatory and anti-angiogenic effects, and Bortezomib, with its targeted inhibition of the proteasome, offer distinct therapeutic approaches. Clinical evidence from numerous trials and meta-analyses indicates that both are effective, particularly as part of combination therapies. Bortezomib-based regimens have demonstrated a significant overall survival benefit in several studies. The choice of therapy is a complex decision that must take into account the patient's disease characteristics, prior treatments, and potential for toxicities. The ongoing development of next-generation immunomodulators and proteasome inhibitors continues to build on the foundational understanding provided by these two landmark drugs.

References

Evaluating the Synergistic Effects of Thalidomide with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The historic drug thalidomide has undergone a remarkable journey from a notorious teratogen to a valuable therapeutic agent, particularly in the realm of oncology. Its immunomodulatory, anti-angiogenic, and direct anti-cancer properties have made it a cornerstone in the treatment of various malignancies, most notably multiple myeloma. The therapeutic potential of thalidomide is significantly amplified when used in combination with other anti-cancer agents, leading to synergistic effects that enhance efficacy and can overcome drug resistance. This guide provides a comprehensive comparison of thalidomide's synergistic effects with various compounds, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Synergistic Effects

The synergy between thalidomide and other anti-cancer agents has been evaluated in numerous preclinical and clinical studies. The following tables summarize the quantitative data from key studies, demonstrating the enhanced therapeutic outcomes of combination therapies.

Combination TherapyCancer TypeModel SystemKey Quantitative OutcomeReference
Thalidomide + Dexamethasone Newly Diagnosed Multiple MyelomaClinical Trial (Human)Overall Response Rate: 64%[1]
Thalidomide + PAD Regimen (Bortezomib, Doxorubicin, Dexamethasone) Multiple MyelomaClinical Trial (Human)Overall Efficacy Rate: 90% (vs. 70% for PAD alone)[2]
Thalidomide + TP Chemotherapy (Paclitaxel + Cisplatin) Advanced Esophageal CancerClinical Trial (Human)Remission Rate: 66.25% (vs. 49.06% for TP alone) Disease Control Rate: 78.75% (vs. 67.92% for TP alone)
Thalidomide + Radiation Therapy Breast CancerIn Vitro (4T1 and 4THMpc cell lines)4T1 Cells: - Thalidomide alone: 34.1% growth inhibition - Radiation alone: 19.2% growth inhibition - Combination: 47.9% growth inhibition 4THMpc Cells: - Thalidomide alone: 52.6% growth inhibition - Radiation alone: 23.31% growth inhibition - Combination: 62.03% growth inhibition[1][3]
Thalidomide + Cytoxan and Adriamycin Breast CancerIn Vivo (Mouse Model)Mean Tumor Volume: - Chemotherapy alone: 4,643 mm³ - Combination: 3,432 mm³ (p=0.0005)[4]
Thalidomide + Cisplatin Head and Neck Squamous Cell CarcinomaIn Vivo (Xenotransplant Mouse Model)Significant inhibition of tumor growth with combination therapy compared to either agent alone.[5]

Mechanisms of Synergy: A Look into the Signaling Pathways

The synergistic effects of thalidomide in combination therapies stem from its multifaceted mechanism of action, which complements and enhances the effects of other cytotoxic and targeted agents. A key molecular target of thalidomide is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[6][7] By binding to cereblon, thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) can trigger the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[6][7]

Furthermore, thalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow.[6][8] It also modulates the immune system by enhancing the activity of T cells and natural killer (NK) cells, leading to a more robust anti-tumor immune response.[9][10]

In combination with chemotherapeutic agents like cisplatin, thalidomide has been shown to synergistically induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. For instance, in cervical cancer cells, the combination of thalidomide and cisplatin leads to the downregulation of the PI3K/AKT and JAK1/STAT3 signaling pathways, which are critical for cell survival and growth.

Below are diagrams illustrating the experimental workflow for assessing synergy and the signaling pathways involved.

experimental_workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines drug_treatment Treat with Thalidomide, Second Compound, and Combination cell_culture->drug_treatment checkerboard Checkerboard Assay drug_treatment->checkerboard isobologram Isobologram Analysis drug_treatment->isobologram cell_viability Cell Viability/Proliferation Assays (MTS, Trypan Blue) drug_treatment->cell_viability apoptosis_assay Apoptosis Assays drug_treatment->apoptosis_assay ci_calculation Calculate Combination Index (CI) checkerboard->ci_calculation animal_model Xenograft/Syngeneic Animal Model treatment_groups Administer Vehicle, Single Agents, and Combination Therapy animal_model->treatment_groups tumor_measurement Monitor Tumor Growth and Animal Survival treatment_groups->tumor_measurement tissue_analysis Immunohistochemistry/Western Blot of Tumor Tissue tumor_measurement->tissue_analysis signaling_pathway Thalidomide's Synergistic Signaling Pathways cluster_thalidomide Thalidomide cluster_chemo Chemotherapy (e.g., Cisplatin) cluster_pathways Downstream Signaling cluster_effects Cellular Effects thalidomide Thalidomide cereblon Cereblon (CRBN) thalidomide->cereblon anti_angiogenesis Anti-Angiogenesis thalidomide->anti_angiogenesis immunomodulation Immunomodulation (T-cell, NK-cell activation) thalidomide->immunomodulation pi3k_akt PI3K/AKT Pathway thalidomide->pi3k_akt jak_stat JAK/STAT3 Pathway thalidomide->jak_stat e3_ligase E3 Ubiquitin Ligase cereblon->e3_ligase ikzf1_3 Degradation of Ikaros (IKZF1) & Aiolos (IKZF3) e3_ligase->ikzf1_3 apoptosis Increased Apoptosis ikzf1_3->apoptosis induction chemo Cisplatin dna_damage DNA Damage chemo->dna_damage chemo->pi3k_akt chemo->jak_stat dna_damage->apoptosis induction pi3k_akt->apoptosis induction proliferation Decreased Proliferation pi3k_akt->proliferation inhibition jak_stat->apoptosis induction jak_stat->proliferation inhibition

References

Comparative spectroscopic analysis of Thalicminine from different natural sources

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Analysis of Thiamine from Diverse Natural Origins

Introduction

Thiamine, also known as Vitamin B1, is an essential micronutrient vital for a range of metabolic processes, including the breakdown of carbohydrates and amino acids.[1] It is naturally present in a variety of foods such as whole grains, legumes, meat, and fish.[1][2][3] Given its importance in human health, the accurate identification and quantification of thiamine from these diverse natural sources are of significant interest to researchers, scientists, and drug development professionals. This guide provides a comparative overview of the spectroscopic analysis of thiamine, presenting key data from various analytical techniques. While the spectroscopic properties of pure thiamine are well-documented, it is important to note that the surrounding matrix in a natural source can influence the results of the analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for thiamine obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: 1H NMR Spectroscopic Data for Thiamine

Chemical Shift (δ) ppm Multiplicity Assignment Solvent Reference
2.54sMethyl group on pyrimidine ringD2O[4]
2.65sMethyl group on thiazole ringD2O[4]
3.23t-CH2- adjacent to hydroxyl groupD2O[4]
3.92t-CH2- adjacent to thiazole ringD2O[4]
4.88sMethylene bridge protonsD2O[4]
8.04sPyrimidine ring protonD2O[4]
9.54sThiazole ring protonD2O[4]

Table 2: Mass Spectrometry Data for Thiamine

Technique Ionization Mode m/z (Mass-to-Charge Ratio) Assignment Reference
LC-MS/MSESI (+)265.07 → 122.10[M]+ → Fragment[5]
High-Resolution MSESI (+)265.1123[M]+[6]

Table 3: Infrared (IR) Spectroscopic Data for Thiamine Hydrochloride

Wavenumber (cm-1) Vibrational Mode Reference
3426-NH2 stretching[7]
3289N-H stretching[8]
2909N-H stretching of primary amine[8]
1658, 1600C=N stretching in pyrimidine ring[7]
1045C-OH stretching[8]
766, 640C-Cl stretching[8]

Table 4: UV-Visible (UV-Vis) Spectroscopic Data for Thiamine

λmax (nm) Solvent/Conditions Reference
246Acidic mobile phase (pH ≤ 3)[9]
434After derivatization with MBTH in alkaline medium[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized from various sources and may require optimization based on the specific natural source and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of thiamine.

  • Sample Preparation: A standardized amount of thiamine, extracted and purified from a natural source, is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D2O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

  • Data Acquisition: 1H NMR spectra are acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of thiamine for identification and quantification.

  • Sample Preparation: The extracted thiamine sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system. This allows for separation from other components in the extract.

  • Instrumentation: A common setup is a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

  • Data Acquisition: The mass spectrometer is operated in positive ion mode. For tandem MS, the parent ion (m/z 265.1 for thiamine) is selected and fragmented to produce characteristic daughter ions (e.g., m/z 122.1).[5]

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which serves as a fingerprint for thiamine.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the thiamine molecule.

  • Sample Preparation: A small amount of the dried, purified thiamine sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the sample can be analyzed as a mull with Nujol.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1.

  • Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups (e.g., -NH2, C=N, C-OH) to confirm the identity of thiamine.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To quantify the amount of thiamine in a sample.

  • Sample Preparation: The thiamine extract is dissolved in a suitable solvent, and the concentration is adjusted to fall within the linear range of the spectrophotometer. In some methods, a derivatization step is performed to enhance sensitivity and specificity. For example, thiamine can be reacted with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in an alkaline medium to produce a colored product.[10]

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the sample is measured at the wavelength of maximum absorption (λmax). For underivatized thiamine in an acidic mobile phase, the λmax is around 246 nm.[9]

  • Data Analysis: The concentration of thiamine is determined by comparing its absorbance to a standard curve prepared with known concentrations of thiamine.

Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of thiamine from different natural sources.

Experimental Workflow Source1 Natural Source 1 (e.g., Whole Grains) Extraction Extraction and Purification Source1->Extraction Source2 Natural Source 2 (e.g., Legumes) Source2->Extraction Source3 Natural Source 3 (e.g., Pork) Source3->Extraction NMR NMR Analysis Extraction->NMR MS Mass Spectrometry Analysis Extraction->MS IR IR Spectroscopy Analysis Extraction->IR UV UV-Vis Spectroscopy Analysis Extraction->UV Data Data Comparison and Interpretation NMR->Data MS->Data IR->Data UV->Data

References

Validating the Target Engagement of Thiamine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the cellular target engagement of thiamine (Vitamin B1), a crucial vitamin involved in numerous metabolic and signaling pathways.[1][2][3] Understanding how thiamine and its derivatives interact with their protein targets within a cellular context is fundamental for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Introduction to Thiamine and its Cellular Roles

Thiamine is an essential micronutrient that, in its phosphorylated forms, acts as a coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[4][5] The most well-characterized active form, thiamine pyrophosphate (TPP), is a critical cofactor for enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which play central roles in the Krebs cycle and the pentose phosphate pathway.[4][5][6] Beyond its coenzymatic functions, thiamine and its derivatives are also implicated in non-coenzyme roles, potentially involving protein binding and modulation of signaling pathways.[1][2] Validating the engagement of thiamine with its target proteins in cellular models is therefore essential for a comprehensive understanding of its biological effects.

Hypothetical Signaling and Metabolic Pathways of Thiamine

The following diagram illustrates the central role of thiamine in key metabolic pathways. Thiamine, upon cellular uptake, is converted to its active form, thiamine pyrophosphate (TPP), which then acts as a cofactor for critical enzymes in glucose metabolism.

cluster_0 Cellular Environment cluster_1 Metabolic Pathways Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamine Pyrophosphokinase Pyruvate Pyruvate TPP->Pyruvate Krebs_Cycle Krebs Cycle TPP->Krebs_Cycle Pentose_Phosphate_Pathway Pentose Phosphate Pathway TPP->Pentose_Phosphate_Pathway Glycolysis Glycolysis Glycolysis->Pyruvate Glycolysis->Pentose_Phosphate_Pathway Transketolase (TPP-dependent) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (TPP-dependent) AcetylCoA->Krebs_Cycle Krebs_Cycle->AcetylCoA α-Ketoglutarate Dehydrogenase (TPP-dependent) Nucleotide_Synthesis Nucleotide Synthesis Pentose_Phosphate_Pathway->Nucleotide_Synthesis

Fig. 1. Thiamine's role in key metabolic pathways.

Comparative Analysis of Target Engagement Validation Methods

Several biophysical and biochemical methods can be employed to validate the interaction of thiamine and its derivatives with their cellular targets. The choice of method depends on the specific research question, available resources, and the nature of the interaction.

MethodPrincipleAdvantagesDisadvantagesThroughput
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Label-free; applicable to intact cells and tissues.Requires specific antibodies for detection; may not be suitable for all proteins.Medium
Affinity-Based Pulldown Assays Uses a modified small molecule (e.g., biotinylated thiamine) to capture binding partners from cell lysates.[7][8]Can identify novel binding partners; provides direct evidence of interaction.[8]Requires chemical modification of the compound, which may alter its binding properties.[8]Low to Medium
Enzymatic Activity Assays Measures the functional consequence of thiamine binding to its target enzymes (e.g., transketolase activity).Provides functional validation of target engagement; highly sensitive.Indirect measure of binding; requires established enzymatic assays.High
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[9]Low sample consumption; can determine binding affinity.Requires purified protein; performed in vitro.Medium
In-situ Proximity Ligation Assay (PLA) Visualizes protein-drug interactions within fixed cells using oligonucleotide-conjugated antibodies and small molecules.[10]High sensitivity and specificity; provides subcellular localization of the interaction.[10]Requires specific antibodies and chemical modification of the drug.[10]Low

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle or varying concentrations of thiamine (or a thiamine analog like Benfotiamine) for a specified duration.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation and Detection: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., transketolase) in the soluble fraction by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of thiamine indicates target engagement.

Affinity-Based Pulldown Assay
  • Probe Synthesis: Synthesize a thiamine analog conjugated to an affinity tag (e.g., biotin) via a linker.

  • Cell Lysis: Prepare a whole-cell lysate from the cellular model of interest.

  • Affinity Capture: Incubate the cell lysate with the biotinylated thiamine probe immobilized on streptavidin beads. As a negative control, incubate a separate lysate with beads alone or with an excess of free, unmodified thiamine to compete for binding.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins from the beads.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS). Proteins that are specifically pulled down by the thiamine probe and competed by free thiamine are considered potential binding partners.[8]

Transketolase Activity Assay
  • Cell Lysate Preparation: Prepare cell lysates from cells treated with vehicle or thiamine.

  • Reaction Mixture: Prepare a reaction buffer containing the substrates for transketolase (e.g., ribose-5-phosphate and xylulose-5-phosphate) and a coupling enzyme system to measure the product formation (e.g., glyceraldehyde-3-phosphate).

  • Enzymatic Reaction: Add the cell lysate to the reaction mixture and incubate at 37°C.

  • Detection: Monitor the change in absorbance or fluorescence over time, which is proportional to the transketolase activity. An increase in transketolase activity in thiamine-treated cells would confirm functional target engagement.

Experimental Workflow for Target Engagement Validation

The following diagram outlines a general workflow for validating the target engagement of a small molecule like thiamine in cellular models.

cluster_0 Experimental Workflow A Hypothesis: Thiamine engages Target X B Cellular Treatment (Thiamine vs. Vehicle) A->B C Primary Validation (e.g., CETSA) B->C D Orthogonal Validation (e.g., Pulldown-MS) C->D Positive G No Engagement C->G Negative E Functional Validation (e.g., Enzyme Activity Assay) D->E Positive D->G Negative F Confirmed Target Engagement E->F Positive E->G Negative

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative safety analysis of Thalicminine and other structurally related aporphine alkaloids, including Boldine, Glaucine, and Nuciferine. Due to a lack of extensive experimental safety data for this compound, this guide combines available empirical data for related compounds with in silico predictions for this compound to offer a preliminary safety assessment.

Executive Summary

Aporphine alkaloids, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological activities. This compound, isolated from Thalictrum species, belongs to this family. While its therapeutic potential is under investigation, a comprehensive understanding of its safety profile is crucial for further drug development. This guide presents a comparative overview of the acute toxicity and cytotoxicity of this compound and its analogs. It also details the experimental protocols for key safety assays and visualizes the signaling pathways implicated in the cytotoxic effects of related aporphine alkaloids.

Comparative Acute Toxicity

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)
Glaucine RatOral545[1]
RatIntraperitoneal143[1]
MouseSubcutaneous430[1]
Boldine MouseOral450
Nuciferine MouseNot Specified289[2]
This compound --Data Not Available

Comparative Cytotoxicity

The cytotoxic potential of this compound and related aporphine alkaloids has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cell growth. A lower IC50 value indicates greater cytotoxic potency.

AlkaloidCell LineIC50 (µM)
Liriodenine (related aporphine) A-549 (Lung Carcinoma)12.0 - 18.2[3]
K-562 (Leukemia)7.4 - 8.8[3]
HeLa (Cervical Cancer)12.0 - 18.2[3]
MDA-MB (Breast Cancer)13.0 - 19.8[3]
Norushinsunine (related aporphine) A-549 (Lung Carcinoma)7.4 - 8.8[3]
K-562 (Leukemia)7.4 - 8.8[3]
HeLa (Cervical Cancer)7.4 - 8.8[3]
MDA-MB (Breast Cancer)7.4 - 8.8[3]
Reticuline (related aporphine) A-549 (Lung Carcinoma)13.0 - 19.8[3]
K-562 (Leukemia)13.0 - 19.8[3]
HeLa (Cervical Cancer)13.0 - 19.8[3]
MDA-MB (Breast Cancer)13.0 - 19.8[3]
This compound -Data Not Available
Alkaloids from Thalictrum foliolosum H460, H23, HTB-58, A549, H441, H2170 (Lung Cancer)< 20[2]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of a compound's safety profile. The following are detailed methodologies for key toxicological assays.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the LD50.

  • Animal Selection: Healthy, young adult rodents (rats or mice) of a single sex are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally via gavage in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • LD50 Estimation: The LD50 is estimated based on the number of mortalities at each dose level.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Adherent cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathways in Aporphine Alkaloid-Induced Cytotoxicity

Several signaling pathways have been implicated in the cytotoxic effects of aporphine alkaloids, often leading to apoptosis (programmed cell death).

Aporphine_Alkaloid_Cytotoxicity_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_signaling Upstream Signaling Death Receptors Death Receptors Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Permeabilization Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Aporphine Alkaloids Aporphine Alkaloids PI3K/Akt Pathway PI3K/Akt Pathway Aporphine Alkaloids->PI3K/Akt Pathway Inhibition (Crebanine) p38/JNK MAPK Pathway p38/JNK MAPK Pathway Aporphine Alkaloids->p38/JNK MAPK Pathway Activation p53 p53 Aporphine Alkaloids->p53 Upregulation (Liriodenine) PI3K/Akt Pathway->Bcl-2 Activation p38/JNK MAPK Pathway->Bax Activation p53->Bax Activation

Aporphine Alkaloid-Induced Apoptotic Signaling Pathways.

This diagram illustrates how different aporphine alkaloids can induce apoptosis. For instance, Crebanine has been shown to inhibit the pro-survival PI3K/Akt pathway, while Liriodenine can upregulate the tumor suppressor p53. Other aporphine alkaloids may activate the p38/JNK MAPK stress-activated pathway. These upstream events converge on the intrinsic (mitochondrial) pathway of apoptosis, leading to the release of cytochrome c, activation of caspases, and ultimately, cell death.

In Silico Toxicity Prediction for this compound

In the absence of experimental data, computational (in silico) models can predict the toxicological properties of a compound based on its chemical structure. These predictions can guide further experimental testing.

In_Silico_Toxicity_Prediction_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints This compound Structure This compound Structure ADMET Prediction Software ADMET Prediction Software This compound Structure->ADMET Prediction Software Genotoxicity Genotoxicity ADMET Prediction Software->Genotoxicity Hepatotoxicity Hepatotoxicity ADMET Prediction Software->Hepatotoxicity Cardiotoxicity Cardiotoxicity ADMET Prediction Software->Cardiotoxicity Other Toxicities Other Toxicities ADMET Prediction Software->Other Toxicities

General Workflow for In Silico Toxicity Prediction.

While specific in silico reports for this compound are not publicly detailed, the general approach involves using software that compares the chemical structure of this compound to databases of compounds with known toxicities. This allows for the prediction of potential liabilities such as genotoxicity (damage to genetic material), hepatotoxicity (liver damage), and cardiotoxicity (heart damage). Such predictions are valuable for prioritizing compounds for further experimental safety assessment.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the safety profile of this compound and related aporphine alkaloids. While data on related compounds provide a useful preliminary framework, there is a clear need for dedicated experimental studies on this compound to definitively characterize its acute toxicity, cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. Future research should focus on conducting these key safety assays to generate robust data that can support its potential development as a therapeutic agent. In silico predictions can serve as a valuable guide for designing these future experimental studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Thalicminine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Information

Before proceeding with any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS provides critical information regarding hazards, handling, and emergency procedures. In the absence of a specific SDS for Thalicminine, a conservative approach, treating the substance as potentially hazardous, is recommended.

General Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

  • Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][3]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[1][4]

  • Prevent the chemical from entering drains or waterways.[5]

Quantitative Data Summary

The following table summarizes the type of information that should be obtained from a compound's SDS to guide safe handling and disposal procedures.

PropertyValueSource / Note
Physical State Solid, PowderBased on typical alkaloid characteristics
Solubility Data not availableTreat as insoluble for disposal purposes
Known Hazards Data not availableAssume potent biological activity
LD50 (Oral, Rat) Data not availableHandle with high caution
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coatStandard laboratory practice
Incompatible Materials Strong oxidizing agentsGeneral guidance for organic compounds
Decomposition Products Potentially toxic fumes (e.g., NOx, COx)Assume hazardous decomposition under heat

Logical Workflow for Chemical Disposal

The proper disposal of a research chemical like this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.

cluster_prep Preparation & Assessment cluster_waste_stream Waste Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal start Start: Need to Dispose of this compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds no_sds SDS Unavailable? Treat as Hazardous consult_sds->no_sds consult_ehs Consult Institutional EHS Department consult_sds->consult_ehs Information is key no_sds->consult_ehs determine_waste Determine Waste Stream (Solid, Liquid, Contaminated PPE) consult_ehs->determine_waste solid_waste Solid Waste (e.g., unused compound) determine_waste->solid_waste liquid_waste Liquid Waste (e.g., solutions) determine_waste->liquid_waste contaminated_waste Contaminated Waste (e.g., gloves, wipes) determine_waste->contaminated_waste package_solid Package in a sealed, compatible container solid_waste->package_solid package_liquid Package in a sealed, leak-proof container liquid_waste->package_liquid package_contaminated Double-bag in marked waste bags contaminated_waste->package_contaminated label_waste Label Container: - Chemical Name - Hazard Symbols - Accumulation Start Date package_solid->label_waste package_liquid->label_waste package_contaminated->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end End: Disposal Complete schedule_pickup->end

Caption: Logical workflow for the safe disposal of a research chemical.

Experimental Protocol: General Disposal Procedure

The following protocol outlines the general steps for preparing this compound waste for disposal. This procedure should be adapted based on the specific guidance provided by your institution's EHS department.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), relevant hazard symbols, and the date of waste accumulation.

  • Tools for transfer (e.g., spatula, funnel).

  • Absorbent material for spill cleanup (e.g., vermiculite or sand).

Procedure:

  • Preparation:

    • Ensure you are wearing all required PPE.

    • Perform all waste handling within a certified chemical fume hood.

    • Have a designated hazardous waste container ready and properly labeled.

  • Solid Waste Handling:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container using a clean spatula.

    • Minimize the generation of dust during transfer.

    • Seal the container securely once the transfer is complete.

  • Liquid Waste Handling:

    • If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

    • Use a funnel to transfer the liquid to prevent spills.

    • Securely cap the container after transfer.

  • Contaminated Labware and PPE:

    • Disposable items (e.g., gloves, weighing paper, pipette tips) that have come into contact with this compound should be placed in a designated solid waste container.

    • Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a designated, secure, and well-ventilated area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

  • Documentation and Disposal:

    • Maintain a log of the waste being added to the container.

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your EHS department. Do not dispose of this material down the drain or in the regular trash.[3][5]

By adhering to these general guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Thalicminine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Thalicminine was found. The following guidance is based on the general properties of related Thalictrum and aporphine alkaloids and should be used as a precautionary guide. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a member of the aporphine class of alkaloids, which are known for their potential biological activity and, in some cases, high toxicity. Due to the lack of specific safety data for this compound, it must be handled with extreme caution, assuming it may be highly toxic if ingested, inhaled, or absorbed through the skin.

Hazard Communication

Given that this compound is an aporphine alkaloid, it should be treated as a hazardous compound. Related alkaloids have been classified as acutely toxic.

General Hazards of Aporphine Alkaloids:

Hazard CategoryDescription
Acute Toxicity (Oral) Potentially fatal if swallowed.[1]
Acute Toxicity (Inhalation) Potentially fatal if inhaled.[1]
Skin Corrosion/Irritation May cause skin irritation.[2][3]
Eye Damage/Irritation May cause serious eye irritation.[2][3]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The following table outlines the recommended PPE based on the potential hazards of aporphine alkaloids.

PPE CategoryMinimum RequirementsSpecifications
Hand Protection Double gloving with chemical-resistant gloves.Inner glove: Nitrile. Outer glove: Neoprene or Viton. Change gloves frequently and immediately if contaminated.
Eye and Face Protection Chemical safety goggles and a face shield.Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face.
Body Protection Disposable, solid-front gown with tight-fitting cuffs.Gown should be resistant to chemical penetration. Consider a disposable suit for extensive handling.
Respiratory Protection A NIOSH-approved respirator is required.For handling powders or creating aerosols, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. At a minimum, a half-mask respirator with P100 cartridges should be used in a certified chemical fume hood.

Below is a diagram illustrating the proper sequence for donning and doffing PPE to ensure maximum safety and minimize contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Gown Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6

Figure 1: Recommended PPE Donning and Doffing Sequence.

Operational and Disposal Plans

Engineering Controls:

  • Primary Engineering Control: All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood or a glove box.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity.[4] The work area within the chemical fume hood should be decontaminated before and after work.

  • Weighing: When weighing solid this compound, use a balance inside the chemical fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Emergency Procedures:

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Do not attempt to clean up a significant spill without appropriate training and PPE. For a small spill within a chemical fume hood, cover the spill with an absorbent material, and then decontaminate the area. All cleanup materials must be disposed of as hazardous waste.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and vials, in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container. Do not mix with other waste streams unless approved by your institution's EHS department.

  • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other information required by your institution.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Is_Sharp Sharps? Is_Liquid->Is_Sharp No Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Sharp_Container Collect in Labeled Sharps Hazardous Waste Container Is_Sharp->Sharp_Container Yes Store_Waste Store in Designated Secure Area Is_Sharp->Store_Waste No Solid_Container->Store_Waste Liquid_Container->Store_Waste Sharp_Container->Store_Waste EHS_Disposal Arrange for Disposal through EHS Store_Waste->EHS_Disposal

Figure 2: Disposal workflow for this compound waste.

Experimental Protocols

No specific experimental protocols for the handling or use of this compound were found in the reviewed literature. Researchers should develop detailed, substance-specific protocols in consultation with their institution's safety professionals. These protocols should incorporate the safety and handling information provided in this document and be based on a comprehensive risk assessment of the planned experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalicminine
Reactant of Route 2
Thalicminine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.